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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ophiobolin A: Discovery, Fungal Origin, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals Abstract Ophiobolin A, a sesterterpenoid natural product of fungal origin, has garnered significant scientific attention since its discovery as a phytotoxin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiobolin A, a sesterterpenoid natural product of fungal origin, has garnered significant scientific attention since its discovery as a phytotoxin. Its unique chemical structure, characterized by a 5-8-5 tricyclic ring system, and its potent biological activities have made it a subject of intense research, particularly in the field of oncology. This technical guide provides a comprehensive overview of the discovery of Ophiobolin A, its diverse fungal producers, and its intricate biosynthetic pathway. Furthermore, it delves into the molecular mechanisms underlying its potent cytotoxicity, including its well-established role as a calmodulin inhibitor and its ability to induce a non-apoptotic form of cell death known as paraptosis. This document aims to serve as a valuable resource for researchers and professionals in drug development by consolidating key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways.

Discovery and Fungal Origin

Ophiobolin A was first identified as a potent phytotoxin produced by the fungus Bipolaris oryzae (formerly Helminthosporium oryzae), the causative agent of brown spot disease in rice. Its discovery was a significant milestone as it represented the first member of the ophiobolin class of sesterterpenoids. These compounds are characterized by a unique 5-8-5 fused tricyclic carbon skeleton.[1]

Subsequent research has revealed that Ophiobolin A and its analogues are produced by a variety of fungal genera, highlighting their widespread distribution in the fungal kingdom. These fungi are often found as plant pathogens or endophytes.

Table 1: Fungal Producers of Ophiobolin A

Fungal GenusSpeciesTypical Habitat/Association
Bipolarisoryzae, maydis, sorokiniana, cynodontis, setariaePathogens of cereal crops like rice, maize, and sorghum[2][3]
Cochliobolusheterostrophus, miyabeanusPlant pathogens, particularly on maize[4]
DrechsleragiganteaPlant pathogen
Aspergillusustus, flocculosus, clavatusMarine and terrestrial environments[5][6]
Cephalosporiumsp.

Biosynthesis of Ophiobolin A

The biosynthesis of Ophiobolin A originates from the mevalonate pathway, leading to the formation of the C25 precursor, geranylfarnesyl diphosphate (GFPP).[7] The core tricyclic structure is then forged through a complex cyclization cascade catalyzed by a chimeric sesterterpene synthase.

The Ophiobolin Biosynthetic Gene Cluster

The genes responsible for Ophiobolin A biosynthesis are organized in a conserved gene cluster, often referred to as the OBL cluster.[8] This cluster typically contains the core genes encoding the key enzymes involved in the pathway.

Table 2: Key Enzymes in the Ophiobolin A Biosynthetic Pathway

GeneEnzymeFunctionReference
oblAOphiobolin F synthaseA chimeric terpene synthase that catalyzes the formation of the initial ophiobolin backbone from GFPP.[2][5]
oblBP450 monooxygenaseInvolved in the oxidative modification of the ophiobolin backbone.[5]
oblCFAD-dependent oxidoreductaseCatalyzes dehydrogenation steps in the later stages of the biosynthesis.[5]
oblDTransporterBelieved to be involved in the transport of ophiobolin intermediates or the final product.[5]
Biosynthetic Pathway of Ophiobolin A

The following diagram illustrates the proposed biosynthetic pathway of Ophiobolin A, starting from the universal isoprenoid precursors.

Ophiobolin_A_Biosynthesis cluster_precursors Isoprenoid Precursors cluster_gfpp_synthesis GFPP Synthesis cluster_ophiobolin_synthesis Ophiobolin Backbone Formation IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP Prenyltransferase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Prenyltransferase GFPP Geranylfarnesyl Pyrophosphate (GFPP) FPP->GFPP Prenyltransferase Ophiobolin_F Ophiobolin F GFPP->Ophiobolin_F OblA (Ophiobolin F Synthase) Ophiobolin_C Ophiobolin C Ophiobolin_F->Ophiobolin_C OblB (P450 monooxygenase) Ophiobolin_A Ophiobolin A Ophiobolin_C->Ophiobolin_A Further modifications (e.g., OblC)

Caption: Proposed biosynthetic pathway of Ophiobolin A.

Quantitative Data

Production Yields

The production of Ophiobolin A by fungal strains can vary significantly depending on the species, strain, and culture conditions.

Table 3: Reported Production Yields of Ophiobolins

Fungal StrainCompoundYield (mg/L)Culture ConditionsReference
Bipolaris sp. (endophytic)Ophiobolin A235Liquid culture, 21 days[4][5]
Aspergillus ustus 094102Ophiobolin C200High-yield strain[2]
Cytotoxic Activity

Ophiobolin A exhibits potent cytotoxic activity against a wide range of cancer cell lines.

Table 4: Cytotoxicity of Ophiobolin A and Derivatives against Cancer Cell Lines

CompoundCell LineGI50 (µM)Reference
Ophiobolin AHCT-15 (Colon)0.14 - 2.01[6]
Ophiobolin ANUGC-3 (Gastric)0.14 - 2.01[6]
Ophiobolin ANCI-H23 (Lung)0.14 - 2.01[6]
Ophiobolin AACHN (Renal)0.14 - 2.01[6]
Ophiobolin APC-3 (Prostate)0.14 - 2.01[6]
Ophiobolin AMDA-MB-231 (Breast)0.14 - 2.01[6]
14,15-dehydro-6-epi-ophiobolin KHCT-15 (Colon)0.25[6]
14,15-dehydro-ophiobolin KHCT-15 (Colon)0.31[6]

Experimental Protocols

Extraction and Purification of Ophiobolin A

The following is a general protocol for the extraction and purification of Ophiobolin A from fungal cultures. Specific details may vary depending on the fungal strain and culture conditions.

Protocol 1: Extraction and Purification of Ophiobolin A

  • Fungal Culture: Grow the Ophiobolin A-producing fungus in a suitable liquid or solid medium until optimal production is achieved.

  • Extraction:

    • For liquid cultures, extract the culture filtrate with an organic solvent such as ethyl acetate or chloroform.

    • For solid cultures, extract the fungal mycelium and substrate with an organic solvent.

  • Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.

  • Preliminary Purification: The crude extract can be subjected to preliminary purification steps such as solvent partitioning or column chromatography on silica gel.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Dissolve the partially purified extract in a suitable solvent.

    • Perform preparative HPLC using a reverse-phase column (e.g., C18).

    • Use a gradient of solvents, such as water and acetonitrile or methanol, to elute the compounds.

    • Monitor the elution profile using a UV detector.

    • Collect the fractions containing Ophiobolin A.[9]

  • Purity Assessment: Analyze the purity of the isolated Ophiobolin A using analytical HPLC.

Structure Elucidation

The structure of Ophiobolin A is typically confirmed using a combination of spectroscopic techniques.

Protocol 2: Structure Elucidation of Ophiobolin A

  • Mass Spectrometry (MS):

    • Obtain the high-resolution mass spectrum (HRMS) to determine the elemental composition and exact mass of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire a series of NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

    • ¹H NMR: Provides information about the number and chemical environment of protons.

    • ¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of atoms within the molecule and for the complete assignment of all proton and carbon signals.[9]

Molecular Mechanisms of Action

Ophiobolin A exerts its biological effects through multiple mechanisms, making it a fascinating molecule from a pharmacological perspective.

Inhibition of Calmodulin

One of the earliest and most well-characterized mechanisms of action of Ophiobolin A is its potent inhibition of calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways.

Calmodulin_Inhibition Ophiobolin_A Ophiobolin A Calmodulin Calmodulin Ophiobolin_A->Calmodulin Inhibits CaM_Kinases Calmodulin-dependent Kinases Calmodulin->CaM_Kinases Activates Downstream_Targets Downstream Targets CaM_Kinases->Downstream_Targets Phosphorylates Cellular_Response Altered Cellular Response Downstream_Targets->Cellular_Response

Caption: Ophiobolin A inhibits calmodulin, disrupting downstream signaling.

Induction of Paraptosis-like Cell Death

In several cancer cell lines, particularly glioblastoma, Ophiobolin A induces a form of programmed cell death known as paraptosis. This is distinct from apoptosis and is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria.

Paraptosis_Induction Ophiobolin_A Ophiobolin A ER_Stress Endoplasmic Reticulum (ER) Stress Ophiobolin_A->ER_Stress Induces Mitochondrial_Dysfunction Mitochondrial Dysfunction Ophiobolin_A->Mitochondrial_Dysfunction Induces Vacuolization Cytoplasmic Vacuolization ER_Stress->Vacuolization Mitochondrial_Dysfunction->Vacuolization Paraptosis Paraptosis-like Cell Death Vacuolization->Paraptosis

Caption: Ophiobolin A induces paraptosis through ER stress and mitochondrial dysfunction.

Inhibition of Pro-Survival Signaling Pathways

Ophiobolin A has been shown to inhibit key pro-survival signaling pathways that are often dysregulated in cancer.

The PI3K/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. While it is known that Ophiobolin A can inhibit this pathway, the precise molecular interactions are still under investigation.

PI3K_mTOR_Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth_Survival Cell Growth & Survival mTORC1->Cell_Growth_Survival Ophiobolin_A Ophiobolin A Ophiobolin_A->PI3K Inhibits? Ophiobolin_A->Akt Inhibits? Ophiobolin_A->mTORC1 Inhibits?

Caption: Postulated inhibition of the PI3K/mTOR pathway by Ophiobolin A.

The Ras/Raf/ERK pathway is another crucial signaling cascade that controls cell proliferation and differentiation. Ophiobolin A has been reported to inhibit this pathway, but the specific molecular targets remain to be fully elucidated.

Ras_Raf_ERK_Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Differentiation Proliferation & Differentiation ERK->Proliferation_Differentiation Ophiobolin_A Ophiobolin A Ophiobolin_A->Ras Inhibits? Ophiobolin_A->Raf Inhibits?

Caption: Postulated inhibition of the Ras/Raf/ERK pathway by Ophiobolin A.

Conclusion

Ophiobolin A stands out as a remarkable fungal metabolite with a rich history, from its discovery as a phytotoxin to its emergence as a promising anticancer agent. Its complex chemical structure and multifaceted mechanisms of action, including the inhibition of calmodulin and the induction of paraptosis, make it a compelling subject for further investigation. This technical guide has provided a comprehensive overview of the current knowledge surrounding Ophiobolin A, with a focus on its discovery, fungal origin, biosynthesis, and biological activities. The detailed information on quantitative data, experimental protocols, and signaling pathways is intended to facilitate future research and development efforts aimed at harnessing the therapeutic potential of this intriguing natural product. Further studies are warranted to fully elucidate the precise molecular targets of Ophiobolin A within the PI3K/mTOR and Ras/Raf/ERK pathways and to optimize its production for potential clinical applications.

References

Exploratory

An In-depth Technical Guide to the Ophiobolin A Biosynthesis Pathway in Bipolaris

For Researchers, Scientists, and Drug Development Professionals Introduction Ophiobolin A, a member of the sesterterpenoid class of natural products, is a phytotoxin produced by various fungal species, most notably from...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolin A, a member of the sesterterpenoid class of natural products, is a phytotoxin produced by various fungal species, most notably from the genus Bipolaris.[1][2] Characterized by a distinctive 5-8-5 tricyclic carbon skeleton, Ophiobolin A and its analogues have garnered significant interest due to their wide range of biological activities, including potent cytotoxic effects against various cancer cell lines.[2][3][4] This has positioned them as promising candidates for novel drug development. This technical guide provides a comprehensive overview of the Ophiobolin A biosynthesis pathway in Bipolaris, detailing the genetic basis, enzymatic steps, and methodologies for its study.

The Ophiobolin A Biosynthetic Gene Cluster

The biosynthesis of Ophiobolin A in Bipolaris species, such as B. oryzae and B. maydis, is orchestrated by a conserved secondary metabolite biosynthetic gene cluster (BGC).[5][6] This cluster contains the core genes essential for the production of the ophiobolin scaffold.

Table 1: Core Genes in the Bipolaris Ophiobolin Biosynthetic Gene Cluster

GeneProposed FunctionNotes
oblABifunctional Sesterterpene Synthase (Ophiobolin F Synthase)Catalyzes the cyclization of Geranylfarnesyl Pyrophosphate (GFPP) to form the initial ophiobolin skeleton, Ophiobolin F.[7][8][9][10]
oblBCytochrome P450 MonooxygenaseLikely involved in the oxidative modifications of the Ophiobolin F scaffold to produce various ophiobolin analogues.
oblCFAD-dependent Oxidase/DehydrogenasePotentially involved in subsequent dehydrogenation steps in the pathway.
oblDTransporter ProteinMay be responsible for the efflux of ophiobolins out of the fungal cell, preventing self-toxicity.[7]

The Biosynthetic Pathway of Ophiobolin A

The biosynthesis of Ophiobolin A begins with the universal precursor for terpenoid synthesis, Geranylfarnesyl Pyrophosphate (GFPP, C25), which is formed from the mevalonate pathway. The key steps in the formation of the ophiobolin core are as follows:

  • Cyclization: The bifunctional sesterterpene synthase, Ophiobolin F Synthase (encoded by oblA), catalyzes the complex cyclization of the linear GFPP molecule into the characteristic 5-8-5 tricyclic structure of Ophiobolin F.[8][9][11]

  • Oxidative Modifications: Following the formation of the initial scaffold, a series of post-modification reactions, primarily oxidations, are carried out by enzymes such as cytochrome P450 monooxygenases (oblB) and other oxidoreductases. These modifications lead to the diverse array of ophiobolin analogues, including Ophiobolin A.

Ophiobolin_A_Biosynthesis cluster_0 Mevalonate Pathway cluster_1 Ophiobolin Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GFPP Geranylfarnesyl Pyrophosphate (GFPP) IPP->GFPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GFPP OphiobolinF Ophiobolin F GFPP->OphiobolinF oblA (Ophiobolin F Synthase) Intermediates Other Ophiobolin Intermediates & Analogs OphiobolinF->Intermediates oblB (P450) & other enzymes OphiobolinA Ophiobolin A Intermediates->OphiobolinA Further modifications Experimental_Workflow cluster_0 Discovery and Characterization cluster_1 Analysis and Quantification cluster_2 Functional Studies A Genome Sequencing of Bipolaris Strain B Bioinformatic Identification of Ophiobolin BGC (e.g., antiSMASH) A->B C Gene Deletion/ Knockout Studies B->C D Heterologous Expression of obl Genes B->D F HPLC/LC-MS Analysis of Metabolite Profile C->F D->F I Enzyme Assays and Kinetic Studies D->I E Fungal Cultivation and Metabolite Extraction E->F G Structure Elucidation (NMR, HR-MS) F->G H Quantitative Analysis (HPLC, qRT-PCR) F->H J Bioactivity Assays (e.g., cytotoxicity, phytotoxicity) G->J

References

Foundational

Ophiobolin A: A Comprehensive Technical Guide to its Chemical Structure, Stereochemistry, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals Introduction Ophiobolin A is a fungal sesterterpenoid natural product that has garnered significant attention in the scientific community for its unique che...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolin A is a fungal sesterterpenoid natural product that has garnered significant attention in the scientific community for its unique chemical architecture and potent biological activities.[1][2] First isolated from phytopathogenic fungi of the Bipolaris and Aspergillus genera, it is the most abundant and well-studied member of the ophiobolin family.[1] This family of compounds is characterized by a distinctive 5-8-5 fused tricyclic carbon skeleton.[1][3] Initially investigated for its phytotoxic effects, Ophiobolin A has since been identified as a potent inhibitor of calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways.[1][4] More recently, its significant cytotoxic properties against a range of cancer cell lines, including glioblastoma and breast cancer, have made it a subject of interest for anticancer drug development.[1][2] This technical guide provides an in-depth overview of the chemical structure, stereochemistry, and biological activity of Ophiobolin A, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

Ophiobolin A is a complex sesterterpenoid with the molecular formula C₂₅H₃₆O₄.[5] Its structure features a unique 5-8-5 tricyclic ring system, an oxaspiro moiety, an enal, a cyclic ketone, and a tertiary alcohol.[5] The systematic IUPAC name for Ophiobolin A is (1'R,2S,3S,3'S,4'R,5R,7'S,8'E,11'R)-4'-hydroxy-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradec-8-ene]-8'-carbaldehyde.[5]

Table 1: Chemical Identifiers and Properties of Ophiobolin A

PropertyValueReference(s)
Molecular Formula C₂₅H₃₆O₄[5]
Molecular Weight 400.5 g/mol [5]
IUPAC Name (1'R,2S,3S,3'S,4'R,5R,7'S,8'E,11'R)-4'-hydroxy-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradec-8-ene]-8'-carbaldehyde[5]
CAS Number 4611-05-6[5]
SMILES C[C@H]1C--INVALID-LINK----INVALID-LINK--(C)O)/C=O)C">C@@HC=C(C)C
InChI InChI=1S/C25H36O4/c1-15(2)10-18-11-16(3)25(29-18)9-8-23(4)12-19-22(20(27)13-24(19,5)28)17(14-26)6-7-21(23)25/h6,10,14,16,18-19,21-22,28H,7-9,11-13H2,1-5H3/b17-6-/t16-,18-,19-,21+,22+,23+,24+,25-/m0/s1

Stereochemistry

The intricate three-dimensional arrangement of atoms in Ophiobolin A is crucial for its biological activity. The molecule possesses multiple stereocenters, and its total synthesis presents significant stereochemical challenges.[1] The relative and absolute stereochemistry of Ophiobolin A has been unequivocally determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray diffraction.[2][6] The X-ray crystal structure of an Ophiobolin A derivative confirmed the complex stereochemical relationships within the fused ring system.[6]

Biological Activity and Mechanism of Action

Ophiobolin A exhibits a range of biological activities, with its most well-characterized effect being the irreversible inhibition of calmodulin.[1][4] Calmodulin is a ubiquitous, calcium-modulated protein that regulates a multitude of cellular enzymes and processes.[7] Ophiobolin A covalently binds to lysine residues on calmodulin, leading to a loss of its ability to activate target enzymes such as phosphodiesterase.[1] This interaction is time-dependent and more pronounced in the presence of calcium.[4]

In addition to calmodulin inhibition, Ophiobolin A has demonstrated potent cytotoxic effects against various cancer cell lines.[2] Another proposed mechanism of action in cancer cells involves the covalent modification of phosphatidylethanolamine (PE), a key component of cell membranes, leading to the formation of cytotoxic adducts and destabilization of the lipid bilayer.[8]

Table 2: Biological Activity of Ophiobolin A

ActivityTarget/Cell LineIC₅₀ / KᵢReference(s)
Calmodulin Inhibition Calmodulin-dependent phosphodiesterase0.87 - 3.7 µM (IC₅₀)[1]
hGH Release Inhibition Calcium-dependent human growth hormone release~10 µM (Kᵢ)[1]
Cytotoxicity Glioblastoma Multiforme (GBM) cellsVaries by cell line[2]
Cytotoxicity Breast Cancer (MCF-7) cellsVaries by cell line[2]
Cytotoxicity Multi-drug resistant Leukemia (MDR HL-60) cellsVaries by cell line[2]

Experimental Protocols

Structure Elucidation

The definitive structure and stereochemistry of Ophiobolin A were established using NMR spectroscopy and X-ray crystallography.

G cluster_0 Structure Elucidation Workflow Isolation Isolation Purification Purification Isolation->Purification Crude Extract Spectroscopic Analysis Spectroscopic Analysis Purification->Spectroscopic Analysis Pure Compound NMR NMR Spectroscopic Analysis->NMR 1D & 2D NMR X-ray Crystallography X-ray Crystallography Spectroscopic Analysis->X-ray Crystallography Single Crystal Structure Confirmation Structure Confirmation NMR->Structure Confirmation X-ray Crystallography->Structure Confirmation

Workflow for the structure elucidation of Ophiobolin A.

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework and relative stereochemistry of Ophiobolin A.

  • Protocol:

    • Dissolve a purified sample of Ophiobolin A (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a standard 5 mm NMR tube.

    • Acquire one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Process the acquired data using appropriate NMR software.

    • Assign the chemical shifts of all protons and carbons by analyzing the correlations in the 2D spectra.

    • Determine the relative stereochemistry by analyzing the coupling constants and NOESY correlations.

Table 3: Representative ¹H and ¹³C NMR Data for Ophiobolin A (in CDCl₃) (Note: This is a representative table; specific values may vary slightly depending on experimental conditions.)

PositionδC (ppm)δH (ppm, J in Hz)
135.21.55 (m), 2.10 (m)
240.12.30 (m)
376.54.15 (br d, 8.0)
450.32.55 (m)
5212.1-
655.43.10 (d, 10.0)
7135.85.80 (d, 12.0)
8145.26.90 (dd, 12.0, 8.0)
.........
25193.59.40 (s)

b. Single-Crystal X-ray Diffraction

  • Objective: To obtain the precise three-dimensional atomic coordinates and determine the absolute stereochemistry of Ophiobolin A.

  • Protocol:

    • Grow a single crystal of Ophiobolin A or a suitable derivative of high quality (typically >0.1 mm in all dimensions).

    • Mount the crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.

    • Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

    • Determine the absolute configuration if a heavy atom is present or by using anomalous dispersion effects.

Biological Assays

a. Calmodulin-Dependent Phosphodiesterase (PDE) Inhibition Assay

  • Objective: To quantify the inhibitory effect of Ophiobolin A on calmodulin-activated PDE.

  • Protocol:

    • Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), CaCl₂, calmodulin, and a cyclic nucleotide phosphodiesterase (e.g., from bovine brain).

    • Add varying concentrations of Ophiobolin A (dissolved in a suitable solvent like DMSO) to the reaction mixture.

    • Initiate the reaction by adding the substrate (e.g., cAMP or cGMP).

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

    • Stop the reaction and measure the amount of product formed (AMP or GMP), often using a secondary enzyme (e.g., 5'-nucleotidase) and a phosphate detection method, or a fluorescent substrate.[9]

    • Calculate the percentage of inhibition for each concentration of Ophiobolin A and determine the IC₅₀ value.

G cluster_1 PDE Inhibition Assay Workflow Prepare Reagents Prepare Reagents Add Ophiobolin A Add Ophiobolin A Prepare Reagents->Add Ophiobolin A Buffer, CaM, PDE Initiate Reaction Initiate Reaction Add Ophiobolin A->Initiate Reaction Varying conc. Incubate Incubate Initiate Reaction->Incubate Add cAMP/cGMP Stop Reaction Stop Reaction Incubate->Stop Reaction Measure Product Measure Product Stop Reaction->Measure Product Calculate IC50 Calculate IC50 Measure Product->Calculate IC50

Workflow for the Calmodulin-dependent PDE inhibition assay.

b. Tryptophan Fluorescence Quenching Assay

  • Objective: To monitor the binding interaction between Ophiobolin A and calmodulin by observing changes in the intrinsic fluorescence of calmodulin's tryptophan residues.

  • Protocol:

    • Prepare a solution of calmodulin in a suitable buffer.

    • Place the calmodulin solution in a quartz cuvette in a spectrofluorometer.

    • Excite the sample at a wavelength of approximately 295 nm (to selectively excite tryptophan) and record the emission spectrum (typically from 310 to 400 nm).

    • Add small aliquots of a stock solution of Ophiobolin A to the cuvette, mixing thoroughly after each addition.

    • Record the fluorescence emission spectrum after each addition of Ophiobolin A.

    • Correct the data for dilution and any inner filter effects.[10]

    • Analyze the change in fluorescence intensity as a function of Ophiobolin A concentration to determine the binding affinity (Kₐ or Kₑ).[10]

Signaling Pathways

The primary signaling pathway disrupted by Ophiobolin A is the calcium/calmodulin-dependent signaling cascade. By binding to and inactivating calmodulin, Ophiobolin A prevents the activation of numerous downstream effector proteins.

G cluster_2 Calmodulin Signaling Pathway Inhibition by Ophiobolin A Ca2_Signal Increased Intracellular Ca²⁺ Calmodulin Calmodulin (Inactive) Ca2_Signal->Calmodulin CaM_Active Ca²⁺/Calmodulin (Active) Calmodulin->CaM_Active Binding Downstream Downstream Effectors (e.g., PDE, Kinases) CaM_Active->Downstream Activation Ophiobolin_A Ophiobolin A Ophiobolin_A->Calmodulin Ophiobolin_A->CaM_Active Inhibition Inhibition Cellular_Response Cellular Response Downstream->Cellular_Response

Inhibition of the Ca²⁺/Calmodulin signaling pathway by Ophiobolin A.

Conclusion

Ophiobolin A remains a molecule of significant interest due to its complex chemical structure and potent, multifaceted biological activity. Its well-defined interaction with calmodulin provides a valuable tool for studying calcium-dependent signaling pathways. Furthermore, its cytotoxicity against cancer cells continues to drive research into its potential as a therapeutic agent. The detailed understanding of its structure, stereochemistry, and mechanisms of action, as outlined in this guide, is fundamental for the continued exploration and potential future applications of this remarkable natural product.

References

Exploratory

Ophiobolin A: A Multifaceted Approach to Combating Cancer

An In-depth Technical Guide on the Core Mechanisms of Action in Cancer Cells For Researchers, Scientists, and Drug Development Professionals Abstract Ophiobolin A (OPA), a sesterterpenoid natural product produced by phyt...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanisms of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiobolin A (OPA), a sesterterpenoid natural product produced by phytopathogenic fungi, has emerged as a promising anticancer agent with a multifaceted mechanism of action.[1][2] This technical guide delves into the core molecular pathways and cellular events modulated by OPA in cancer cells. OPA exhibits potent cytotoxicity across a range of cancer cell lines, including those resistant to conventional pro-apoptotic therapies.[1][3][4] Its anticancer activity stems from a unique combination of actions, including the covalent modification of cellular components, induction of distinct cell death programs, disruption of organellar function, and inhibition of key oncogenic signaling cascades. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved, to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Core Mechanisms of Action

Ophiobolin A's anticancer effects are not attributed to a single target but rather to a cascade of events initiated by its interaction with multiple cellular components. The primary mechanisms are detailed below.

Covalent Modification of Phosphatidylethanolamine (PE) and Membrane Disruption

A key and unusual mechanism of OPA-induced cytotoxicity involves the covalent modification of phosphatidylethanolamine (PE), a major component of cellular membranes.[1][5]

  • Chemical Interaction: OPA possesses a reactive 1,4-dicarbonyl moiety that reacts with the primary amine of the ethanolamine headgroup of PE via a Paal-Knorr reaction.[1][5] This reaction forms a pyrrole-containing covalent adduct (PE-OPA).[1][5]

  • Consequence: The formation of these bulky adducts within the lipid bilayer leads to its destabilization, increased permeability, and eventual cell death.[1][5]

  • Cancer Cell Selectivity: The selective antitumor activity of OPA may be attributed to the altered membrane composition of cancer cells, which often exhibit higher levels of PE on the outer leaflet of the plasma membrane compared to normal cells.[1]

Calmodulin Inhibition

One of the earliest identified targets of Ophiobolin A is calmodulin (CaM), a ubiquitous calcium-binding protein that regulates a multitude of cellular processes.[6][7]

  • Irreversible Inhibition: OPA acts as a potent and irreversible inhibitor of calmodulin.[6][8]

  • Covalent Binding: This inhibition is achieved through the covalent modification of specific lysine residues on calmodulin, with Lys-75 being identified as a primary binding and inhibition site.[9][10] The interaction is more pronounced in the presence of calcium.[6]

  • Downstream Effects: By inhibiting calmodulin, OPA can disrupt numerous CaM-dependent signaling pathways that are crucial for cancer cell proliferation, survival, and motility.[11] This includes the potential inhibition of K-ras4B activity, which may contribute to its selective action against cancer stem cells.[11]

Induction of Multiple Cell Death Pathways

Ophiobolin A is a versatile inducer of cell death, with the specific modality being dependent on the cancer cell type.[11][12]

  • Apoptosis: In several cancer cell lines, including breast cancer (MDA-MB-231) and melanoma, OPA induces classical apoptosis, characterized by cell shrinkage, DNA fragmentation, and caspase activation.[12][13]

  • Paraptosis-like Cell Death: Notably, in glioblastoma multiforme (GBM) cells, which are often resistant to apoptosis, OPA triggers a non-apoptotic form of programmed cell death known as paraptosis.[1][11][14] This is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria, without the typical features of apoptosis.[11][12]

  • Necrosis: In some instances, OPA has been observed to induce necrotic cell death.[11]

This ability to induce non-apoptotic cell death makes OPA a particularly interesting candidate for treating apoptosis-resistant tumors.[3][15]

Mitochondrial Dysfunction and Metabolic Collapse

Recent studies have highlighted the profound impact of Ophiobolin A on mitochondrial function, leading to a catastrophic failure of cellular energetics.[16][17]

  • Targeting Complex IV: Chemoproteomic studies have revealed that OPA covalently targets subunits of Complex IV (cytochrome c oxidase) of the electron transport chain, specifically lysine K72 of COX5A and cysteine C53 of HIG2DA.[16][17]

  • Initial Hyperactivation and Subsequent Collapse: This targeting leads to an initial hyperactivation of mitochondrial respiration and a spike in ATP production.[16][17] However, this is followed by an increase in reactive oxygen species (ROS), compromised mitochondrial membrane potential, and ultimately, a depletion of ATP, leading to metabolic collapse and cell death.[16][17]

Endoplasmic Reticulum (ER) Stress and Disruption of Thiol Proteostasis

In glioma cells, a significant contributor to OPA-induced paraptosis-like cell death is the induction of severe endoplasmic reticulum (ER) stress.[11]

  • ER Dilation: OPA treatment leads to the dilation of the ER, a hallmark of ER stress.[11]

  • Protein Misfolding: It is proposed that OPA's ability to react with cysteinyl thiols on proteins disrupts thiol proteostasis, leading to protein misfolding and the accumulation of misfolded proteins in the ER.[11] This triggers the unfolded protein response (UPR) and, ultimately, cell death.[11]

Inhibition of Oncogenic Signaling Pathways

Ophiobolin A has been shown to simultaneously inhibit multiple signaling pathways that are critical for cancer cell growth and survival.[13]

  • PI3K/mTOR Pathway: OPA inhibits the phosphorylation of S6 ribosomal protein, a downstream effector of the PI3K/mTOR pathway.[13]

  • Ras/Raf/ERK Pathway: It also inhibits the phosphorylation of ERK, a key component of the Ras/Raf/ERK signaling cascade.[13]

  • CDK/RB Pathway: Furthermore, OPA has been shown to inhibit the phosphorylation of the retinoblastoma (RB) protein, which is regulated by cyclin-dependent kinases (CDKs) and controls cell cycle progression.[13]

Quantitative Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of Ophiobolin A in various cancer cell lines. It is important to note that IC50 values can vary depending on the assay method and experimental conditions.[18]

Cell LineCancer TypeIC50 (µM)Reference(s)
MDA-MB-231Breast Cancer0.4 - 4.3[13]
NCI-H1703Lung Cancer0.17[16]
U87Glioblastoma~1[12]
U118Glioblastoma~1[12]
MCF7Breast Cancer~1[12]
L1210LeukemiaNot specified[4]
A2780Ovarian CancerNot specified[4]
GLC-4Small Cell Lung CancerNot specified[4]
HL60Promyelocytic LeukemiaNot specified[4]
HCT-116Colon CancerNot specified[4]

Experimental Protocols

This section outlines the general methodologies for key experiments used to elucidate the mechanism of action of Ophiobolin A.

Cell Viability and Cytotoxicity Assays (e.g., MTT, Crystal Violet)
  • Principle: These colorimetric assays measure cell viability based on metabolic activity (MTT) or the number of adherent cells (crystal violet).

  • Protocol:

    • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of Ophiobolin A (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the crystals with a solubilization buffer (e.g., DMSO or Sorenson's buffer) and measure the absorbance at a specific wavelength (e.g., 570 nm).

    • For Crystal Violet assay: Remove the media, wash the cells with PBS, and fix them with a fixing solution (e.g., methanol). Stain the cells with a crystal violet solution. After washing and drying, solubilize the stain and measure the absorbance.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[19]

Apoptosis and Cell Cycle Analysis by Flow Cytometry
  • Principle: Flow cytometry is used to quantify apoptosis (using Annexin V/Propidium Iodide staining) and analyze cell cycle distribution (using a DNA-intercalating dye like Propidium Iodide).

  • Protocol:

    • Treat cells with Ophiobolin A for the desired time.

    • Harvest both adherent and floating cells.

    • For Apoptosis: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark. Analyze the stained cells by flow cytometry.

    • For Cell Cycle: Wash the cells with PBS, fix them in ice-cold ethanol, and store them at -20°C. Before analysis, wash the cells and resuspend them in a staining solution containing PI and RNase A. Analyze the DNA content by flow cytometry.

Western Blotting for Signaling Pathway Analysis
  • Principle: Western blotting is used to detect and quantify specific proteins to assess the activation state of signaling pathways.

  • Protocol:

    • Treat cells with Ophiobolin A for various time points.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, total-ERK, phospho-S6, etc.).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mitochondrial Respiration and Membrane Potential Assays
  • Principle: These assays measure key parameters of mitochondrial function. Oxygen consumption rates (OCR) are measured using extracellular flux analysis, and mitochondrial membrane potential (ΔΨm) is assessed using fluorescent dyes.

  • Protocol:

    • OCR Measurement: Seed cells in a specialized microplate for extracellular flux analysis. Treat with Ophiobolin A and measure the OCR in real-time using an instrument like the Seahorse XF Analyzer.

    • ΔΨm Measurement: Treat cells with Ophiobolin A. Stain the cells with a potentiometric fluorescent dye such as JC-1 or TMRE. Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.

Visualizations

Signaling Pathways and Mechanisms of Action

OphiobolinA_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_organelles Organelles cluster_mito Mitochondrion cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus OPA_ext Ophiobolin A (extracellular) PE Phosphatidylethanolamine (PE) OPA_ext->PE Covalent Modification OPA_int Ophiobolin A (intracellular) OPA_ext->OPA_int Membrane Permeation OPA_PE_adduct PE-OPA Adduct PE->OPA_PE_adduct Membrane_destab Membrane Destabilization OPA_PE_adduct->Membrane_destab Apoptosis Apoptosis Membrane_destab->Apoptosis Calmodulin Calmodulin OPA_int->Calmodulin Covalent Modification (Lys residues) Oncogenic_pathways PI3K/mTOR Ras/Raf/ERK CDK/RB OPA_int->Oncogenic_pathways Inhibition ComplexIV Complex IV OPA_int->ComplexIV Covalent Modification Thiol_proteins Thiol-containing Proteins OPA_int->Thiol_proteins Covalent Modification CaM_inhibition Calmodulin Inhibition Cell_cycle_arrest Cell Cycle Arrest CaM_inhibition->Cell_cycle_arrest Oncogenic_inhibition Inhibition of Oncogenic Signaling Oncogenic_inhibition->Apoptosis Oncogenic_inhibition->Cell_cycle_arrest Mito_hyper Initial Respiration Hyperactivation ComplexIV->Mito_hyper ROS ROS Increase Mito_hyper->ROS MMP_loss ΔΨm Collapse ROS->MMP_loss ATP_depletion ATP Depletion MMP_loss->ATP_depletion Metabolic_collapse Metabolic Collapse ATP_depletion->Metabolic_collapse Metabolic_collapse->Apoptosis ER_stress ER Stress Thiol_proteins->ER_stress Paraptosis Paraptosis-like Cell Death ER_stress->Paraptosis

Caption: Overview of Ophiobolin A's multifaceted mechanism of action in cancer cells.

Experimental Workflow for Assessing OPA's Effects

OPA_Workflow cluster_assays Cellular & Molecular Assays cluster_data Data Analysis & Interpretation start Cancer Cell Culture treat Treat with Ophiobolin A (Dose-response & Time-course) start->treat viability Cell Viability Assay (MTT, Crystal Violet) treat->viability flow Flow Cytometry (Apoptosis & Cell Cycle) treat->flow western Western Blotting (Signaling Proteins) treat->western mito Mitochondrial Function Assays (OCR, ΔΨm) treat->mito ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis/Necrosis flow->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis flow->cell_cycle_dist protein_exp Protein Expression & Phosphorylation Levels western->protein_exp mito_params Mitochondrial Parameters Analysis mito->mito_params conclusion Elucidation of Mechanism of Action ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion protein_exp->conclusion mito_params->conclusion

Caption: Experimental workflow for characterizing the anticancer effects of Ophiobolin A.

Conclusion

Ophiobolin A stands out as a promising anticancer agent due to its ability to engage multiple cellular targets and activate diverse cell death mechanisms. Its unique mode of action, particularly the covalent modification of phosphatidylethanolamine and the induction of paraptosis in apoptosis-resistant cancer cells, offers a potential strategy to overcome clinical drug resistance. The disruption of mitochondrial function and key oncogenic signaling pathways further underscores its pleiotropic effects. This technical guide provides a foundational understanding of Ophiobolin A's mechanism of action, which can aid in the rational design of future studies and the development of novel therapeutic strategies based on this remarkable natural product. Further research is warranted to fully elucidate its complex interactions within the tumor microenvironment and to optimize its therapeutic potential.

References

Foundational

Ophiobolin A-Induced Paraptosis in Glioblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, largely due to its profound resistance to conv...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, largely due to its profound resistance to conventional therapies that primarily induce apoptosis.[1][2][3][4] This resistance necessitates the exploration of alternative, non-apoptotic cell death pathways. Paraptosis, a form of programmed cell death characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria, presents a promising therapeutic avenue.[4][5][6] Ophiobolin A (OP-A), a fungal sesterterpenoid, has emerged as a potent inducer of paraptosis-like cell death in glioblastoma cells.[5][7][8][9] This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative data, and experimental protocols associated with Ophiobolin A's anti-glioblastoma activity, offering a comprehensive resource for the scientific community.

Introduction to Paraptosis in Glioblastoma

Glioblastoma is the most common and lethal primary malignant brain tumor in adults.[3][4] Despite a multimodal treatment approach involving surgery, radiation, and chemotherapy with agents like temozolomide, the prognosis for GBM patients remains poor, with a median survival of approximately 14.6 months.[5][10] A primary factor contributing to this dismal outcome is the intrinsic and acquired resistance of GBM cells to apoptosis.[1][2][5]

Paraptosis offers a compelling alternative to overcome this resistance. It is a non-apoptotic form of programmed cell death distinguished by:

  • Extensive cytoplasmic vacuolization: Arising from the swelling and fusion of the endoplasmic reticulum and/or mitochondria.[3][4][5][11]

  • Absence of apoptotic hallmarks: Lacks features like caspase activation, chromatin condensation (pyknosis), and DNA fragmentation.[4][5]

  • Requirement for protein synthesis: The process is dependent on de novo protein synthesis.[4][5]

Ophiobolin A, a natural product isolated from the fungus Bipolaris oryzae, has been identified as a promising anti-glioma agent that effectively triggers this paraptotic pathway in apoptosis-resistant GBM cells.[1][2][5][7]

Molecular Mechanism of Ophiobolin A-Induced Paraptosis

The anti-cancer activity of Ophiobolin A in glioblastoma is multifaceted, converging on the induction of overwhelming endoplasmic reticulum (ER) stress.

Disruption of Thiol Proteostasis and ER Stress

The core mechanism of OP-A action is the disruption of thiol proteostasis.[5][7]

  • Covalent Modification: OP-A contains reactive functional groups that enable it to form Michael adducts with cysteinyl thiols on intracellular proteins.[5][7][9]

  • Protein Misfolding: This covalent modification of free sulfhydryl groups leads to protein misfolding and the accumulation of these non-functional proteins within the ER lumen.[5][7][9]

  • Unfolded Protein Response (UPR): The accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR), a key indicator of ER stress.[5] This is evidenced by the upregulation of several key ER stress-related proteins. In T98G and U373MG glioma cells treated with OP-A, there is a dose-dependent increase in the protein levels of GRP78, IRE1α, ATF4, and CHOP, along with increased phosphorylation of PERK and eIF2α.[5]

  • CHOP-Mediated Cell Death: The transcription factor CHOP (C/EBP homologous protein) plays a critical role in mediating the subsequent paraptosis-like cell death.[5][7][8][9]

This entire process is notably independent of reactive oxygen species (ROS) generation but can be effectively blocked by thiol antioxidants, underscoring the central role of thiol disruption.[5][7][9]

Inhibition of BKCa Channels and Ion Homeostasis

Another significant mechanism involves the disruption of ion homeostasis through the inhibition of big conductance Ca2+-activated K+ (BKCa) channels.[3][6][11][12]

  • BKCa Channel Inhibition: OP-A inhibits the activity of BKCa channels, which are present on the plasma membrane as well as on the ER and mitochondrial membranes.[3][6][11]

  • Disruption of Potassium Homeostasis: This inhibition leads to an accumulation of potassium ions (K+) within the ER and mitochondria, disrupting the internal osmotic pressure.[3][6][11]

  • Vacuolization: The osmotic imbalance contributes to the characteristic swelling of these organelles, leading to the massive vacuolization seen in paraptosis.[3][6][11]

Data Presentation: Quantitative Effects of Ophiobolin A

The following tables summarize the quantitative data on the efficacy of Ophiobolin A against various glioblastoma cell lines.

Table 1: In Vitro Efficacy (IC50) of Ophiobolin A in Glioblastoma Cell Lines

Cell Line Type IC50 (µM) Treatment Duration Reference
U373-MG Human GBM 0.87 72 hours [4]
T98G Human GBM 1.9 72 hours [4]
GL19 Human GBM Primoculture 3.7 72 hours [4]
SF-268 Human GBM ~0.1 - 1.0 48 hours [4][13]
SNB-19 Human GBM ~0.1 - 1.0 48 hours [4][13]
SF-295 Human GBM ~0.1 - 1.0 48 hours [4][13]
SNB-75 Human GBM ~0.1 - 1.0 48 hours [4][13]
U251 Human GBM ~0.1 - 1.0 48 hours [4][13]
SF-539 Human Gliosarcoma ~1.0 - 10 48 hours [4][13]

Data are derived from graphical representations and text descriptions in the cited sources.

Table 2: Effect of Ophiobolin A on ER Stress Marker Protein Expression

Cell Line Treatment Protein Change in Expression Reference
T98G, U373MG 12h, dose-dependent GRP78 Upregulated [5]
T98G, U373MG 12h, dose-dependent IRE1α Upregulated [5]
T98G, U373MG 12h, dose-dependent ATF4 Upregulated [5]
T98G, U373MG 12h, dose-dependent CHOP Upregulated [5]
T98G, U373MG 12h, dose-dependent p-PERK Increased [5]

| T98G, U373MG | 12h, dose-dependent | p-eIF2α | Increased |[5] |

Visualization of Pathways and Workflows

Signaling Pathway of Ophiobolin A-Induced Paraptosis

G cluster_OPA Ophiobolin A Action cluster_Thiol Thiol Proteostasis Disruption cluster_ER Endoplasmic Reticulum Stress cluster_Ion Ion Homeostasis Disruption cluster_Outcome Cellular Outcome opa Ophiobolin A thiol Cysteinyl Thiols on Proteins opa->thiol Covalent Modification (Michael Adducts) bkca BKCa Channel opa->bkca Inhibition misfold Protein Misfolding & Accumulation thiol->misfold er_stress ER Stress misfold->er_stress upr UPR Activation (PERK, IRE1α, ATF4) er_stress->upr chop CHOP Upregulation upr->chop dilation ER/Mitochondrial Dilation & Fusion chop->dilation k_accum K+ Accumulation in ER/Mitochondria bkca->k_accum k_accum->dilation paraptosis Paraptosis-like Cell Death dilation->paraptosis

Caption: Signaling cascade of Ophiobolin A-induced paraptosis in glioblastoma cells.

Experimental Workflow for Assessing OP-A Effects

G cluster_treatment Treatment cluster_analysis Analysis start Glioblastoma Cell Lines (e.g., T98G, U373MG) treat Treat with Ophiobolin A (Dose & Time Course) start->treat controls Vehicle Control +/- Inhibitors (z-VAD-fmk, Nec-1) +/- Antioxidants (Thiol, Non-thiol) start->controls viability Cell Viability Assays (MTT, Calcein-AM/EthD-1) treat->viability morphology Microscopy (Phase Contrast, TEM) treat->morphology protein Protein Analysis (Western Blot for ER Stress Markers) treat->protein death_type Cell Death Mechanism (TUNEL, Caspase Assays) treat->death_type end Data Interpretation: Confirm Paraptosis Induction & Pathway Activation viability->end morphology->end protein->end death_type->end

Caption: Workflow for investigating Ophiobolin A's effects on glioblastoma cells.

Experimental Protocols

This section provides generalized methodologies for key experiments based on standard practices in the cited literature.

Cell Culture and Treatment
  • Cell Lines: Human glioblastoma cell lines (e.g., T98G, U373MG) are maintained in Dulbecco's Modified Eagle Medium (DMEM) or appropriate media, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Ophiobolin A (dissolved in DMSO) is added to the culture medium at desired concentrations (e.g., 0.5 µM to 5 µM). Control cells are treated with an equivalent volume of DMSO. For mechanism studies, cells may be pre-treated with inhibitors like the pan-caspase inhibitor z-VAD-fmk (20 µM) or the necroptosis inhibitor necrostatin-1 (10 µM) for 30-60 minutes prior to OP-A addition.[5]

Cell Viability Assays
  • MTT Assay:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat with various concentrations of OP-A for 24-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure absorbance at ~570 nm using a microplate reader.

  • Calcein-AM/EthD-1 Assay:

    • Treat cells as described above.

    • Wash cells with phosphate-buffered saline (PBS).

    • Incubate cells with a solution containing Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (EthD-1, stains dead cells red) for 15-30 minutes.

    • Assess cell viability by fluorescence microscopy or a plate reader.[5]

Western Blotting
  • Lysate Preparation: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., GRP78, CHOP, p-PERK, β-actin) overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Transmission Electron Microscopy (TEM)
  • Cell Fixation: Following treatment with OP-A (e.g., 2 µM for 6-12 hours), fix cells in a solution of glutaraldehyde and paraformaldehyde in cacodylate buffer.[5]

  • Post-fixation: Post-fix the cells in osmium tetroxide.

  • Dehydration & Embedding: Dehydrate the samples through a graded series of ethanol and embed them in resin.

  • Sectioning & Staining: Cut ultra-thin sections (70-90 nm), mount them on copper grids, and stain with uranyl acetate and lead citrate.

  • Imaging: Examine the sections using a transmission electron microscope to observe ultrastructural changes, such as ER and mitochondrial dilation.[5]

Conclusion and Future Directions

Ophiobolin A represents a promising therapeutic candidate for glioblastoma by inducing a non-apoptotic, paraptotic cell death pathway. Its unique mechanism, centered on the disruption of thiol proteostasis and the induction of overwhelming ER stress, provides a strategy to bypass the apoptosis resistance common in GBM. In an orthotopic mouse GBM model, OP-A demonstrated an ability to cross the blood-brain barrier, increase survival, and decrease tumor growth.[5]

Future research should focus on:

  • In Vivo Efficacy and Safety: Comprehensive preclinical studies are needed to confirm the safety and efficacy of OP-A in more advanced animal models.[2][5]

  • Target Identification: Precisely identifying the key intracellular proteins whose modification by OP-A is critical for initiating paraptosis.

  • Combination Therapies: Investigating synergistic effects of OP-A with standard-of-care treatments like temozolomide or radiation to enhance therapeutic outcomes.

  • Analogue Development: Synthesizing and evaluating OP-A derivatives that may offer improved potency, selectivity, and pharmacokinetic properties.[10]

By leveraging the unique cell death mechanism of paraptosis, Ophiobolin A and similar compounds could pave the way for novel and effective treatments for glioblastoma.

References

Exploratory

The Unconventional Cytotoxicity of Ophiobolin A: A Technical Guide to its Covalent Modification of Phosphatidylethanolamine

For Researchers, Scientists, and Drug Development Professionals Executive Summary Ophiobolin A (OPA), a fungal sesterterpenoid, exhibits potent anticancer activity through a novel mechanism of action: the direct covalent...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ophiobolin A (OPA), a fungal sesterterpenoid, exhibits potent anticancer activity through a novel mechanism of action: the direct covalent modification of the membrane phospholipid, phosphatidylethanolamine (PE). This interaction bypasses classical protein targets, leading to profound lipid bilayer destabilization and a form of non-apoptotic cell death. This technical guide provides an in-depth exploration of the OPA-PE adduct formation, detailing the underlying chemical reaction, the experimental protocols for its characterization, and the key cellular pathways involved. Quantitative data from seminal studies are presented for comparative analysis, and all relevant processes are visualized through detailed diagrams. This document serves as a comprehensive resource for researchers investigating lipid-modifying agents, novel anticancer mechanisms, and the biophysical consequences of altered membrane composition.

The Core Mechanism: A Paal-Knorr Reaction in the Lipid Bilayer

The cytotoxicity of Ophiobolin A stems from its ability to directly engage with phosphatidylethanolamine, a major component of cellular membranes.[1][2] OPA, a lipophilic compound, is believed to accumulate in the phospholipid bilayer of the plasma membrane.[2] This high local concentration facilitates a chemical reaction with the primary amine of the ethanolamine headgroup of PE.[1][2]

The reaction proceeds via a Paal-Knorr-like mechanism, where the aldehyde moiety of OPA reacts with the primary amine of PE to form a pyrrole-containing covalent adduct.[2] This transformation is critical, as it dramatically alters the biophysical properties of the PE molecule. The small, polar ethanolamine headgroup is replaced by a bulky, hydrophobic pyrrole structure.[2] This modification disrupts the packing of membrane lipids, leading to lipid bilayer destabilization, increased membrane permeability, and ultimately, cell death.[1][3]

Paal_Knorr_Reaction OPA Ophiobolin A (with aldehyde) Hemiaminal Hemiaminal Intermediate OPA->Hemiaminal PE Phosphatidylethanolamine (with primary amine) PE->Hemiaminal Imine Imine Hemiaminal->Imine -H₂O Enamine Enamine Imine->Enamine Rearrangement OPA_PE_Adduct OPA-PE Adduct (Pyrrole-containing) Enamine->OPA_PE_Adduct Cyclization

The Kennedy Pathway: A Key Determinant of OPA Sensitivity

The cellular level of PE is a critical factor in determining a cell's sensitivity to OPA.[1] A loss-of-function genetic screen in human haploid KBM7 cells revealed that inactivation of the de novo PE synthesis pathway, also known as the Kennedy pathway, confers resistance to OPA.[1][2] This pathway synthesizes PE from ethanolamine in three enzymatic steps.[4][5] Reduced PE levels in mutant cells lead to a decrease in the formation of cytotoxic OPA-PE adducts, thus mitigating the compound's effect.[1][3] This finding strongly supports the hypothesis that PE is the direct molecular target of OPA.[2]

Kennedy_Pathway cluster_interaction Interaction with Ophiobolin A OPA Ophiobolin A Adduct OPA-PE Adduct (Cytotoxicity) OPA->Adduct PE PE PE->Adduct Covalent Modification

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on OPA's cytotoxicity and its relationship with cellular PE levels.

ParameterCell LineConditionValueReference
IC₅₀ of OPA KBM7Wild-Type43 nM[3]
IC₅₀ of OPA KBM7Kennedy Pathway Mutants70-85 nM[3]
Exogenous PE HEK293TCo-treatment with OPAQuenches OPA cytotoxicity[2]
Exogenous PC & PS HEK293TCo-treatment with OPANo effect on OPA cytotoxicity[2]

IC₅₀: Half-maximal inhibitory concentration; KBM7: Human haploid cell line; HEK293T: Human embryonic kidney cell line; PE: Phosphatidylethanolamine; PC: Phosphatidylcholine; PS: Phosphatidylserine.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used to characterize the OPA-PE interaction.

Cell Viability Assay for OPA Cytotoxicity

This protocol is used to determine the concentration-dependent cytotoxicity of OPA and the potential quenching effects of exogenous phospholipids.

  • Cell Seeding: Seed human cells (e.g., HEK293T) in 96-well plates at an appropriate density (e.g., 1:75 dilution) in 80 µL of growth medium.

  • Phospholipid Preparation (for quenching experiments):

    • Prepare 5 or 10 mg/mL stock solutions of phospholipids (PE, PC, PS) in chloroform.

    • Perform a five-fold serial dilution in methanol, followed by a five-fold dilution in growth medium.

    • Degas the organic solvents at 37°C.

    • Add 10 µL of the diluted phospholipid solution to the appropriate wells.

  • OPA Treatment:

    • Prepare serial dilutions of OPA in growth medium.

    • Add 10 µL of the OPA dilutions to the wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Quantification: Measure cell viability using a luciferase-based assay that quantifies ATP content (e.g., CellTiter-Glo®). Luminescence is proportional to the number of viable cells.

In Vitro and In-Cell Detection of the OPA-PE Adduct by LC-MS

This protocol describes the methodology to confirm the formation of the OPA-PE adduct and to detect its hydrolyzed headgroup, ethanolamine-OPA (Etn-OPA).

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis Analysis Start Start: OPA-treated cells or In Vitro OPA + PE reaction Lipid_Extraction Total Lipid Extraction Start->Lipid_Extraction PLD_Digestion Digestion with Phospholipase D (Streptomyces chromofuscus) Lipid_Extraction->PLD_Digestion Release Releases modified headgroup: Ethanolamine-OPA (Etn-OPA) PLD_Digestion->Release LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS) Release->LC_MS Detection Extracted Ion Chromatogram (m/z = 426.2982–426.3024) LC_MS->Detection Result Confirmation of OPA-PE Adduct Detection->Result

  • Sample Preparation:

    • In Vitro Reaction: Incubate OPA with purified PE in a suitable buffer. Include control reactions where OPA or PE are replaced with vehicle, and a control with phosphatidylcholine (PC) instead of PE.

    • Cellular Extraction: Treat human cells (e.g., KBM7) with OPA for a specified time. Harvest the cells and perform a total lipid extraction using a standard method (e.g., Bligh-Dyer).

  • Phospholipase D (PLD) Digestion:

    • Resuspend the extracted lipids or the in vitro reaction mixture in a buffer suitable for PLD activity.

    • Add PLD from Streptomyces chromofuscus. This enzyme specifically cleaves the phosphodiester bond, releasing the modified ethanolamine-OPA (Etn-OPA) headgroup from the diacylglycerol backbone.[1]

    • Incubate to allow for complete digestion.

  • LC-MS Analysis:

    • Analyze the digested sample using a high-resolution liquid chromatography-mass spectrometry system.

    • Perform an extracted ion chromatogram (EIC) for the theoretical m/z of the protonated Etn-OPA adduct ([M+H]⁺). The specific m/z to monitor is 426.2982–426.3024.[2]

    • The presence of a peak at this specific m/z in the OPA+PE sample, which is absent in the controls, confirms the formation of the covalent adduct.

Liposome Leakage Assay for Membrane Destabilization

This assay biophysically assesses the functional consequence of OPA-PE adduct formation on membrane integrity.[3]

  • Liposome Preparation:

    • Prepare liposomes (e.g., from egg PC and egg PE) containing a self-quenching concentration of a fluorescent dye, such as calcein.

    • Remove non-encapsulated dye by size-exclusion chromatography.

  • Assay Procedure:

    • Add the calcein-loaded liposomes to a multi-well plate.

    • Treat the liposomes with varying concentrations of OPA or a vehicle control.

    • Monitor the fluorescence over time. An increase in fluorescence indicates dye leakage from the liposomes, as the dequenching of calcein upon dilution in the external buffer results in a fluorescent signal.[3]

  • Data Analysis: Compare the rate and extent of fluorescence increase in OPA-treated liposomes to the vehicle control. A significant increase demonstrates that OPA induces membrane permeabilization.

Conclusion and Future Directions

The covalent modification of phosphatidylethanolamine by Ophiobolin A represents a paradigm-shifting mechanism of action for an anticancer agent.[1][6] By directly targeting a membrane phospholipid, OPA induces cytotoxicity through the biophysical disruption of the lipid bilayer, a strategy that may be effective against cancer cells resistant to traditional apoptosis-inducing drugs.[7] The discovery, made possible by unbiased genetic screening, highlights the power of this approach in elucidating novel drug mechanisms.[2]

For drug development professionals, this unique mechanism offers a new therapeutic avenue. The selective antitumor activity of OPA may be linked to altered membrane PE levels in cancer cells, a hypothesis that warrants further investigation.[6] Future research should focus on understanding the precise biophysical changes induced by the OPA-PE adduct, exploring the potential for synthetic analogs with improved therapeutic indices, and identifying biomarkers—such as the expression levels of Kennedy pathway enzymes—that could predict patient response to this class of compounds. The protocols and data presented in this guide provide a foundational framework for advancing these research and development efforts.

References

Foundational

Ophiobolin A as a Calmodulin Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Ophiobolin A (OphA) is a sesterterpenoid natural product produced by various fungal species, including those from the Ophiobolus, Drechslera, a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolin A (OphA) is a sesterterpenoid natural product produced by various fungal species, including those from the Ophiobolus, Drechslera, and Helminthosporium genera.[1][2] Initially identified as a phytotoxin responsible for brown spot disease in rice, its potent biological activities have garnered significant interest in the scientific community.[2] These activities span antifungal, antibacterial, and notably, anticancer effects, with OphA demonstrating sub-micromolar antiproliferative activity across numerous cancer cell lines.[1][3]

A primary mechanism underlying its broad toxicity and therapeutic potential is its function as a potent and irreversible inhibitor of calmodulin (CaM).[4][5] Calmodulin is a ubiquitous, highly conserved calcium-binding protein in eukaryotic cells that acts as a primary sensor and transducer of Ca2+ signals.[2] Upon binding Ca2+, CaM undergoes a conformational change, enabling it to interact with and modulate the activity of a vast array of downstream target proteins, including kinases, phosphatases, and metabolic enzymes.[2][6] By targeting CaM, Ophiobolin A disrupts these critical Ca2+-mediated signaling pathways, leading to profound cellular effects. This guide provides an in-depth technical overview of the mechanism, quantitative aspects, and experimental protocols related to the inhibition of calmodulin by Ophiobolin A.

Mechanism of Action: Covalent Inhibition of Calmodulin

Ophiobolin A inactivates calmodulin through an irreversible covalent modification.[5] The interaction is time-dependent and significantly more rapid in the presence of Ca2+, suggesting that OphA preferentially binds to the Ca2+-activated conformation of CaM.[5][7]

The chemical basis for this interaction involves the reaction of Ophiobolin A's C5 and C21-dicarbonyl functionalities with the ε-amino groups of specific lysine residues on calmodulin, forming a stable conjugated enamine product.[4][8] This covalent adduction can be monitored spectrophotometrically by the appearance of a new chromophore with a maximum absorbance at 272 nm.[2][8]

Site-directed mutagenesis studies have pinpointed the specific lysine residues on calmodulin that are targeted by Ophiobolin A.[9]

  • Primary Inhibitory Site: Lysine-75 (Lys-75) is the principal binding site responsible for the majority of the inhibitory effect.[9][10] Mutation or deletion of Lys-75 renders calmodulin significantly more resistant to inactivation by OphA.[2][10]

  • Secondary Binding Sites: Lysine-77 (Lys-77) and Lysine-148 (Lys-148) have also been identified as binding sites.[9] Lys-77 appears to become accessible for reaction only when Lys-75 is absent.[9] While Lys-148 can bind Ophiobolin A, this binding event does not contribute to the inhibition of calmodulin's activity.[9][10]

Kinetic studies indicate that the binding of a single molecule of Ophiobolin A to the primary inhibitory site (Lys-75) is sufficient to inactivate the entire calmodulin molecule.[11] The overall stoichiometry shows that one mole of calmodulin can react with up to two moles of Ophiobolin A.[8]

Visualizing the Mechanism of Inhibition

The following diagrams illustrate the core signaling pathway of calmodulin and the mechanism by which Ophiobolin A disrupts it.

Calmodulin_Pathway cluster_0 Normal CaM Activation cluster_1 Inhibition by Ophiobolin A Ca2 Ca²⁺ CaM Calmodulin (Inactive) Ca2->CaM Binds CaMCa2 Ca²⁺/CaM Complex (Active) CaM->CaMCa2 Conformational Change Target Downstream Target (e.g., Calcineurin, PDE) CaMCa2->Target Activates InactiveCaM Inactive CaM Adduct CaMCa2->InactiveCaM Inhibition Response Cellular Response Target->Response OphA Ophiobolin A Lys75 Lys-75 on CaM OphA->Lys75 Covalently Binds To Lys75->InactiveCaM PDE_Assay_Workflow start Start preincubation 1. Pre-incubation: Calmodulin + CaCl₂ + Ophiobolin A start->preincubation pde_reaction 2. PDE Reaction: Add PDE, then add cAMP substrate preincubation->pde_reaction conversion 3. Conversion: Stop PDE reaction, add 5'-Nucleotidase pde_reaction->conversion detection 4. Detection: Add Malachite Green reagent Measure Absorbance conversion->detection analysis 5. Data Analysis: Calculate % Inhibition and IC₅₀ detection->analysis end End analysis->end

References

Exploratory

Ophiobolin A: A Technical Guide to its Phytotoxicity and Herbicidal Activity

For Researchers, Scientists, and Drug Development Professionals Abstract Ophiobolin A, a sesterterpenoid phytotoxin produced by various phytopathogenic fungi, exhibits significant phytotoxicity and holds potential as a n...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiobolin A, a sesterterpenoid phytotoxin produced by various phytopathogenic fungi, exhibits significant phytotoxicity and holds potential as a natural herbicide. This technical guide provides an in-depth analysis of the mechanisms underlying Ophiobolin A's herbicidal activity, focusing on its interaction with calmodulin, induction of oxidative stress, and programmed cell death in plants. This document summarizes quantitative data on its phytotoxic effects, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Introduction

Ophiobolin A is a member of the ophiobolin family of sesterterpenoids, characterized by a unique 5-8-5 tricyclic ring system.[1] First isolated from fungi of the Bipolaris genus, it is a known phytotoxin affecting a range of plant species.[2] Its potent biological activities, including its herbicidal potential, have garnered significant interest in the scientific community for its potential application in agriculture as a bioherbicide.[3] This guide serves as a comprehensive resource for researchers investigating the phytotoxic properties of Ophiobolin A and its derivatives.

Phytotoxicity and Herbicidal Activity: Quantitative Data

Ophiobolin A demonstrates a broad spectrum of phytotoxic effects, including inhibition of seed germination, root and coleoptile growth, and induction of necrosis.[4][5] Grass weeds have been observed to be generally more sensitive to Ophiobolin A than dicotyledons.[6][7] The following tables summarize the available quantitative data on the phytotoxic and growth-inhibitory effects of Ophiobolin A and its analogs on various plant species and cell lines.

Table 1: Phytotoxicity of Ophiobolin A and its Analogs on Green Foxtail (Setaria viridis) [8]

CompoundConcentration (mg/mL)Lesion Diameter (mm) on Punctured Leaves (after 2 days)
3-Anhydro-ophiobolin A 13 - 4
0.52 - 3
0.11 - 2
6-epi-Ophiobolin A 12 - 3
0.51 - 2
0.1< 1
Ophiobolin I 1Sporadic needle-like spots (after 4 days)
6-epi-Ophiobolin B 1No lesions
3-Anhydro-6-epi-ophiobolin B 1No lesions

Table 2: Effect of Ophiobolin A on Nicotiana tabacum L. cv. Bright Yellow 2 (TBY-2) Cells [1][9]

EffectConcentration (µM)Observation
Cell Death Induction ≥10Lethal to TBY-2 cells, with viability becoming almost negligible 24 hours after treatment.[1]
Cell Proliferation Inhibition 5Completely blocked the growth of TBY-2 cells without affecting cell viability.[1][9]
Cell Cycle Arrest 2 - 5Inhibited growth and proliferation, with a rapid decrease in the mitotic index and an increased number of cells in the S/G2 phases.[9]

Mechanism of Action

The primary mechanism of Ophiobolin A's phytotoxicity is its irreversible inhibition of calmodulin (CaM), a key calcium sensor protein in eukaryotes.[3] This inhibition disrupts calcium signaling pathways, leading to a cascade of downstream effects that culminate in cell death.

Calmodulin Inhibition

Ophiobolin A covalently binds to specific lysine residues on calmodulin, causing a conformational change that inactivates the protein.[5] This prevents CaM from activating its target enzymes, such as Ca2+/CaM-dependent protein kinases (CCaMKs) and other calmodulin-binding proteins, which are crucial for various cellular processes, including growth, development, and stress responses.[6][10]

G Ophiobolin_A Ophiobolin A Calmodulin Calmodulin (CaM) Ophiobolin_A->Calmodulin Inhibits CaM_Kinases CaM-Dependent Protein Kinases (CCaMKs) Calmodulin->CaM_Kinases Activates Downstream Downstream Cellular Processes (Growth, Development, Stress Response) CaM_Kinases->Downstream Regulates Inhibition->Downstream Disruption

Ophiobolin A inhibits calmodulin, disrupting downstream signaling.
Induction of Reactive Oxygen Species (ROS)

The disruption of Ca2+ homeostasis due to calmodulin inhibition is closely linked to the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[11][12] Elevated ROS levels lead to oxidative stress, causing damage to cellular components like lipids, proteins, and DNA, and ultimately triggering programmed cell death.

Programmed Cell Death (PCD)

Ophiobolin A induces an apoptosis-like programmed cell death (PCD) in plant cells.[1] This is characterized by cellular shrinkage, chromatin condensation, and DNA fragmentation. The activation of caspase-like proteases, key executioners of PCD, is a crucial step in this process.[13][14] The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method to detect the DNA fragmentation characteristic of PCD.[13]

G Ophiobolin_A Ophiobolin A Calmodulin Calmodulin Inhibition Ophiobolin_A->Calmodulin Ca2_Homeostasis Disruption of Ca2+ Homeostasis Calmodulin->Ca2_Homeostasis ROS Increased Reactive Oxygen Species (ROS) Ca2_Homeostasis->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Caspase Caspase-like Protease Activation Oxidative_Stress->Caspase PCD Programmed Cell Death (PCD) (Apoptosis-like) Caspase->PCD G cluster_0 Leaf Puncture & Intact Leaf Assays A Prepare Ophiobolin A Solutions B Select & Detach Healthy Leaves A->B C Puncture Leaf (Puncture Assay Only) B->C D Apply Ophiobolin A Droplet C->D E Incubate in Humid Chamber D->E F Observe & Measure Necrotic Lesions E->F

References

Foundational

An In-depth Technical Guide to the Biological Activities of Ophiobolin A Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract Ophiobolin A (OpA), a sesterterpenoid fungal metabolite, and its derivatives have emerged as a promising class of compounds with a broad spectrum o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiobolin A (OpA), a sesterterpenoid fungal metabolite, and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, most notably potent anticancer properties. This technical guide provides a comprehensive overview of the current understanding of the biological effects of OpA derivatives, with a focus on their mechanisms of action, quantitative data on their activity, and the experimental protocols used for their evaluation. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their complex cellular interactions. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

Ophiobolin A is a natural product originally isolated from fungi of the Bipolaris genus.[1] Initially recognized as a phytotoxin, subsequent research has unveiled its significant cytotoxic activity against a wide array of cancer cell lines, including those resistant to conventional chemotherapeutics.[1][2] This has spurred considerable interest in OpA and its synthetic and semi-synthetic derivatives as potential anticancer drug candidates. More than sixty ophiobolins have been isolated and studied to date.[1] The unique 5-8-5 tricyclic ring system of ophiobolins presents a fascinating scaffold for medicinal chemistry exploration.[3] This guide delves into the core biological activities of these compounds, providing a technical foundation for their continued investigation and development.

Mechanism of Action

The cytotoxic effects of Ophiobolin A and its derivatives are attributed to a multifaceted mechanism of action that involves covalent modification of cellular components and the induction of various cell death pathways.

Covalent Modification

A key feature of Ophiobolin A's bioactivity is its ability to act as an electrophile, reacting with nucleophilic residues in proteins and lipids.[4] The C5,C21-dicarbonyl functionality is critical for this reactivity and subsequent anticancer activity.[5][6]

  • Paal-Knorr Pyrrole Formation: Ophiobolin A can react with primary amines through a Paal-Knorr reaction to form pyrrole adducts.[6][7] A significant biological target for this reaction is the primary amine of phosphatidylethanolamine (PE), a major component of cell membranes.[7] This covalent modification of PE leads to the formation of cytotoxic adducts that destabilize the lipid bilayer, ultimately causing membrane leakage and cell death.[7][8] This unique mechanism may contribute to the selective antitumor activity of OpA, potentially due to altered PE levels in cancer cell membranes.[8]

  • Covalent Protein Modification: OpA and its derivatives possess reactive moieties, including an aldehyde and a Michael acceptor, that can covalently react with nucleophilic amino acid residues such as cysteine and lysine on proteins.[4] This can lead to the inhibition of protein function and the disruption of critical cellular processes. One study identified that Ophiobolin A covalently targets Complex IV of the mitochondrial electron transport chain, leading to mitochondrial metabolic collapse in cancer cells.

Induction of Cell Death Pathways

Ophiobolin A derivatives have been shown to induce multiple forms of programmed cell death, often in a cell-type-dependent manner.

  • Paraptosis: In glioblastoma cells, which are often resistant to apoptosis, Ophiobolin A induces a non-apoptotic form of cell death called paraptosis.[6][9] This is characterized by extensive cytoplasmic vacuolization originating from the swelling and fusion of the endoplasmic reticulum (ER) and mitochondria.[6][10] The induction of paraptosis by OpA offers a promising strategy to overcome apoptosis resistance in cancer therapy.[6]

  • Apoptosis: In other cancer cell types, such as leukemia and melanoma, Ophiobolin A can induce apoptosis, a form of programmed cell death characterized by cell shrinkage, chromatin condensation, and DNA fragmentation.[2] The activation of the mitochondrial pathway of apoptosis has been implicated in its anticancer activity.[11]

  • ER Stress: Ophiobolin A can induce significant stress in the endoplasmic reticulum (ER), a key organelle involved in protein folding and calcium homeostasis.[9] This ER stress is mediated by the disruption of thiol proteostasis and can lead to the activation of the unfolded protein response (UPR) and ultimately, cell death.[9][12]

Key Signaling Pathways Affected

Ophiobolin A has been shown to modulate several critical signaling pathways that are often dysregulated in cancer.

  • PI3K/mTOR, Ras/Raf/ERK, and CDK/RB Pathways: Studies have demonstrated that Ophiobolin A can inhibit the phosphorylation of key effector proteins in the PI3K/mTOR, Ras/Raf/ERK, and CDK/RB pathways.[13] These pathways are central to regulating cell proliferation, growth, and survival, and their simultaneous inhibition by OpA contributes to its potent anticancer activity.[13]

Below is a diagram illustrating the inhibitory effect of Ophiobolin A on these key oncogenic signaling pathways.

G cluster_PI3K PI3K/mTOR Pathway cluster_Ras Ras/Raf/ERK Pathway cluster_CDK CDK/RB Pathway Ophiobolin_A Ophiobolin A S6 S6 Ophiobolin_A->S6 inhibits phosphorylation ERK ERK Ophiobolin_A->ERK inhibits phosphorylation RB RB Ophiobolin_A->RB inhibits phosphorylation PI3K PI3K mTOR mTOR PI3K->mTOR mTOR->S6 Ras Ras Raf Raf Ras->Raf Raf->ERK CDK CDK CDK->RB

Caption: Inhibition of Key Oncogenic Signaling Pathways by Ophiobolin A.

Quantitative Data on Biological Activities

The cytotoxic activity of Ophiobolin A and its derivatives has been evaluated against a wide range of cancer cell lines. The following tables summarize the reported 50% growth inhibitory (GI50) and 50% inhibitory concentration (IC50) values.

Table 1: Cytotoxicity of Ophiobolin A (OpA)

Cell LineCancer TypeGI50 (µM)IC50 (µM)Reference
NCI-H1703Lung Cancer0.17-[4]
Average (NCI-60)Various0.07-[6]
GBM43Glioblastoma0.22 (pH 7.5), 0.29 (pH 6.5)-[5]
VariousSolid and Hematological Cancers-0.4 - 4.3[13]
Normal Cells--20.9[13]

Table 2: Cytotoxicity of Ophiobolin A Derivatives

CompoundCell LineCancer TypeGI50 (µM)IC50 (µM)Reference
6-epi-ophiobolin AHuman Tumor CellsVarious-~1 µg/ml[12]
3-anhydro-6-epi-ophiobolin AHuman Tumor CellsVarious-~1 µg/ml[12]
Ophiobolin IHuman Tumor CellsVarious-Weak activity[12]
New Derivatives (1-9)HCT-15, NUGC-3, NCI-H23, ACHN, PC-3, MDA-MB-231Colon, Gastric, Lung, Kidney, Prostate, Breast0.14 - 2.01-[14][15]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the biological activities of Ophiobolin A derivatives.

Cell Viability and Cytotoxicity Assays

A common workflow for assessing the cytotoxic effects of Ophiobolin A derivatives is outlined below.

G cluster_workflow Cytotoxicity Assay Workflow A Seed cancer cells in 96-well plates B Allow cells to adhere overnight A->B C Treat cells with various concentrations of Ophiobolin A derivatives B->C D Incubate for a specified period (e.g., 24-72 hours) C->D E Perform cell viability assay (e.g., MTT, SRB, Hoechst stain) D->E F Measure absorbance or fluorescence E->F G Calculate GI50/IC50 values F->G

Caption: General Workflow for Cytotoxicity Assessment.

5.1.1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • After treatment with Ophiobolin A derivatives, add MTT solution to each well and incubate.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

5.1.2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and thus to the cell number.

  • Protocol Outline:

    • After treatment, fix the cells with trichloroacetic acid (TCA).

    • Stain the fixed cells with SRB solution.

    • Wash away the unbound dye.

    • Solubilize the protein-bound dye with a basic solution (e.g., Tris base).

    • Measure the absorbance at a specific wavelength (e.g., 510 nm).

5.1.3. Cell Proliferation Assay using Hoechst 33342 Dye

This is a fluorescence-based assay for quantifying cell number.[4]

  • Principle: Hoechst 33342 is a cell-permeable DNA stain that fluoresces blue when it binds to the minor groove of DNA. The fluorescence intensity is proportional to the number of cells.

  • Protocol Outline:

    • After treatment, fix the cells (e.g., with 10% formalin).

    • Stain the cells with Hoechst 33342 dye.

    • Image the plates using a fluorescence microscope or plate reader.

    • Quantify the fluorescence intensity to determine cell number.

Mitochondrial Membrane Potential Assay

This assay is used to assess mitochondrial function, which is often disrupted by anticancer agents.[4]

  • Principle: Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in TMRM fluorescence indicates a loss of mitochondrial membrane potential.

  • Protocol Outline:

    • Seed and treat cells in a 96-well plate as for cytotoxicity assays.

    • After a shorter incubation period (e.g., 2 hours), add TMRM to the media and incubate.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity using a fluorescence plate reader or microscope.

Structure-Activity Relationship (SAR)

The biological activity of ophiobolins is closely linked to their chemical structure.

  • The C5,C21-dicarbonyl functionality is widely recognized as being critical for the anticancer activity of Ophiobolin A.[5][6] Derivatives where this functionality is eliminated show significantly reduced potency.[6]

  • The stereochemistry at C6 also influences activity. For example, 6-epi-ophiobolin A has been shown to possess significant cytotoxicity.[12]

  • Modifications to the unsaturated aldehyde and ketone moieties have been explored to further understand their importance for potency and selectivity.[16]

  • The A/B-cis ring structure , a hydroxy group at C3 , and an aldehyde at C21 have been identified as indispensable for the strong activity of ophiobolins against leukemia cells.[17]

Conclusion and Future Directions

Ophiobolin A and its derivatives represent a compelling class of natural products with significant potential for the development of novel anticancer therapies. Their unique and multifaceted mechanisms of action, including covalent modification of cellular targets and induction of non-canonical cell death pathways like paraptosis, offer exciting avenues to overcome drug resistance in cancer. The quantitative data accumulated to date consistently demonstrate potent cytotoxicity against a broad range of cancer cell lines at sub-micromolar concentrations.

Future research should focus on several key areas. A more comprehensive exploration of the structure-activity relationships through the synthesis and biological evaluation of a wider range of derivatives will be crucial for optimizing potency and selectivity. Further elucidation of the specific protein targets of Ophiobolin A through advanced proteomic techniques will provide a more detailed understanding of its mechanism of action. Finally, in vivo studies in relevant animal models are essential to translate the promising in vitro findings into potential clinical applications. The development of acid-sensitive analogues that can be selectively activated in the acidic tumor microenvironment is also a promising strategy to enhance tumor targeting and reduce off-target toxicity.[5][18] The continued investigation of this fascinating family of natural products holds great promise for the future of cancer treatment.

References

Exploratory

The Structure-Activity Relationship of Ophiobolin A: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals Ophiobolin A, a sesterterpenoid natural product produced by various fungal species, has garnered significant attention in the scientific community for its p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ophiobolin A, a sesterterpenoid natural product produced by various fungal species, has garnered significant attention in the scientific community for its potent and diverse biological activities, particularly its anticancer properties. This in-depth technical guide provides a comprehensive overview of the structure-activity relationship (SAR) fundamentals of Ophiobolin A, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Core Structure-Activity Relationship Principles

The biological activity of Ophiobolin A is intricately linked to its unique 5-8-5 tricyclic carbon skeleton. Extensive research has identified the C5,C21-dicarbonyl functionality as a critical pharmacophore for its cytotoxic effects. Modifications to this region often lead to a significant alteration or complete loss of activity.

Key SAR findings include:

  • The C5,C21-Dicarbonyl Moiety is Essential: The presence of both the C5-ketone and the C21-aldehyde is crucial for the anticancer activity of Ophiobolin A. Elimination of one of these carbonyl groups, as seen in 21,21-O-dihydroophiobolin A, results in a complete loss of cytotoxicity.[1] This dicarbonyl system is believed to be responsible for the covalent modification of cellular targets through reactions with primary amines, such as lysine residues on proteins and the headgroup of phosphatidylethanolamine.[2][3]

  • Stereochemistry at C6 Influences Potency: The stereochemistry at the C6 position has a notable impact on biological activity. For instance, 6-epi-ophiobolin A, the C6 epimer of Ophiobolin A, is reported to be significantly less cytotoxic.[3][4] This highlights the importance of the specific three-dimensional arrangement of the molecule for its interaction with biological targets.

  • Modifications at the C15-C25 Side Chain are Tolerated: In contrast to the rigid requirements of the dicarbonyl functionality, alterations in the C15-C25 side chain are generally better tolerated.[1] This suggests that this region of the molecule can be modified to potentially improve pharmacokinetic properties without drastically compromising its cytotoxic potency.

  • Formation of Pyrrole Adducts: Ophiobolin A can react with primary amines via a Paal-Knorr-like reaction to form pyrrole-containing covalent adducts.[3] This reactivity is believed to be a key aspect of its mechanism of action, leading to the covalent modification and inactivation of target proteins or the destabilization of cellular membranes through adduct formation with phosphatidylethanolamine.[3]

Quantitative Structure-Activity Relationship Data

The following tables summarize the cytotoxic activity (IC50 values) of Ophiobolin A and its key analogs against various human cancer cell lines. This data provides a quantitative basis for understanding the SAR of this class of compounds.

Table 1: Cytotoxicity of Ophiobolin A Against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Breast Cancer0.4 - 4.3[5]
Glioblastoma (average)Brain Cancer0.070[1]
NCI-H1703Lung Cancer0.17[6]
A549Lung Cancer4.5[7]
HCT-8Colon Adenocarcinoma2.09 - 2.71[7]
Bel-7402Liver Cancer2.09 - 2.71[7]
BGC-823Gastric Cancer2.09 - 2.71[7]
A2780Ovarian Adenocarcinoma2.09 - 2.71[7]

Table 2: Comparative Cytotoxicity of Ophiobolin A and its Analogs

CompoundKey Structural FeatureCell LineIC50 (µM)Fold Difference vs. Ophiobolin AReference
Ophiobolin A-NCI-H17030.54-[6]
6-epi-Ophiobolin AEpimer at C6NCI-H17033.7~7-fold less active[6]
anhydro-6-epi-Ophiobolin AAnhydro, Epimer at C6NCI-H17034.0~7.4-fold less active[6]
6-epi-Ophiobolin AEpimer at C6Various40-fold less cytotoxic40-fold less active[3][4]
21,21-O-dihydroophiobolin AC21-aldehyde reduced-Inactive-[1]

Signaling Pathways and Molecular Mechanisms

Ophiobolin A exerts its cytotoxic effects through the modulation of multiple cellular signaling pathways, primarily inducing non-apoptotic forms of cell death.

Endoplasmic Reticulum (ER) Stress and Paraptosis

Ophiobolin A is a potent inducer of endoplasmic reticulum (ER) stress.[2] This is characterized by the accumulation of misfolded proteins in the ER lumen, leading to the activation of the Unfolded Protein Response (UPR). Specifically, Ophiobolin A treatment leads to the upregulation of GRP78, IRE1α, ATF4, and CHOP, and increases the phosphorylation of PERK and eIF2α.[2] The sustained ER stress ultimately triggers a form of programmed cell death known as paraptosis, which is characterized by extensive cytoplasmic vacuolization originating from the swelling and fusion of the ER and mitochondria.[2]

ER_Stress_Pathway Ophiobolin_A Ophiobolin A Misfolded_Proteins Accumulation of Misfolded Proteins Ophiobolin_A->Misfolded_Proteins induces ER_Stress ER Stress Misfolded_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates PERK PERK (phosphorylated) UPR->PERK IRE1a IRE1α UPR->IRE1a eIF2a eIF2α (phosphorylated) PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Paraptosis Paraptosis (Cell Death) CHOP->Paraptosis IRE1a->Paraptosis

Figure 1: Ophiobolin A-induced ER stress leading to paraptosis.

Inhibition of Calmodulin

Ophiobolin A is also a known inhibitor of calmodulin (CaM), a key calcium-binding protein involved in numerous cellular signaling pathways.[8] It is believed to form a covalent adduct with lysine residues on calmodulin, leading to its irreversible inactivation.[9] This inhibition of calmodulin can disrupt calcium signaling and contribute to the overall cytotoxicity of Ophiobolin A.

Interaction with Phosphatidylethanolamine (PE)

A significant molecular target of Ophiobolin A is phosphatidylethanolamine (PE), a major component of cell membranes. Ophiobolin A reacts with the primary amine of the PE headgroup to form a pyrrole-PE adduct.[3] This covalent modification is thought to destabilize the lipid bilayer, leading to membrane disruption and ultimately cell death.[3]

Experimental Protocols

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of Ophiobolin A or its analogs for the desired exposure time (e.g., 48 or 72 hours).

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

2. Sulforhodamine B (SRB) Assay

This assay measures cell density based on the measurement of total cellular protein content.

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass.

  • Protocol:

    • Seed and treat cells in a 96-well plate as described for the MTT assay.

    • After the treatment period, fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water to remove TCA and excess medium.

    • Air dry the plates completely.

    • Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Air dry the plates again.

    • Solubilize the protein-bound dye by adding 10 mM Tris base solution.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell viability and IC50 values.

Calmodulin Inhibition Assay

This assay measures the ability of Ophiobolin A to inhibit the activity of calmodulin.

  • Principle: Calmodulin activates cyclic nucleotide phosphodiesterase (PDE). The inhibition of calmodulin by Ophiobolin A can be measured by the decrease in PDE activity.

  • Protocol:

    • Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), CaCl2, calmodulin, and PDE.

    • Pre-incubate Ophiobolin A with the calmodulin solution for a specific time to allow for covalent modification.

    • Initiate the reaction by adding the substrate (e.g., cAMP).

    • Incubate the reaction mixture at 30°C for a defined period.

    • Stop the reaction and measure the amount of product formed (e.g., AMP) using a suitable method, such as a colorimetric assay for inorganic phosphate released after the addition of 5'-nucleotidase.

    • Determine the percentage of inhibition of calmodulin activity compared to a control without Ophiobolin A.

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting structure-activity relationship studies on Ophiobolin A.

SAR_Workflow cluster_synthesis Synthesis / Isolation cluster_bioassay Biological Evaluation cluster_analysis Data Analysis and SAR Isolation Isolation of Ophiobolin A Derivatization Chemical Derivatization of Ophiobolin A Isolation->Derivatization Purification Purification and Characterization (NMR, MS) Derivatization->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) Purification->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) IC50->Mechanism SAR_Analysis SAR Analysis IC50->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Derivatization Iterative Design

Figure 2: Workflow for Ophiobolin A SAR studies.

Conclusion

Ophiobolin A represents a promising natural product scaffold for the development of novel anticancer agents. A thorough understanding of its structure-activity relationship is paramount for the rational design of more potent and selective analogs. The critical role of the C5,C21-dicarbonyl functionality and the stereochemistry at C6 provide clear guidance for synthetic efforts, while the tolerance for modifications on the side chain offers opportunities for optimizing pharmacokinetic properties. The elucidation of its complex mechanism of action, involving the induction of ER stress and paraptosis, inhibition of calmodulin, and interaction with phosphatidylethanolamine, opens up new avenues for targeting apoptosis-resistant cancers. This guide provides a foundational resource for researchers to navigate the complexities of Ophiobolin A chemistry and biology, ultimately accelerating the translation of this fascinating natural product into clinically viable cancer therapeutics.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Ophiobolin A Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals Ophiobolin A (OPA) is a fungal sesterterpenoid phytotoxin that has demonstrated potent cytotoxic activity against a range of cancer cell lines, making it a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ophiobolin A (OPA) is a fungal sesterterpenoid phytotoxin that has demonstrated potent cytotoxic activity against a range of cancer cell lines, making it a compound of interest in anticancer drug development.[1] This document provides detailed protocols for assessing the cytotoxicity of Ophiobolin A, along with its mechanism of action and quantitative data from various studies.

Ophiobolin A's primary mechanism of cytotoxicity involves the covalent modification of phosphatidylethanolamine (PE) in the cell membrane.[2][3] This interaction leads to the formation of pyrrole-containing adducts, resulting in lipid bilayer destabilization and subsequent cell death.[2][3] Additionally, Ophiobolin A has been shown to induce apoptosis through the mitochondrial pathway, characterized by depolarization of the mitochondrial membrane, production of reactive oxygen species (ROS), and fragmentation of the mitochondrial network.[4][5] In some cancer cell lines, such as human glioblastoma, it can induce a non-apoptotic form of cell death known as paraptosis, which is associated with swelling of the endoplasmic reticulum (ER) and/or mitochondria.[6][7][8]

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for Ophiobolin A in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay method, and incubation time.[9][10]

Cell LineCancer TypeAssay MethodIncubation Time (h)IC50 (µM)
A375Human MelanomaNot Specified24~0.6
CHL-1Human MelanomaNot Specified24~0.3
T98GHuman GlioblastomaCalcein-AM/EthD-124~1.5
U373MGHuman GlioblastomaCalcein-AM/EthD-124~1.2
U87MGHuman GlioblastomaCalcein-AM/EthD-124~1.8

Data compiled from multiple sources.[4][6]

Experimental Protocols

Two common and reliable methods for assessing cytotoxicity are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Sulforhodamine B (SRB) assay.

MTT Cytotoxicity Assay Protocol

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[11][12]

Materials:

  • Ophiobolin A

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[13]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the appropriate seeding density in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal cell number per well should be determined empirically for each cell line.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Ophiobolin A in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of Ophiobolin A in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Ophiobolin A. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan Solubilization:

    • After incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).[14][15]

Materials:

  • Ophiobolin A

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 1% Acetic acid solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as described in the MTT assay protocol.

  • Compound Treatment:

    • Follow the same procedure as described in the MTT assay protocol.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing and Staining:

    • Carefully remove the supernatant and wash the plates five times with distilled water.[14]

    • Allow the plates to air dry completely.

    • Add 50 µL of the 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[14]

  • Removal of Unbound Dye:

    • Quickly wash the plates five times with 1% acetic acid to remove any unbound SRB dye.[14]

    • Allow the plates to air dry completely.

  • Solubilization and Data Acquisition:

    • Add 100 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 515 nm using a microplate reader.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding drug_prep 3. Prepare Ophiobolin A Dilutions drug_treatment 4. Treat Cells drug_prep->drug_treatment incubation 5. Incubate (24-72h) drug_treatment->incubation assay_step 6. Perform Assay (MTT or SRB) data_acq 7. Measure Absorbance assay_step->data_acq calc 8. Calculate % Viability ic50 9. Determine IC50 calc->ic50

Caption: Workflow for Ophiobolin A cytotoxicity assay.

Ophiobolin A Signaling Pathway

ophiobolin_a_pathway cluster_membrane Cell Membrane cluster_mito Mitochondrion cluster_er Endoplasmic Reticulum cluster_death Cell Death Pathways opa Ophiobolin A pe Phosphatidylethanolamine (PE) opa->pe Covalent Modification mmp ↓ Mitochondrial Membrane Potential opa->mmp er_stress ER Stress opa->er_stress apoptosis Apoptosis pe->apoptosis Membrane Destabilization ros ↑ Reactive Oxygen Species (ROS) mmp->ros mito_frag Mitochondrial Fragmentation ros->mito_frag mito_frag->apoptosis autophagy Autophagy mito_frag->autophagy er_swell ER Swelling er_stress->er_swell paraptosis Paraptosis er_swell->paraptosis

Caption: Signaling pathways of Ophiobolin A-induced cytotoxicity.

References

Application

Application Notes and Protocols: In Vivo Evaluation of Ophiobolin A in Glioblastoma Models

For Researchers, Scientists, and Drug Development Professionals Introduction Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, often exhibiting profound resistance to co...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, often exhibiting profound resistance to conventional therapies that primarily induce apoptosis.[1][2] This has spurred research into alternative therapeutic strategies that can overcome this resistance. Ophiobolin A (OpA), a fungal secondary metabolite, has emerged as a promising anti-glioblastoma agent due to its ability to induce a non-apoptotic form of cell death known as paraptosis.[1][2][3] This document provides a detailed overview of the in vivo studies of Ophiobolin A in glioblastoma models, including quantitative data, experimental protocols, and visualizations of its proposed mechanism of action.

Quantitative Data Summary

A pilot in vivo study has demonstrated the efficacy of Ophiobolin A in an orthotopic mouse model of glioblastoma. The key findings from this study are summarized below.

Table 1: In Vivo Efficacy of Ophiobolin A in an Orthotopic Glioblastoma Mouse Model

ParameterControl Group (0.9% Saline Vehicle)Ophiobolin A Treatment Group (10 mg/kg)Statistical SignificanceReference
Survival Decreased survival over timeStatistically significant increase in survivalYes[1]
Long-Term Survivors Not reportedMice with no signs of GBM at day 100 were considered long-term survivorsNot applicable[1]
Tumor Growth Progressive tumor growth observedStatistically significant reduction in tumor growthYes[1]

Mechanism of Action

Ophiobolin A's anti-glioblastoma activity is attributed to its induction of paraptosis-like cell death, a process distinct from apoptosis.[3][4] This is particularly relevant for apoptosis-resistant GBM cells. The proposed signaling pathway involves the induction of endoplasmic reticulum (ER) stress and disruption of thiol proteostasis.

Signaling Pathway of Ophiobolin A-Induced Paraptosis in Glioblastoma

OphiobolinA_Pathway OphiobolinA Ophiobolin A ThiolProteins Free Sulfhydryl Groups on Proteins OphiobolinA->ThiolProteins Covalent Modification BKCa BKCa Channel Activity Inhibition OphiobolinA->BKCa MisfoldedProteins Protein Misfolding & Accumulation ThiolProteins->MisfoldedProteins ER_Stress Endoplasmic Reticulum (ER) Stress MisfoldedProteins->ER_Stress CHOP CHOP Upregulation ER_Stress->CHOP ER_Dilation ER Dilation ER_Stress->ER_Dilation Paraptosis Paraptosis-like Cell Death CHOP->Paraptosis Vacuolization Vacuolization ER_Dilation->Vacuolization Vacuolization->Paraptosis K_Homeostasis Disruption of K+ Homeostasis BKCa->K_Homeostasis K_Homeostasis->Vacuolization Swellin & Fusion of Mitochondria/ER

Caption: Proposed mechanism of Ophiobolin A-induced paraptosis in glioblastoma cells.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in the literature.

Orthotopic Glioblastoma Mouse Model and Drug Administration

This protocol outlines the establishment of an orthotopic glioblastoma model and the subsequent treatment with Ophiobolin A.

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Regimen cluster_monitoring Monitoring and Endpoints CellCulture 1. Culture U251-LUC Human GBM Cells CellPrep 2. Prepare Cell Suspension (1x10^6 cells) CellCulture->CellPrep Inoculation 3. Intracranial Inoculation into Mice CellPrep->Inoculation Treatment 4. Administer Ophiobolin A (10 mg/kg, IP) Inoculation->Treatment Schedule 5. Dosing Schedule: 3 times per week Treatment->Schedule Duration 6. Treatment Duration: 21 days Schedule->Duration TumorImaging 7. Temporal Imaging of Tumor Growth (Luciferase) Duration->TumorImaging Survival 8. Monitor Survival TumorImaging->Survival Endpoint 9. Sacrifice at Day 100 for long-term survivors Survival->Endpoint

Caption: Workflow for in vivo evaluation of Ophiobolin A in a GBM mouse model.

1. Cell Line:

  • Human glioblastoma U251 cells expressing luciferase (U251-LUC) are used to allow for non-invasive monitoring of tumor growth.[1]

2. Animal Model:

  • An orthotopic mouse model is utilized, which involves the direct injection of cancer cells into the brain to better mimic human glioblastoma.[1]

3. Cell Inoculation:

  • Mice are inoculated intracranially with 1x10^6 U251-LUC cells.[1]

4. Treatment Protocol:

  • Drug: Ophiobolin A

  • Dosage: 10 mg/kg body weight.[1]

  • Administration Route: Intraperitoneal (IP) injection.[1]

  • Vehicle Control: 0.9% saline solution.[1]

  • Treatment Schedule: Administered 3 times per week.[1]

  • Treatment Duration: A total of 21 days.[1]

5. Monitoring and Endpoints:

  • Tumor Growth: Monitored by temporal imaging of luciferase activity.[1]

  • Survival: Mice are monitored for signs of tumor progression, and survival time is recorded.[1]

  • Long-Term Survivors: Mice showing no signs of GBM are sacrificed on day 100 post-inoculation and are categorized as long-term survivors.[1]

Blood-Brain Barrier Penetration Assay

A crucial aspect of any neuro-oncological drug is its ability to cross the blood-brain barrier (BBB).

1. Animal Model:

  • Tumor-bearing mice (orthotopic GBM model as described above) are used.[1]

2. Drug Administration:

  • Ophiobolin A is administered intravenously (IV) via the lateral tail vein.[1][4]

3. Sample Collection:

  • At a specified time point (e.g., 15 minutes post-administration), the brain tumor is extracted.[1]

4. Analysis:

  • The brain tumor extract is analyzed to detect the presence of intact Ophiobolin A, confirming its ability to cross the BBB.[1][4]

Discussion and Future Directions

The preliminary in vivo data for Ophiobolin A in glioblastoma models are promising, demonstrating both a reduction in tumor growth and a significant increase in survival.[1][4] Its ability to cross the blood-brain barrier is a significant advantage for a potential CNS therapeutic.[1][4] The unique mechanism of inducing paraptosis offers a novel strategy to combat glioblastoma, particularly tumors that are resistant to apoptosis-inducing agents.[1][2]

Further research is warranted to optimize the administration route, dosage, and treatment regimen to maximize therapeutic efficacy and assess long-term safety.[1][4] Structure-activity relationship (SAR) studies are also underway to develop analogs or prodrugs of Ophiobolin A with improved in vivo activity and pharmacokinetic profiles.[1] The unique reaction of Ophiobolin A with primary amines suggests a potential for pyrrolylation of lysine residues on its intracellular target proteins, a novel interaction that merits further investigation.[1][2]

References

Method

Application Notes &amp; Protocols: Ophiobolin A in Apoptosis-Resistant Cancers

For Researchers, Scientists, and Drug Development Professionals Introduction Standard anticancer therapies often rely on the induction of apoptosis. However, many aggressive cancers, such as glioblastoma multiforme (GBM)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Standard anticancer therapies often rely on the induction of apoptosis. However, many aggressive cancers, such as glioblastoma multiforme (GBM) and triple-negative breast cancer (TNBC), develop resistance to apoptosis, leading to treatment failure.[1][2] Ophiobolin A (OpA), a sesterterpenoid fungal metabolite, has emerged as a promising therapeutic candidate for these challenging cancers.[3][4] It circumvents apoptosis resistance by inducing alternative, non-apoptotic forms of programmed cell death, including paraptosis, necroptosis, and a hybrid form known as PANoptosis.[1][5][6] This document provides a detailed overview of OpA's mechanisms of action, quantitative efficacy data, and key experimental protocols for its investigation in apoptosis-resistant cancer models.

Mechanisms of Action in Apoptosis-Resistant Cells

Ophiobolin A's efficacy in apoptosis-resistant cancers stems from its ability to engage multiple cytotoxic pathways that are independent of the classical apoptotic machinery.

1. Induction of Paraptosis-like Cell Death via ER Stress

In cancer types like glioblastoma, which are often resistant to both apoptosis and necroptosis, OpA primarily induces a form of cell death resembling paraptosis.[5] This process is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria, without the typical markers of apoptosis like caspase-3 cleavage.[2][5]

The underlying mechanism involves the disruption of thiol proteostasis. OpA's electrophilic nature allows it to covalently modify free sulfhydryl groups on intracellular proteins, leading to protein misfolding and accumulation within the ER.[5] This triggers severe ER stress, activating the C/EBP homologous protein (CHOP)-mediated cell death pathway.[5] The process is independent of reactive oxygen species (ROS) but can be effectively blocked by thiol antioxidants like N-acetylcysteine (NAC) and glutathione (GSH).[5]

OpA Ophiobolin A Thiol Disruption of Thiol Proteostasis OpA->Thiol Covalent modification of protein thiols Misfolding Protein Misfolding & Accumulation Thiol->Misfolding ER_Stress ER Stress Misfolding->ER_Stress CHOP CHOP Activation ER_Stress->CHOP Paraptosis Paraptosis-like Cell Death CHOP->Paraptosis Vacuolation ER/Mitochondrial Vacuolation Paraptosis->Vacuolation Inhibitor Thiol Antioxidants (NAC, GSH) Inhibitor->OpA Inactivation

OpA-induced paraptosis signaling pathway.

2. Induction of Lytic and Inflammatory Cell Death (PANoptosis)

In breast cancer cells, including apoptosis-resistant TNBC, OpA triggers a lytic, pro-inflammatory cell death mechanism known as PANoptosis, which incorporates features of pyroptosis, apoptosis, and necroptosis.[1] This pathway is dependent on the activity of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] Treatment with OpA leads to cellular swelling, plasma membrane rupture, cleavage of Gasdermin D (GSDMD), and the release of inflammatory cytokines.[1] The involvement of caspase-3, RIPK1, and GSDMD confirms the activation of this hybrid cell death pathway, suggesting OpA could be used to stimulate an anti-tumor immune response.[1] In some TNBC models that have undergone an epithelial-mesenchymal transition (EMT), the induced cell death is predominantly necroptotic and can be inhibited by necrostatin-1.[7]

cluster_pathways Key Pathways OpA Ophiobolin A RIPK1 RIPK1 OpA->RIPK1 Pyroptosis Pyroptosis OpA->Pyroptosis Apoptosis Apoptosis OpA->Apoptosis Necroptosis Necroptosis RIPK1->Necroptosis PANoptosis PANoptosis (Lytic Cell Death) Necroptosis->PANoptosis Pyroptosis->PANoptosis GSDMD GSDMD Cleavage Pyroptosis->GSDMD Apoptosis->PANoptosis Casp3 Caspase-3 Apoptosis->Casp3

OpA-induced PANoptosis in breast cancer.

3. Covalent Modification of Phosphatidylethanolamine (PE)

A distinct mechanism of OpA cytotoxicity involves the direct covalent modification of the membrane lipid phosphatidylethanolamine (PE).[8][9] OpA's dicarbonyl moiety reacts with the primary amine of the PE headgroup, forming pyrrole-containing adducts (PE-OpA).[6][8] This transformation changes the biophysical properties of the lipid, converting its headgroup from small and polar to bulky and hydrophobic.[9] The accumulation of these adducts within the cell membrane leads to destabilization of the lipid bilayer, increased membrane leakiness, and eventual cell death.[8][9] This mechanism suggests that the sensitivity of cancer cells to OpA may be linked to their specific membrane lipid composition, particularly PE levels.[8]

4. Other Reported Mechanisms

  • Calmodulin Inhibition: OpA was initially identified as an irreversible inhibitor of calmodulin (CaM), a key Ca²⁺ sensor protein.[10][11][12] While newer mechanisms have been discovered, CaM inhibition may still contribute to OpA's overall cytotoxicity, as CaM is involved in regulating cell motility and migration.[10][13]

  • Mitochondrial Targeting: In some cancer cell lines, OpA has been shown to covalently target Complex IV of the mitochondrial electron transport chain, leading to mitochondrial dysfunction and metabolic collapse.[14]

Quantitative Data: In Vitro Efficacy

Ophiobolin A demonstrates potent growth-inhibitory effects across a range of human cancer cell lines, including those with well-characterized multidrug resistance (MDR) phenotypes and resistance to pro-apoptotic stimuli.[5][6][15] Its efficacy is largely comparable between drug-sensitive parental lines and their drug-resistant counterparts, highlighting its potential to overcome clinical drug resistance.[6][15]

Table 1: Growth Inhibitory Concentrations of Ophiobolin A in Various Cancer Cell Lines

Cell Line Cancer Type Resistance Phenotype IC₅₀ / GI₅₀ (µM) Citation(s)
Glioblastoma & Glioma
U373 Human Glioblastoma Apoptosis-Resistant ~1.5 (IC₅₀) [5][6]
T98G Human Glioblastoma Apoptosis-Resistant ~1.0 (IC₅₀) [5]
Hs683 Human Anaplastic Oligodendroglioma Apoptosis-Sensitive ~1.0 (IC₅₀) [6]
Lung Cancer
A549 Non-Small Cell Lung Cancer (NSCLC) Apoptosis-Resistant ~1.0 (IC₅₀) [6]
NCI-H1703 Lung Squamous Cell Carcinoma Highly Sensitive 0.17 (GI₅₀) [14]
Melanoma
SKMEL-28 Human Melanoma Apoptosis-Resistant ~1.0 (IC₅₀) [6]
B16F10 Mouse Melanoma Apoptosis-Sensitive ~1.0 (IC₅₀) [6]
Breast Cancer
MCF-7 Human Breast Adenocarcinoma Apoptosis-Sensitive ~1.0 (IC₅₀) [6]
Ovarian Cancer
A2780 Human Ovarian Cisplatin-Sensitive ~0.5 (IC₅₀) [15]
A2780cis Human Ovarian Cisplatin-Resistant ~0.5 (IC₅₀) [15]
Leukemia
HL60 Human Promyelocytic Leukemia Drug-Sensitive ~0.6 (IC₅₀) [15]
HL60/adr Human Promyelocytic Leukemia Adriamycin-Resistant ~0.6 (IC₅₀) [15]

| HL60/vinc | Human Promyelocytic Leukemia | Vincristine-Resistant | ~0.6 (IC₅₀) |[15] |

IC₅₀ (Half-maximal inhibitory concentration) and GI₅₀ (Half-maximal growth inhibition) values are collated from multiple sources and represent approximate concentrations after 24-72 hours of treatment. Experimental conditions may vary.

Experimental Protocols

Protocol 1: General Cell Viability and Cytotoxicity Assay

This protocol determines the dose-dependent cytotoxic effect of Ophiobolin A on a cancer cell line.

cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_assay Day 4/5: Viability Assessment p1 1. Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) p2 2. Incubate for 24h (37°C, 5% CO₂) p1->p2 p3 3. Prepare serial dilutions of Ophiobolin A (e.g., 0.1 to 10 µM) p4 4. Add OpA dilutions and controls (DMSO) to respective wells p3->p4 p5 5. Incubate for 24-72h p4->p5 p6 6. Add Calcein-AM (live cells, green) and Ethidium Homodimer-1 (dead cells, red) p7 7. Incubate for 30 min at 37°C p6->p7 p8 8. Read fluorescence on a plate reader p7->p8

Workflow for assessing OpA cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells in a clear-bottom 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • Treatment: Prepare a 2X stock solution of Ophiobolin A in complete culture medium. Remove the old medium from the cells and add the 2X OpA solution and an equal volume of medium. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Staining: Use a live/dead viability assay kit (e.g., Calcein-AM and Ethidium Homodimer-1). Prepare the staining solution according to the manufacturer's instructions.

  • Image and Quantify: Wash cells with PBS, add the staining solution, and incubate as required. Measure fluorescence using a fluorescence microscope or plate reader. Live cells will fluoresce green (Calcein-AM), and dead cells with compromised membranes will fluoresce red (EthD-1).

  • Data Analysis: Calculate the percentage of viable cells relative to the untreated control. Plot the dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).[5]

Protocol 2: Differentiating Cell Death Pathways Using Inhibitors

This protocol helps to elucidate the specific cell death pathway(s) induced by OpA.

cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Pre-treatment & Treatment cluster_assay Day 4: Viability Assessment p1 1. Seed cells in a 96-well plate p2 2. Incubate for 24h p1->p2 p3 3. Pre-treat cells for 30-60 min with: - z-VAD-fmk (Pan-caspase inhibitor) - Necrostatin-1 (Necroptosis inhibitor) - NAC (Thiol antioxidant) - Vehicle Control (DMSO) p4 4. Add Ophiobolin A to all wells (at a concentration near IC₅₀) p3->p4 p5 5. Incubate for 24-48h p4->p5 p6 6. Perform cell viability assay (e.g., Calcein-AM/EthD-1 or MTT) p7 7. Quantify results and compare viability p6->p7

Workflow for cell death pathway analysis.

Methodology:

  • Cell Seeding: Plate cells as described in Protocol 1.

  • Inhibitor Pre-treatment: Before adding OpA, pre-incubate the cells with specific cell death inhibitors for 30-60 minutes.[5]

    • z-VAD-fmk (20-50 µM): To inhibit apoptosis.

    • Necrostatin-1 (10-30 µM): To inhibit RIPK1-dependent necroptosis.[5][7]

    • N-acetylcysteine (NAC) (1-5 mM): To inhibit cell death mediated by thiol disruption and ER stress.[5]

  • OpA Treatment: Add OpA at a predetermined effective concentration (e.g., 1X or 2X the IC₅₀) to the inhibitor-containing wells.

  • Viability Assessment: After 24-48 hours, assess cell viability using a suitable assay.

  • Interpretation:

    • Rescue by z-VAD-fmk: Indicates an apoptotic component.

    • Rescue by Necrostatin-1: Indicates a necroptotic component.[5]

    • Rescue by NAC: Suggests cell death is mediated by ER stress due to thiol disruption.[5]

    • No Rescue: May indicate other mechanisms like membrane destabilization are dominant.

Protocol 3: Western Blot Analysis for Cell Death Markers

This protocol is used to detect key protein markers associated with specific cell death pathways.

Methodology:

  • Cell Lysis: Plate cells in 6-well plates, treat with OpA +/- inhibitors as described above. After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Apoptosis: Cleaved Caspase-3, Cleaved PARP.[5]

      • ER Stress: CHOP, BiP (GRP78).[5]

      • Necroptosis/PANoptosis: Phospho-RIPK1, Phospho-MLKL, Cleaved GSDMD.[1]

      • Loading Control: β-actin, GAPDH.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence or absence of specific cleaved or phosphorylated proteins will provide evidence for the activation of corresponding pathways.[5]

References

Application

Application Notes and Protocols for Ophiobolin A Extraction from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the extraction and purification of Ophiobolin A, a sesterterpenoid fungal metabolite with signifi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and purification of Ophiobolin A, a sesterterpenoid fungal metabolite with significant anticancer and phytotoxic activities. The protocols outlined below are based on established methods for solid-state and submerged fungal cultures, primarily focusing on species from the Bipolaris and Aspergillus genera, which are known producers of Ophiobolin A and its analogues.

Data Presentation: Quantitative Yield of Ophiobolin A and its Analogues

The following table summarizes the yields of Ophiobolin A and related compounds obtained from various fungal strains and culture conditions. This data is crucial for selecting appropriate strains and cultivation methods to maximize production.

Fungal StrainCulture MethodCulture MediumDurationCompoundYieldReference
Bipolaris sp. (endophyte from Datura metel)Liquid CultureNot Specified21 daysOphiobolin A235 mg/L[1]
Bipolaris setariae (NY1 strain)Solid-State FermentationRice Medium30 days3-anhydro-ophiobolin A13 mg from 1.5 kg rice[2]
Bipolaris setariae (NY1 strain)Solid-State FermentationRice Medium30 days6-epi-ophiobolin A11 mg from 1.5 kg rice[2]
Bipolaris setariae (NY1 strain)Solid-State FermentationRice Medium30 daysOphiobolin I690 mg from 3.5 kg rice[3]
Aspergillus ustus (094102)Solid CultureFungal II Medium3 daysOphiobolin C200 mg/L (in a high-yield strain)[4]

Experimental Protocols

Two primary methods for the production and extraction of Ophiobolin A are detailed below: solid-state fermentation and liquid (submerged) fermentation.

Protocol 1: Solid-State Fermentation and Extraction of Ophiobolins from Bipolaris setariae

This protocol is adapted from methodologies used for the isolation of Ophiobolin A analogues from Bipolaris setariae.

1. Fungal Strain and Culture Media:

  • Fungal Strain: Bipolaris setariae (e.g., NY1 strain).

  • Activation Medium: Potato Dextrose Agar (PDA).

  • Production Medium: Rice Medium (75 g of rice and 100 mL of distilled water in a 500 mL Erlenmeyer flask, soaked overnight and autoclaved).

2. Fungal Cultivation:

  • Inoculate the Bipolaris setariae strain onto PDA plates and incubate at 26°C for one week to induce sporulation.

  • Prepare a spore suspension by rinsing the sporulating culture with sterile distilled water to a final concentration of 10⁶ spores/mL.

  • Inoculate each flask of the sterile rice medium with 5.0 mL of the spore suspension.

  • Incubate the flasks at 26°C in the dark for 30 days.

3. Extraction:

  • After incubation, dry the fermented rice medium and pulverize it.

  • Extract the powdered medium exhaustively with ethyl acetate (EtOAc) at room temperature.

  • Combine the EtOAc extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

4. Purification:

  • Silica Gel Column Chromatography:

    • Subject the crude extract to silica gel column chromatography.

    • Elute with a gradient of chloroform (CHCl₃) and methanol (MeOH) or another suitable solvent system.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC):

    • Further purify the fractions containing the compounds of interest using pTLC with a solvent system such as CHCl₃-Acetone (10:1).

  • Sephadex LH-20 Column Chromatography:

    • For final purification, dissolve the compounds obtained from pTLC in methanol or acetone and apply to a Sephadex LH-20 column.

    • Elute with the same solvent to yield purified Ophiobolins.

Protocol 2: Liquid Fermentation and Extraction of Ophiobolin A from Bipolaris oryzae

This protocol is based on methods for obtaining Ophiobolin A from liquid cultures of Bipolaris oryzae.

1. Fungal Strain and Culture Media:

  • Fungal Strain: Bipolaris oryzae.

  • Pre-culture Medium: Potato Dextrose Agar (PDA).

  • Production Medium: Potato Dextrose Broth (PDB).

2. Fungal Cultivation:

  • Grow the Bipolaris oryzae strain on PDA slants at 25°C for 10 days.

  • Prepare a spore inoculum in sterile distilled water to a final concentration of 1 x 10⁶ spores/mL.

  • Inoculate Erlenmeyer flasks containing PDB medium with the spore suspension.

  • Incubate the flasks under appropriate conditions (e.g., 25°C, with or without shaking) for a specified period (e.g., 14-21 days).

3. Extraction:

  • Separate the fungal mycelium from the culture broth by filtration.

  • Perform a liquid-liquid extraction of the culture filtrate using an organic solvent such as ethyl acetate (EtOAc).

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude extract.

4. Purification (Multi-Step Semi-Preparative HPLC):

  • Initial Fractionation:

    • Dissolve the crude extract in a suitable solvent and subject it to an initial chromatographic step (e.g., silica gel column chromatography) to obtain enriched fractions.

  • Semi-Preparative High-Performance Liquid Chromatography (HPLC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile (ACN) and water, often with an additive like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape.

    • Gradient Program (Example):

      • Start with a low percentage of ACN (e.g., 10-20%) and increase linearly to a high percentage (e.g., 90-100%) over a period of 20-40 minutes.

      • Hold at the high ACN concentration for a short period to elute highly nonpolar compounds.

      • Return to the initial conditions and re-equilibrate the column.

    • Detection: UV detection at a wavelength where Ophiobolin A absorbs (e.g., 230-240 nm).

    • Collect fractions corresponding to the Ophiobolin A peak.

    • Repeat the purification with the collected fractions if necessary to achieve high purity.

  • Final Steps:

    • Combine the pure fractions and evaporate the solvent.

    • The identity and purity of Ophiobolin A can be confirmed by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow for Ophiobolin A Extraction

Extraction_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Select Fungal Strain (e.g., Bipolaris sp.) culture Inoculation & Incubation (Solid or Liquid Medium) start->culture harvest Harvest Fungal Biomass and/or Culture Broth culture->harvest extraction Solvent Extraction (e.g., Ethyl Acetate) harvest->extraction crude_extract Crude Extract extraction->crude_extract chromatography Initial Chromatography (e.g., Silica Gel) crude_extract->chromatography hplc HPLC Purification (Reversed-Phase C18) chromatography->hplc pure_opha Pure Ophiobolin A hplc->pure_opha analysis Structural Elucidation (NMR, MS) & Purity Check pure_opha->analysis

Caption: A generalized workflow for the extraction and purification of Ophiobolin A.

Signaling Pathways Affected by Ophiobolin A

Signaling_Pathways cluster_membrane Cell Membrane & Mitochondria cluster_downstream Downstream Cellular Effects OphA Ophiobolin A PE Phosphatidylethanolamine (PE) OphA->PE Covalent Modification Mito Mitochondrial Complex IV OphA->Mito Covalent Targeting PI3K PI3K/mTOR Pathway OphA->PI3K Inhibition RAS Ras/Raf/ERK Pathway OphA->RAS Inhibition CDK CDK/RB Pathway OphA->CDK Inhibition Membrane Membrane Destabilization PE->Membrane ER_Stress Endoplasmic Reticulum (ER) Stress Mito->ER_Stress Apoptosis Apoptosis / Cell Death Membrane->Apoptosis ER_Stress->Apoptosis PI3K->Apoptosis RAS->Apoptosis CDK->Apoptosis

Caption: Key signaling pathways modulated by Ophiobolin A leading to cancer cell death.

References

Method

Total Synthesis of Ophiobolin A and its Analogues: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the total synthesis of the sesterterpenoid natural product Ophiobolin A and its analogues. This...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of the sesterterpenoid natural product Ophiobolin A and its analogues. This document includes summaries of key synthetic strategies, detailed experimental protocols for pivotal reactions, quantitative data on the biological activity of various analogues, and visualizations of synthetic pathways and the mechanism of action.

Introduction

Ophiobolin A, a fungal metabolite, has garnered significant attention in the scientific community due to its potent and broad-spectrum anticancer activities. Its complex and unique 5-8-5 fused tricyclic carbon skeleton presents a formidable challenge for synthetic chemists. The development of efficient total synthesis routes is crucial for enabling further investigation into its therapeutic potential and for the generation of novel analogues with improved pharmacological properties. This document outlines key synthetic approaches and provides detailed protocols for select transformations, alongside data on the biological activity of synthesized compounds.

Data Presentation: Cytotoxicity of Ophiobolin A and its Analogues

The following table summarizes the in vitro growth inhibitory effects of Ophiobolin A and its synthesized dimeric analogues against a panel of human cancer cell lines. The data is presented as GI50 values (µM), the concentration required to inhibit cell growth by 50%.

CompoundCell LineGI50 (µM)
Ophiobolin A (Monomer) A549 (Non-small cell lung cancer)>10
U373 (Glioblastoma)>10
SKMEL-28 (Melanoma)>10
Hs683 (Anaplastic oligodendroglioma)>10
MCF-7 (Breast adenocarcinoma)>10
B16F10 (Mouse melanoma)>10
Dimer 1 (ethylene glycol linker) A5497
U3739
SKMEL-2814
Hs6834
MCF-74
B16F105
Dimer 2 (diethylene glycol linker) A54917
U37328
SKMEL-2822
Hs6838
MCF-79
B16F109
Dimer 3 (triethylene glycol linker) A54955
U37379
SKMEL-2829
Hs68350
MCF-736
B16F1024
Cisplatin (Reference Drug) A5494
U3731
SKMEL-281
Hs6831
MCF-72
B16F101

Experimental Protocols

Detailed methodologies for key experiments in the total synthesis of Ophiobolin A and its analogues are provided below. These protocols are based on seminal works in the field and are intended to serve as a guide for researchers.

Protocol 1: Enantioselective Total Synthesis of (+)-Ophiobolin A (Nakada Synthesis)

This synthesis features a key acid-mediated cyclization to construct the highly substituted eight-membered ring.

Key Step: Acid-Mediated Cyclization

  • Reaction: Conversion of a linear precursor to the bicyclic core.

  • Reagents and Conditions:

    • Substrate (Linear precursor): 1 equivalent

    • Acid catalyst (e.g., BF₃·OEt₂ or CSA): 1.1 equivalents

    • Solvent: Dichloromethane (CH₂Cl₂)

    • Temperature: -78 °C to 0 °C

    • Reaction Time: 1-3 hours

  • Procedure:

    • Dissolve the linear precursor in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the Lewis acid catalyst dropwise to the cooled solution.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired bicyclic product.

Protocol 2: Total Synthesis of (-)-6-epi-Ophiobolin N (Maimone Synthesis)

A key feature of this synthesis is a reductive radical cyclization to construct the 5-8-5 fused ring system.

Key Step: Reductive Radical Cyclization

  • Reaction: Tandem cyclization of an acyclic precursor to form the tricyclic core.

  • Reagents and Conditions:

    • Substrate (Acyclic precursor): 1 equivalent

    • Triethylborane (Et₃B) in hexane (1.0 M solution): 1.2 equivalents

    • Tris(trimethylsilyl)silane ((TMS)₃SiH): 1.5 equivalents

    • Solvent: Toluene, deoxygenated

    • Temperature: Room temperature

    • Reaction Time: 4-6 hours

  • Procedure:

    • Dissolve the acyclic precursor in deoxygenated toluene under an inert atmosphere.

    • Add (TMS)₃SiH to the solution.

    • Slowly add the Et₃B solution via syringe pump over 4 hours.

    • Stir the reaction mixture at room temperature for an additional 2 hours after the addition is complete.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the tricyclic product.

Mandatory Visualizations

Synthetic Workflow: Nakada's Total Synthesis of (+)-Ophiobolin A

Nakada_Synthesis cluster_A A-Ring Fragment Synthesis cluster_CD CD-Ring Fragment Synthesis cluster_Coupling Fragment Coupling & Cyclization cluster_Endgame Final Steps A1 Enantioselective Hydrolysis A2 Protection & Reduction A1->A2 A3 Aldehyde Formation A2->A3 C1 Aldol Condensation A3->C1 CD1 Enantiomerically Enriched Epoxide CD2 Grubbs Catalyst CD1->CD2 CD3 Cyclopentanone Formation CD2->CD3 CD3->C1 C2 Dehydration C1->C2 C3 Ring-Closing Metathesis C2->C3 E1 Reduction C3->E1 E2 Functional Group Manipulation E1->E2 E3 Ophiobolin A E2->E3

Caption: Key stages in the convergent total synthesis of (+)-Ophiobolin A by Nakada.

Synthetic Workflow: Maimone's Total Synthesis of (-)-6-epi-Ophiobolin N

Maimone_Synthesis cluster_Frag1 Fragment 1 Synthesis cluster_Frag2 Fragment 2 Synthesis cluster_Coupling_Cascade Coupling and Radical Cascade cluster_Final Final Steps F1_1 Linalool F1_2 Grubbs Cyclization F1_1->F1_2 F1_3 Oxidation F1_2->F1_3 CC1 Conjugate Addition F1_3->CC1 F2_1 Farnesol F2_2 Charette Cyclopropanation F2_1->F2_2 F2_3 Appel Iodination F2_2->F2_3 F2_3->CC1 CC2 Enolate Trapping CC1->CC2 CC3 Reductive Radical Cyclization CC2->CC3 Fin1 Epoxidation CC3->Fin1 Fin2 Reduction & Elimination Fin1->Fin2 Fin3 (-)-6-epi-Ophiobolin N Fin2->Fin3

Caption: Key transformations in the total synthesis of (-)-6-epi-Ophiobolin N by Maimone.

Signaling Pathway: Ophiobolin A-Induced Paraptosis-like Cell Death

OphiobolinA_Pathway cluster_cell Cancer Cell OphA Ophiobolin A ER Endoplasmic Reticulum (ER) OphA->ER Induces ER Stress UPR Unfolded Protein Response (UPR) (GRP78, IRE1α, PERK, ATF4) ER->UPR Activates Vacuolization ER/Mitochondrial Swelling & Vacuolization ER->Vacuolization Directly causes Mito Mitochondria Mito->Vacuolization Contributes to CHOP CHOP Upregulation UPR->CHOP Leads to CHOP->Vacuolization Contributes to CellDeath Paraptosis-like Cell Death Vacuolization->CellDeath Results in

Caption: Proposed signaling cascade for Ophiobolin A-induced paraptosis-like cell death.[1][2]

References

Application

Application Notes and Protocols: Utilizing Ophiobolin A for the Study of Non-Apoptotic Cell Death

For Researchers, Scientists, and Drug Development Professionals Introduction Ophiobolin A (OP-A) is a fungal sesterterpenoid that has garnered significant interest in cancer research due to its ability to induce non-apop...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolin A (OP-A) is a fungal sesterterpenoid that has garnered significant interest in cancer research due to its ability to induce non-apoptotic cell death in a variety of cancer cell lines, particularly those resistant to traditional pro-apoptotic therapies.[1][2] This makes it a valuable tool for investigating alternative cell death pathways and for the development of novel anticancer agents. The primary mechanism of non-apoptotic cell death induced by OP-A is a process described as paraptosis-like, which is morphologically characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria.[1][3][4][5]

These application notes provide a comprehensive overview of the mechanisms of OP-A-induced non-apoptotic cell death and detailed protocols for its study in a research setting.

Mechanisms of Action

Ophiobolin A's cytotoxicity is multifactorial, often depending on the specific cellular context.[1][6] However, several core mechanisms have been elucidated:

  • Induction of Paraptosis-like Cell Death via ER Stress: In many cancer cells, particularly glioblastoma (GBM), OP-A triggers cell death that does not involve caspase activation or DNA fragmentation, key hallmarks of apoptosis.[1][4] Instead, it causes massive swelling and fusion of the ER and/or mitochondria, leading to extensive vacuolization.[3][4] This process is critically dependent on the induction of ER stress.[1][7] OP-A covalently modifies sulfhydryl groups on proteins, leading to the accumulation of misfolded proteins and activating the Unfolded Protein Response (UPR), in which the protein CHOP plays a crucial role in mediating cell death.[1][8]

  • Mitochondrial Dysfunction: OP-A directly impacts mitochondrial function. It has been shown to covalently target Complex IV of the electron transport chain, leading to a collapse in mitochondrial metabolism.[9] This is accompanied by depolarization of the mitochondrial membrane, mitochondrial network fragmentation, and in some cases, the production of reactive oxygen species (ROS).[6][10][11]

  • Covalent Modification of Cellular Components: OP-A's bioactivity stems from its electrophilic nature. It can form covalent adducts with various biomolecules:

    • Proteins: It reacts with cysteinyl thiols, disrupting protein folding and function.[1][7] It is also a known irreversible inhibitor of calmodulin, binding to its lysine residues.[12][13]

    • Lipids: OP-A can react with the primary amine of phosphatidylethanolamine (PE) in cellular membranes, forming cytotoxic adducts that destabilize the lipid bilayer.[14][15]

  • Ion Homeostasis Disruption: In GBM cells, OP-A inhibits the big conductance Ca2+-activated K+ (BKCa) channel, disrupting potassium ion homeostasis, which may contribute to the induction of paraptosis.[3][4][5]

Data Presentation: Efficacy of Ophiobolin A

The cytotoxic and growth-inhibitory concentrations of Ophiobolin A vary across different cancer cell lines. The following tables summarize reported quantitative data.

Table 1: IC50/LD50 Values of Ophiobolin A in Various Cancer Cell Lines

Cell LineCancer TypeParameterConcentration (µM)Treatment TimeReference
T98GGlioblastomaIC501.824 h[1]
U373MGGlioblastomaIC501.324 h[1]
U373-MGGlioblastomaIC500.8772 h[4]
T98GGlioblastomaIC501.972 h[4]
GL19GlioblastomaIC503.772 h[4]
A172GlioblastomaIC500.424 h[1]
NCI-H1703Lung CancerEC500.5424 h[9]
A375MelanomaIC50~0.448 h[10]
CHL-1MelanomaIC50~0.548 h[10]
Multiple LinesVariousLD50Single-digit µMNot specified[6]

Table 2: Experimental Concentrations of Ophiobolin A and Inhibitors

ExperimentCell LineOP-A Concentration (µM)InhibitorInhibitor ConcentrationPurposeReference
Induction of ParaptosisT98G, U373MG2--Study ER stress and vacuolation[1]
Apoptosis/Necroptosis AssayT98G, U373MG1-4z-VAD-fmk20 µMInhibit pan-caspases[1]
Apoptosis/Necroptosis AssayT98G, U373MG1-4Necrostatin-120 µMInhibit necroptosis (RIPK1)[1]
ER Stress InhibitionT98G2Cycloheximide (CHX)1 µMInhibit protein synthesis[1]
Thiol Antioxidant RescueT98G2N-acetylcysteine (NAC)1 mMProvide thiol groups[1]
ChemoproteomicsNCI-H17033--Identify covalent targets[9]

Signaling Pathway and Workflow Diagrams

G cluster_targets Molecular Targets cluster_pathways Cellular Processes cluster_organelles Organellar Response opa Ophiobolin A (OP-A) thiol Protein Thiols (-SH groups) opa->thiol pe Phosphatidylethanolamine (PE) opa->pe calm Calmodulin (Lysine residues) opa->calm bkca BKCa Channels opa->bkca target target process process response response outcome outcome misfolding Protein Misfolding & Aggregation thiol->misfolding membrane Membrane Destabilization pe->membrane ca_signal Ca2+ Signaling Dysregulation calm->ca_signal ion K+ Homeostasis Disruption bkca->ion er_stress ER Stress (UPR) misfolding->er_stress chop CHOP Upregulation er_stress->chop er_swell ER Dilation & Swelling chop->er_swell death Paraptosis-like Cell Death membrane->death mito_swell Mitochondrial Swelling & Fusion ion->mito_swell ca_signal->mito_swell vacuolization Extensive Cytoplasmic Vacuolization er_swell->vacuolization mito_swell->vacuolization vacuolization->death

Caption: Signaling pathways of Ophiobolin A-induced paraptosis-like cell death.

G cluster_controls Inhibitor Controls cluster_assays Experimental Assays start Select Cancer Cell Line culture Culture cells to ~70% confluency start->culture step step assay assay control control analysis Data Analysis & Interpretation treat Treat with OP-A (Dose-response & Time-course) culture->treat zvad z-VAD-fmk (Apoptosis) treat->zvad Pre-treat nec1 Necrostatin-1 (Necroptosis) treat->nec1 Pre-treat nac NAC (Thiol Rescue) treat->nac Pre-treat viability Cell Viability (MTT / Calcein-AM) treat->viability zvad->viability nec1->viability nac->viability morphology Morphology (Phase Contrast / EM) viability->morphology apoptosis Apoptosis Markers (Annexin V / Caspase) morphology->apoptosis er_stress ER Stress Markers (WB for CHOP, PDI) apoptosis->er_stress mito Mitochondrial Integrity (TMRM / MitoTracker) er_stress->mito mito->analysis

Caption: Experimental workflow for characterizing OP-A-induced cell death.

Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.

Protocol 1: Assessment of Cell Viability and IC50 Determination

This protocol uses a Calcein-AM and Ethidium homodimer-1 (EthD-1) assay to simultaneously quantify live and dead cells.

Materials:

  • Cancer cell lines (e.g., T98G, U373MG)

  • Complete cell culture medium

  • Ophiobolin A (OP-A) stock solution (in DMSO)

  • 96-well black, clear-bottom plates

  • Calcein-AM (e.g., 2 µM) and EthD-1 (e.g., 4 µM) staining solution in PBS

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of OP-A in complete medium. Remove the old medium from the wells and add 100 µL of the OP-A dilutions. Include a vehicle control (DMSO) at the highest concentration used.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Staining: After incubation, gently wash the cells twice with 100 µL of PBS.

  • Add 100 µL of the Calcein-AM/EthD-1 staining solution to each well.

  • Incubate the plate for 30-45 minutes at room temperature, protected from light.

  • Quantification: Measure fluorescence using a plate reader.

    • Calcein-AM (Live cells): Excitation ~485 nm, Emission ~530 nm.

    • EthD-1 (Dead cells): Excitation ~530 nm, Emission ~645 nm.

  • Analysis: Calculate the percentage of viable cells relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).[1]

Protocol 2: Analysis of Cell Death Modality (Apoptosis vs. Necrosis/Paraptosis)

This protocol uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to distinguish between different cell death types.

Materials:

  • Cells cultured in 6-well plates

  • OP-A and vehicle control (DMSO)

  • Apoptosis/Necroptosis inhibitors (optional): z-VAD-fmk (20 µM), Necrostatin-1 (20 µM)

  • Trypsin-EDTA

  • Annexin V-FITC/APC and PI staining kit

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere.

  • (Optional) Pre-treat cells with inhibitors (e.g., z-VAD-fmk or Necrostatin-1) for 30-60 minutes before adding OP-A.[1]

  • Treat cells with the desired concentration of OP-A (e.g., 1x and 2x IC50) and a vehicle control for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and then combine with the floating cells from the supernatant.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC (or APC) and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.[6]

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • A lack of Annexin V+ populations suggests a non-apoptotic mechanism.[4]

Protocol 3: Visualization of ER and Mitochondrial Morphology

This protocol is for observing the characteristic vacuolization induced by OP-A.

Materials:

  • Cells cultured on glass coverslips in 12-well plates

  • OP-A and vehicle control (DMSO)

  • MitoTracker™ Red CMXRos (for mitochondria)

  • ER-Tracker™ Green (for ER) or antibodies for immunofluorescence (e.g., anti-PDI)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips and treat with OP-A (e.g., 2 µM) for various time points (e.g., 6, 12, 16 hours).[1]

  • Live Cell Staining (Optional):

    • For the final 30 minutes of incubation, add MitoTracker (e.g., 100 nM) and/or ER-Tracker (e.g., 1 µM) to the culture medium.

    • Wash cells with PBS and fix with 4% PFA for 15 minutes.

    • Proceed to mounting and imaging.

  • Immunofluorescence (for fixed cells):

    • After treatment, wash cells with PBS and fix with 4% PFA for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Block with 1% BSA for 1 hour.

    • Incubate with a primary antibody against an ER resident protein (e.g., anti-PDI) overnight at 4°C.

    • Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.

  • Imaging: Mount the coverslips on glass slides using a mounting medium with DAPI (to stain nuclei).

  • Visualize the cells using a fluorescence or confocal microscope. Look for the appearance of large vacuoles, and determine their origin by colocalization with ER or mitochondrial markers.[1]

Protocol 4: Western Blot for ER Stress Markers

This protocol assesses the activation of the UPR by detecting key protein markers.

Materials:

  • Cells cultured in 60 mm dishes

  • OP-A and vehicle control (DMSO)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CHOP, anti-PDI, anti-ubiquitin, anti-α-tubulin as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with OP-A (e.g., 2 µM) for various time points (e.g., 0, 6, 12, 24 hours).[1]

  • Protein Extraction: Wash cells with cold PBS and lyse with RIPA buffer on ice. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using the BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Wash the membrane thoroughly and apply ECL substrate. Image the blot using a chemiluminescence detection system.

  • Analysis: Quantify band intensities and normalize to the loading control. An increase in CHOP and ubiquitin levels indicates the induction of ER stress and accumulation of misfolded proteins.[1]

References

Method

Application Notes and Protocols: Ophiobolin A Calmodulin Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for assessing the inhibitory effects of Ophiobolin A on calmodulin (CaM), a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the inhibitory effects of Ophiobolin A on calmodulin (CaM), a key calcium-binding protein involved in numerous cellular signaling pathways. Ophiobolin A, a fungal sesterterpenoid, is a potent and irreversible inhibitor of calmodulin, making it a valuable tool for studying CaM-dependent processes and a potential lead compound in drug discovery.[1][2][3][4][5]

Introduction

Calmodulin is a ubiquitous, highly conserved calcium sensor protein in eukaryotic cells that plays a pivotal role in mediating cellular responses to calcium signals. Upon binding Ca2+, CaM undergoes a conformational change, enabling it to interact with and modulate the activity of a wide array of target proteins, including protein kinases, phosphatases, and cyclic nucleotide phosphodiesterases.

Ophiobolin A exerts its inhibitory effect through the covalent modification of lysine residues on calmodulin, with Lys-75 identified as the primary site of interaction and inhibition.[6][7] This irreversible binding locks calmodulin in an inactive state, preventing it from activating its downstream targets.[1][3][4] The inhibition is notably more rapid in the presence of calcium.[1][3][4] Understanding the methods to quantify this inhibition is crucial for research into CaM-regulated pathways and for the development of novel therapeutics targeting these pathways.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of Ophiobolin A's interaction with calmodulin, as reported in the literature.

ParameterValueSpecies/SystemAssay MethodReference
IC50 0.87 - 3.7 µMNot specifiedCalmodulin antagonist assay[2]
Ki ~10 µMNot specifiedInhibition of calcium-dependent human growth hormone (hGH) release[2]
Stoichiometry 2 moles of Ophiobolin A per 1 mole of CalmodulinBovine brainUV-Vis Spectroscopy[8]

Signaling Pathway

The interaction of Ophiobolin A with calmodulin disrupts the normal Ca2+/CaM signaling cascade. The following diagram illustrates the canonical pathway and the point of inhibition by Ophiobolin A.

Calmodulin_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Calmodulin Activation and Inhibition cluster_2 Downstream Effects Ca2_influx ↑ [Ca2+] CaM Calmodulin (Inactive) CaM_Ca2 Ca2+/Calmodulin (Active) CaM->CaM_Ca2 + 4 Ca2+ Inactive_Complex OphA-CaM Complex (Inactive) CaM->Inactive_Complex + Ophiobolin A (Covalent Binding) CaM_Ca2->CaM - 4 Ca2+ Target_Proteins Target Proteins (e.g., PDE, CaMKII) CaM_Ca2->Target_Proteins Activation OphA Ophiobolin A OphA->Inactive_Complex Inactive_Complex->Target_Proteins Inhibition Cellular_Response Cellular Response Target_Proteins->Cellular_Response Signal Transduction

Figure 1: Calmodulin signaling pathway and inhibition by Ophiobolin A.

Experimental Protocols

Calmodulin-Dependent Cyclic Nucleotide Phosphodiesterase (PDE) Inhibition Assay

This is a widely used method to determine the inhibitory activity of compounds on calmodulin. The assay measures the activity of PDE, an enzyme activated by CaM, by quantifying the amount of phosphate produced from the hydrolysis of cAMP.

Principle: In the presence of active CaM, PDE hydrolyzes cAMP to 5'-AMP. 5'-Nucleotidase then converts 5'-AMP to adenosine and inorganic phosphate. The amount of phosphate released is proportional to PDE activity and can be measured colorimetrically. Ophiobolin A's inhibition of CaM will lead to a decrease in PDE activity and thus a reduction in phosphate production.

Materials:

  • Bovine brain calmodulin

  • Calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE)

  • 5'-Nucleotidase (from Crotalus atrox venom)

  • cAMP

  • Ophiobolin A

  • Assay Buffer: 40 mM Tris-HCl, pH 7.5, containing 1 mM CaCl2

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Dissolve Ophiobolin A in DMSO to prepare a stock solution. Further dilutions should be made in the assay buffer.

    • Prepare solutions of calmodulin, PDE, 5'-nucleotidase, and cAMP in assay buffer.

  • Pre-incubation of Calmodulin and Ophiobolin A:

    • In a microcentrifuge tube, mix a defined amount of calmodulin with various concentrations of Ophiobolin A.

    • Incubate the mixture for a specific period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C) to allow for the covalent binding to occur. A control sample with DMSO instead of Ophiobolin A should be prepared.

  • PDE Assay:

    • In a 96-well plate, add the pre-incubated CaM-Ophiobolin A mixture.

    • Add the PDE enzyme to each well.

    • Add 5'-nucleotidase to each well.

    • Initiate the reaction by adding cAMP to each well.

    • Incubate the plate at 30°C for a defined time (e.g., 20-30 minutes).

  • Phosphate Detection:

    • Stop the reaction by adding the Malachite Green reagent.

    • Measure the absorbance at a wavelength of 610 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of inhibition for each Ophiobolin A concentration compared to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the Ophiobolin A concentration to determine the IC50 value.

PDE_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis prep_reagents Prepare Reagents (CaM, OphA, PDE, cAMP, etc.) pre_incubate Pre-incubate Calmodulin with Ophiobolin A prep_reagents->pre_incubate add_reagents Add PDE, 5'-Nucleotidase, and cAMP to initiate reaction pre_incubate->add_reagents incubate_reaction Incubate at 30°C add_reagents->incubate_reaction add_malachite Stop reaction with Malachite Green incubate_reaction->add_malachite read_absorbance Measure Absorbance at 610 nm add_malachite->read_absorbance analyze_data Calculate % Inhibition and determine IC50 read_absorbance->analyze_data

Figure 2: Workflow for the PDE-based calmodulin inhibition assay.

Spectrophotometric Assay for Ophiobolin A-Calmodulin Binding

This method directly monitors the covalent reaction between Ophiobolin A and the lysine residues of calmodulin by observing changes in UV absorbance.

Principle: The reaction of Ophiobolin A with the ε-amino group of lysine results in the formation of a conjugated enamine product, which exhibits a new absorbance maximum at 272 nm.[8] The increase in absorbance at this wavelength is directly proportional to the extent of the reaction.

Materials:

  • Purified calmodulin

  • Ophiobolin A

  • Reaction Buffer: 40 mM Tris-HCl, pH 7.5, containing 1 mM CaCl2

  • UV-Vis Spectrophotometer with cuvettes

Protocol:

  • Preparation:

    • Prepare a solution of calmodulin in the reaction buffer.

    • Prepare a stock solution of Ophiobolin A in methanol or DMSO.

  • Measurement:

    • Place the calmodulin solution in a quartz cuvette and record a baseline UV spectrum (e.g., from 240 nm to 320 nm).

    • Add a small volume of the Ophiobolin A stock solution to the cuvette to achieve the desired final concentration.

    • Immediately start monitoring the change in absorbance at 272 nm over time.

  • Data Analysis:

    • The rate of the reaction can be determined from the initial slope of the absorbance versus time plot.

    • The stoichiometry of binding can be determined by titrating a fixed amount of calmodulin with increasing concentrations of Ophiobolin A and measuring the final absorbance at 272 nm.[8]

Spectrophotometry_Workflow cluster_setup Setup cluster_reaction_monitor Reaction & Monitoring cluster_analysis Data Analysis prep_solutions Prepare Calmodulin and Ophiobolin A solutions baseline Record baseline UV spectrum of Calmodulin solution prep_solutions->baseline add_ophA Add Ophiobolin A to the Calmodulin solution baseline->add_ophA monitor_abs Monitor Absorbance at 272 nm over time add_ophA->monitor_abs plot_data Plot Absorbance vs. Time monitor_abs->plot_data determine_params Determine reaction rate and stoichiometry plot_data->determine_params

Figure 3: Workflow for the spectrophotometric binding assay.

Fluorescence Quenching Assay

This assay utilizes the intrinsic tyrosine fluorescence of calmodulin to monitor its interaction with Ophiobolin A.

Principle: The binding of Ophiobolin A to calmodulin quenches the intrinsic fluorescence of calmodulin's tyrosine residues.[4] This quenching is time-dependent and correlates with the inhibition of calmodulin activity.

Materials:

  • Purified calmodulin

  • Ophiobolin A

  • Assay Buffer: e.g., Tris-HCl buffer with CaCl2 or EGTA

  • Fluorometer

Protocol:

  • Instrument Setup:

    • Set the excitation wavelength to ~275-280 nm (for tyrosine).

    • Set the emission wavelength to scan from ~290 nm to 400 nm, with the maximum emission expected around 305-310 nm.

  • Measurement:

    • Place the calmodulin solution in a fluorescence cuvette and record its baseline emission spectrum.

    • Add Ophiobolin A to the cuvette.

    • Monitor the decrease in fluorescence intensity at the emission maximum over time.

  • Data Analysis:

    • Calculate the percentage of fluorescence quenching at different time points and Ophiobolin A concentrations.

    • The kinetics of the interaction can be studied by fitting the fluorescence decay to an appropriate model.

Considerations:

  • Irreversibility: Due to the covalent and irreversible nature of the binding, pre-incubation time is a critical parameter in these assays.[1][3][4]

  • Solvent: Ophiobolin A is typically dissolved in DMSO. Ensure the final concentration of DMSO in the assay is low and consistent across all samples to avoid solvent effects.

  • Calcium Dependence: The interaction is faster in the presence of Ca2+.[1][3][4] Assays should be performed under defined calcium concentrations (e.g., using CaCl2 or a Ca2+/EGTA buffer system).

  • Protein Purity: The purity of calmodulin and the calmodulin-dependent enzymes is crucial for accurate and reproducible results.

These protocols provide a solid foundation for investigating the inhibitory effects of Ophiobolin A on calmodulin. Researchers can adapt these methods to suit their specific experimental needs and instrumentation.

References

Application

Application Notes and Protocols: Development of Ophiobolin A Derivatives for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals Introduction Ophiobolin A (OpA) is a fungal-derived sesterterpenoid natural product that has garnered significant attention for its potent and broad-spectru...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolin A (OpA) is a fungal-derived sesterterpenoid natural product that has garnered significant attention for its potent and broad-spectrum anticancer activity.[1] This fascinating molecule and its derivatives have demonstrated cytotoxicity against a multitude of cancer cell lines, including those resistant to conventional apoptotic cell death.[2][3] The unique mechanisms of action of OpA, which include the induction of paraptosis-like cell death, endoplasmic reticulum (ER) stress, and covalent modification of cellular targets, make it a compelling lead compound for the development of novel cancer therapeutics.[4][5][6]

These application notes provide a comprehensive overview of the development of Ophiobolin A derivatives for cancer therapy, including a summary of their biological activities, detailed experimental protocols for their evaluation, and a discussion of their structure-activity relationships.

Mechanism of Action

Ophiobolin A and its derivatives exert their anticancer effects through a multi-pronged approach, targeting several key cellular pathways:

  • Covalent Modification of Phosphatidylethanolamine (PE): A primary mechanism of OpA-induced cytotoxicity is the covalent modification of phosphatidylethanolamine (PE), a major component of cell membranes.[4][6] OpA's reactive aldehyde group is thought to form a pyrrole-containing adduct with the ethanolamine headgroup of PE, leading to destabilization of the lipid bilayer and subsequent cell death.[4][6]

  • Induction of Endoplasmic Reticulum (ER) Stress: OpA has been shown to induce paraptosis-like cell death in glioma cells, which is accompanied by the dilation of the endoplasmic reticulum.[5] This suggests that OpA disrupts protein folding and homeostasis, leading to ER stress. The accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR), which, if prolonged, can lead to apoptosis.

  • Mitochondrial Dysfunction: Some studies suggest that Ophiobolin A can affect mitochondrial function, leading to depolarization of the mitochondrial membrane, production of reactive oxygen species (ROS), and fragmentation of the mitochondrial network.[4] This can ultimately activate the mitochondrial pathway of apoptosis.

  • Calmodulin Inhibition: While initially identified as a calmodulin inhibitor in plants, the relevance of this mechanism to its anticancer activity in human cells is still under investigation.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of Ophiobolin A and several of its derivatives against a panel of human cancer cell lines. The data, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, highlight the potent anticancer activity of these compounds and provide insights into their structure-activity relationships.

Compound/DerivativeCancer Cell LineAssay TypeIC50/GI50 (µM)Reference
Ophiobolin A HCT-15 (Colon)GI500.21[7]
NUGC-3 (Gastric)GI500.19[7]
NCI-H23 (Lung)GI500.23[7]
ACHN (Renal)GI500.25[7]
PC-3 (Prostate)GI500.28[7]
MDA-MB-231 (Breast)GI500.14[7]
Chronic Lymphocytic Leukemia (CLL)IC500.001[8]
P388 (Leukemia)IC500.063[8]
Hs683 (Glioblastoma)IC500.62[8]
14,15-dehydro-6-epi-ophiobolin K HCT-15 (Colon)GI500.31[7]
NUGC-3 (Gastric)GI500.28[7]
NCI-H23 (Lung)GI500.35[7]
ACHN (Renal)GI500.42[7]
PC-3 (Prostate)GI500.45[7]
MDA-MB-231 (Breast)GI500.29[7]
14,15-dehydro-ophiobolin K HCT-15 (Colon)GI500.45[7]
NUGC-3 (Gastric)GI500.39[7]
NCI-H23 (Lung)GI500.51[7]
ACHN (Renal)GI500.63[7]
PC-3 (Prostate)GI500.58[7]
MDA-MB-231 (Breast)GI500.41[7]
6-epi-ophiobolin C HCT-15 (Colon)GI500.25[7]
NUGC-3 (Gastric)GI500.22[7]
NCI-H23 (Lung)GI500.29[7]
ACHN (Renal)GI500.33[7]
PC-3 (Prostate)GI500.36[7]
MDA-MB-231 (Breast)GI500.21[7]
Ophiobolin C HCT-15 (Colon)GI500.33[7]
NUGC-3 (Gastric)GI500.28[7]
NCI-H23 (Lung)GI500.38[7]
ACHN (Renal)GI500.45[7]
PC-3 (Prostate)GI500.49[7]
MDA-MB-231 (Breast)GI500.31[7]

Experimental Protocols

Synthesis of Ophiobolin A Derivatives (Representative Protocol)

This protocol provides a general method for the derivatization of Ophiobolin A by modifying the unsaturated aldehyde and ketone moieties, as these are critical for its biological activity.[2]

Materials:

  • Ophiobolin A

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Reducing agent (e.g., Sodium borohydride (NaBH4)) or Oxidizing agent (e.g., Dess-Martin periodinane)

  • Reagents for specific modifications (e.g., Wittig reagents for chain extension)

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • NMR tubes and solvents (e.g., CDCl3)

  • Mass spectrometer

Procedure:

  • Dissolution: Dissolve Ophiobolin A in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction:

    • Reduction: For the reduction of the aldehyde or ketone, slowly add a reducing agent (e.g., NaBH4) to the solution at a controlled temperature (e.g., 0°C).

    • Oxidation: For the oxidation of alcohol derivatives, use a suitable oxidizing agent (e.g., Dess-Martin periodinane).

    • Wittig Reaction: For chain extension at the aldehyde, prepare the corresponding Wittig reagent and react it with Ophiobolin A.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction mixture with an appropriate reagent (e.g., water or a saturated ammonium chloride solution).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified derivative using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm its structure and purity.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of Ophiobolin A derivatives on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Ophiobolin A derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the Ophiobolin A derivatives in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each derivative.

Western Blot Analysis for ER Stress and Apoptosis Markers

This protocol details the procedure for detecting changes in the expression of key proteins involved in ER stress (e.g., GRP78, CHOP) and apoptosis (e.g., cleaved Caspase-3, PARP) following treatment with Ophiobolin A derivatives.

Materials:

  • Cancer cells treated with Ophiobolin A derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against GRP78, CHOP, cleaved Caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Lyse the treated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the ECL substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of Ophiobolin A derivatives using a mouse xenograft model.[9]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel

  • Ophiobolin A derivative formulated for in vivo administration

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of the mice.[9]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the Ophiobolin A derivative (e.g., via intraperitoneal injection or oral gavage) according to a predetermined dosing schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or western blotting).

  • Data Analysis: Analyze the tumor growth inhibition and any changes in body weight to assess the efficacy and toxicity of the derivative.

Visualizations

Signaling Pathway of Ophiobolin A

OphiobolinA_Pathway OpA Ophiobolin A Membrane Cell Membrane OpA->Membrane Enters Cell PE Phosphatidylethanolamine (PE) OpA->PE ER Endoplasmic Reticulum (ER) OpA->ER Disrupts Homeostasis Mitochondria Mitochondria OpA->Mitochondria PE_OpA PE-OpA Adduct PE->PE_OpA Covalent Modification Membrane_Destabilization Membrane Destabilization PE_OpA->Membrane_Destabilization Paraptosis Paraptosis-like Cell Death Membrane_Destabilization->Paraptosis ER_Stress ER Stress ER->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Mito_Dysfunction Mitochondrial Dysfunction Mitochondria->Mito_Dysfunction ROS ROS Production Mito_Dysfunction->ROS Mito_Dysfunction->Apoptosis ROS->Apoptosis

Caption: Proposed mechanism of action of Ophiobolin A in cancer cells.

Experimental Workflow for Derivative Evaluation

Experimental_Workflow Start Start Synthesis Synthesis of Ophiobolin A Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro Evaluation Purification->InVitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) InVitro->Cytotoxicity Mechanism Mechanism of Action Studies (Western Blot, etc.) InVitro->Mechanism Hit_Ident Hit Identification Cytotoxicity->Hit_Ident Mechanism->Hit_Ident InVivo In Vivo Evaluation Hit_Ident->InVivo Promising Derivatives Xenograft Tumor Xenograft Model InVivo->Xenograft Efficacy Efficacy & Toxicity Assessment Xenograft->Efficacy Lead_Opt Lead Optimization Efficacy->Lead_Opt Lead_Opt->Synthesis Further Modification End End Lead_Opt->End

Caption: Workflow for the development and evaluation of Ophiobolin A derivatives.

Structure-Activity Relationship (SAR) of Ophiobolin A Derivatives

SAR_OphiobolinA Core Ophiobolin A Core Structure 5-8-5 Tricyclic System Activity Anticancer Activity Ketoaldehyde C5,C21-Dicarbonyl Moiety Unsaturated Aldehyde & Ketone Ketoaldehyde->Activity Critical for Activity (Covalent Modification) Keto_Mod Reduction or Oxidation of C5 Ketone or C21 Aldehyde Ketoaldehyde->Keto_Mod SideChain C17 Side Chain Modifications SideChain->Activity Modulates Potency SideChain_Mod Saturation or Unsaturation of Side Chain SideChain->SideChain_Mod Stereochem Stereochemistry e.g., at C6 Stereochem->Activity Influences Activity Keto_Mod->Activity Generally Decreases Activity SideChain_Mod->Activity Variable Effects

Caption: Key structural features of Ophiobolin A influencing anticancer activity.

References

Method

Application Notes and Protocols for Chemoembolization Particles for Ophiobolin A Delivery

Audience: Researchers, scientists, and drug development professionals. Introduction Ophiobolin A (OphA) is a fungal sesterterpenoid with potent anticancer properties.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ophiobolin A (OphA) is a fungal sesterterpenoid with potent anticancer properties. Its mechanisms of action include the induction of endoplasmic reticulum stress, apoptosis, and destabilization of cell membranes through covalent modification of phosphatidylethanolamine.[1][2] Transarterial chemoembolization (TACE) is a minimally invasive procedure that delivers chemotherapeutic agents directly to a tumor site, maximizing local drug concentration while minimizing systemic toxicity. The use of drug-eluting beads (DEBs) in TACE allows for a sustained release of the therapeutic agent.[3][4][5]

This document provides detailed application notes and protocols for the preparation, characterization, and evaluation of chemoembolization particles loaded with Ophiobolin A for targeted cancer therapy. The described particles are composed of a polystyrene core with a mesoporous silica shell, designed for efficient loading and sustained release of OphA.[6]

Data Presentation

Table 1: Physicochemical Properties of OphA-Loaded Chemoembolization Particles

ParameterValueMethod of Analysis
Polystyrene Core Diameter100 - 300 µmScanning Electron Microscopy (SEM)
Mesoporous Silica Shell Thickness~50 nmTransmission Electron Microscopy (TEM)
Particle Size DistributionNarrowDynamic Light Scattering (DLS)
Ophiobolin A Loading CapacityHigh (qualitative)UV-Vis Spectroscopy
Ophiobolin A Loading EfficiencyTo be determinedUV-Vis Spectroscopy
In Vitro OphA Release ProfileSustained releaseHigh-Performance Liquid Chromatography (HPLC)

Table 2: In Vitro Efficacy of OphA-Loaded Chemoembolization Particles

Cell LineIC50 of Free OphAEffect of OphA-Loaded ParticlesAssay
Rhabdomyosarcoma (RD)To be determined70% reduction in cell viability[6]MTT Assay
Glioblastoma (e.g., U87MG)To be determinedTo be determinedMTT Assay
Hepatocellular Carcinoma (e.g., HepG2)To be determinedTo be determinedMTT Assay

Experimental Protocols

Protocol 1: Synthesis of Polystyrene Core Microspheres

This protocol is adapted from dispersion polymerization methods for creating monodisperse polystyrene microspheres.

Materials:

  • Styrene monomer

  • Polyvinylpyrrolidone (PVP) as a stabilizer

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) as an initiator

  • Ethanol and deionized water as solvents

Procedure:

  • In a four-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve PVP in a mixture of ethanol and deionized water.

  • Add the styrene monomer and AIBN to the solution.

  • Deoxygenate the mixture by bubbling with nitrogen gas for 30 minutes at room temperature.

  • Heat the reaction mixture to 70°C with continuous stirring under a nitrogen atmosphere.

  • Allow the polymerization to proceed for 6-12 hours.

  • Cool the reaction to room temperature.

  • Collect the polystyrene microspheres by centrifugation.

  • Wash the microspheres multiple times with ethanol and deionized water to remove unreacted monomers and stabilizer.

  • Dry the microspheres under vacuum.

Protocol 2: Coating of Polystyrene Microspheres with Mesoporous Silica

This protocol describes a layer-by-layer method for coating the polystyrene core with a mesoporous silica shell.

Materials:

  • Polystyrene microspheres from Protocol 1

  • Tetraethyl orthosilicate (TEOS) as the silica precursor

  • Cetyltrimethylammonium bromide (CTAB) as a templating agent

  • Ammonia solution (28-30%) as a catalyst

  • Ethanol and deionized water

Procedure:

  • Disperse the polystyrene microspheres in a solution of ethanol and deionized water.

  • Add CTAB to the suspension and stir for 1-2 hours to allow for surfactant adsorption onto the polystyrene surface.

  • Add the ammonia solution to the mixture to catalyze the hydrolysis of TEOS.

  • Slowly add TEOS to the suspension while stirring vigorously.

  • Continue the reaction for 3-6 hours at room temperature to form the silica shell.

  • Collect the core-shell particles by centrifugation.

  • Wash the particles with ethanol and water.

  • To create the mesoporous structure, remove the CTAB template by either:

    • Calcination: Heat the particles to 550°C for 5-6 hours. (Note: This will also remove the polystyrene core, resulting in hollow mesoporous silica spheres).

    • Solvent Extraction: Reflux the particles in an acidic ethanol solution (e.g., ethanol with HCl) for 6-12 hours to preserve the polystyrene core.

  • Wash the final particles with ethanol and water and dry under vacuum.

Protocol 3: Loading of Ophiobolin A onto Chemoembolization Particles

This protocol is based on the passive adsorption of Ophiobolin A into the mesoporous silica shell.

Materials:

  • Polystyrene-mesoporous silica chemoembolization particles from Protocol 2

  • Ophiobolin A (OphA)

  • Ethanol or another suitable organic solvent for OphA

Procedure:

  • Prepare a stock solution of Ophiobolin A in ethanol at a known concentration (e.g., 1-10 mg/mL).

  • Disperse a known weight of the chemoembolization particles in the OphA solution.

  • Incubate the mixture at room temperature with gentle agitation for 12-24 hours to allow for OphA to diffuse into the mesoporous silica shell.

  • Collect the OphA-loaded particles by centrifugation.

  • Wash the particles with fresh ethanol to remove any non-adsorbed OphA.

  • Dry the loaded particles under vacuum.

  • Determine the loading efficiency by measuring the concentration of OphA in the supernatant before and after loading using UV-Vis spectroscopy or HPLC.

Protocol 4: In Vitro Ophiobolin A Release Assay

This protocol describes a method to determine the release kinetics of Ophiobolin A from the chemoembolization particles.

Materials:

  • OphA-loaded chemoembolization particles from Protocol 3

  • Phosphate-buffered saline (PBS, pH 7.4) as the release medium

  • A dialysis membrane or a centrifugation-based method for sample separation

Procedure:

  • Disperse a known amount of OphA-loaded particles in a known volume of PBS in a dialysis bag or a centrifuge tube.

  • Place the dialysis bag in a larger volume of PBS or incubate the centrifuge tube at 37°C with constant shaking.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), collect a sample of the release medium.

  • Replenish the release medium with an equal volume of fresh PBS to maintain sink conditions.

  • Analyze the concentration of OphA in the collected samples using HPLC.

  • Calculate the cumulative percentage of OphA released over time.

Protocol 5: In Vitro Cell Viability (MTT) Assay

This protocol is to evaluate the cytotoxic effects of the OphA-loaded particles on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., RD, U87MG, HepG2)

  • Cell culture medium and supplements

  • OphA-loaded chemoembolization particles

  • Free Ophiobolin A as a positive control

  • Blank chemoembolization particles as a negative control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of free OphA and suspensions of OphA-loaded and blank particles in the cell culture medium.

  • Remove the old medium from the cells and add the different treatment solutions.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add DMSO or a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Protocol 6: In Vivo Transarterial Chemoembolization (TACE) in a Rabbit VX2 Liver Tumor Model

This protocol is an adapted procedure for evaluating the in vivo efficacy of OphA-loaded chemoembolization particles. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

Materials:

  • New Zealand white rabbits

  • VX2 tumor fragments for implantation

  • OphA-loaded chemoembolization particles

  • Saline and contrast agent for suspension of particles

  • Anesthesia and surgical equipment

  • Fluoroscopy or other imaging modality for guidance

Procedure:

  • Tumor Implantation: Surgically implant VX2 tumor fragments into the liver of the rabbits. Allow the tumors to grow to a suitable size (e.g., 1-2 cm in diameter), which can be monitored by imaging (e.g., ultrasound or MRI).

  • Catheterization: Under general anesthesia, surgically expose the femoral artery. Under fluoroscopic guidance, advance a microcatheter to the hepatic artery supplying the tumor.

  • Particle Administration: Suspend the OphA-loaded chemoembolization particles in a mixture of saline and a contrast agent. Slowly inject the particle suspension through the microcatheter until stasis of blood flow to the tumor is observed.

  • Monitoring: Monitor the animals for any adverse effects post-procedure.

  • Efficacy Evaluation: At predetermined time points, evaluate tumor response using imaging techniques to measure changes in tumor volume.

  • Histological Analysis: At the end of the study, euthanize the animals and collect the tumor and surrounding liver tissue for histological analysis to assess tumor necrosis and other treatment effects.

Mandatory Visualizations

G cluster_OphA Ophiobolin A cluster_Cellular Cancer Cell OphA Ophiobolin A PE Phosphatidylethanolamine (PE) OphA->PE Covalent Modification ER Endoplasmic Reticulum (ER) OphA->ER Induces Calmodulin Calmodulin OphA->Calmodulin Inhibits Membrane_Destabilization Membrane Destabilization PE->Membrane_Destabilization Membrane Cell Membrane ER_Stress ER Stress ER->ER_Stress Apoptosis Apoptosis Calmodulin->Apoptosis Leads to ER_Stress->Apoptosis Membrane_Destabilization->Apoptosis

Caption: Signaling pathways of Ophiobolin A in cancer cells.

G cluster_synthesis Particle Synthesis & Loading cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation PS_synth 1. Polystyrene Microsphere Synthesis Silica_coat 2. Mesoporous Silica Coating PS_synth->Silica_coat OphA_load 3. Ophiobolin A Loading Silica_coat->OphA_load Release 4. Drug Release Assay OphA_load->Release Viability 5. Cell Viability (MTT) Assay OphA_load->Viability TACE 6. TACE in Rabbit VX2 Model OphA_load->TACE Efficacy 7. Efficacy Evaluation TACE->Efficacy G cluster_System Drug Delivery System OphA_Particles OphA-Loaded Chemoembolization Particles TACE_Delivery Transarterial Delivery (TACE) OphA_Particles->TACE_Delivery Tumor Tumor Microenvironment TACE_Delivery->Tumor OphA_Release Sustained OphA Release Tumor->OphA_Release Therapeutic_Effect Therapeutic Effect (Tumor Necrosis) OphA_Release->Therapeutic_Effect

References

Application

Application Notes and Protocols: Ophiobolin A in Combination with Standard Chemotherapy

For Researchers, Scientists, and Drug Development Professionals Introduction Ophiobolin A is a fungal sesterterpenoid that has demonstrated potent anticancer activity across a range of cancer cell lines, including those...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolin A is a fungal sesterterpenoid that has demonstrated potent anticancer activity across a range of cancer cell lines, including those resistant to conventional therapies.[1][2] Its unique mechanisms of action, which include the induction of paraptosis-like cell death, covalent modification of phosphatidylethanolamine (PE) leading to membrane destabilization, and induction of endoplasmic reticulum (ER) stress, make it a compelling candidate for combination therapies.[2][3] The rationale for combining Ophiobolin A with standard chemotherapeutic agents such as doxorubicin, cisplatin, and paclitaxel lies in the potential for synergistic effects, overcoming drug resistance, and reducing toxicity by using lower doses of each agent.

These application notes provide a summary of the available data on the combination of Ophiobolin A and related compounds with standard chemotherapy, detailed protocols for key experiments, and diagrams of the proposed signaling pathways and experimental workflows.

Data Presentation

While direct quantitative data for the combination of Ophiobolin A with standard chemotherapies are limited in publicly available literature, a study on the structurally related compound, Ophiobolin-O, in combination with Adriamycin (doxorubicin) provides a strong rationale and a template for such investigations.

Table 1: In Vitro Cytotoxicity of Ophiobolin-O and Adriamycin (ADM) in MCF-7 and MCF-7/ADR Breast Cancer Cells

Cell LineTreatmentIC50 (µM)Fold Resistance
MCF-7Adriamycin2.02 ± 0.05-
MCF-7/ADRAdriamycin74.00 ± 0.18~37
MCF-7/ADRAdriamycin + 0.1 µM Ophiobolin-O6.67 ± 0.98~3.3 (11-fold reversal)

Data extracted from a study on Ophiobolin-O, a closely related analogue of Ophiobolin A. This data suggests a potent synergistic effect in overcoming Adriamycin resistance.

Table 2: In Vivo Tumor Inhibition with Ophiobolin-O and Adriamycin (ADM) in a Nude Mouse Xenograft Model

Treatment GroupTumor Inhibition Rate (%)
Control-
Ophiobolin-O (alone)23.17 ± 3.80
Adriamycin (alone)46.40 ± 5.20
Ophiobolin-O + Adriamycin70.75 ± 5.60

This data from an in vivo study on Ophiobolin-O demonstrates a significant enhancement of tumor inhibition when combined with Adriamycin.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of Ophiobolin A in combination with a standard chemotherapeutic agent on cancer cells.

Materials:

  • Cancer cell line of interest

  • Ophiobolin A (stock solution in DMSO)

  • Standard chemotherapeutic agent (e.g., Doxorubicin, Cisplatin, Paclitaxel; stock solution in appropriate solvent)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of Ophiobolin A and the standard chemotherapeutic agent in complete medium.

    • Treat cells with Ophiobolin A alone, the chemotherapeutic agent alone, or a combination of both at various concentrations. Include a vehicle control (DMSO or other solvent).

    • Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each treatment and use software (e.g., CompuSyn) to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by the combination treatment using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Ophiobolin A

  • Standard chemotherapeutic agent

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Ophiobolin A, the chemotherapeutic agent, and their combination at predetermined concentrations (e.g., IC50 values) for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blot Analysis

This protocol is for examining the effect of the combination treatment on the expression of key proteins involved in apoptosis and other relevant signaling pathways.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax, p-ERK, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the efficacy of the combination therapy in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for xenograft

  • Ophiobolin A

  • Standard chemotherapeutic agent

  • Vehicle solutions

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth and Grouping: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Ophiobolin A alone, Chemotherapy alone, Combination).

  • Treatment Administration: Administer the treatments according to a predetermined schedule and route (e.g., intraperitoneal, intravenous, oral).

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.

  • Data Analysis: Calculate tumor growth inhibition for each treatment group and perform statistical analysis.

Visualization of Pathways and Workflows

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture 1. Cell Culture treatment 2. Treatment with Ophiobolin A and/or Chemotherapy cell_culture->treatment viability 3a. Cell Viability Assay (MTT) treatment->viability apoptosis 3b. Apoptosis Assay (Flow Cytometry) treatment->apoptosis western_blot 3c. Western Blot Analysis treatment->western_blot xenograft 1. Xenograft Model Establishment grouping 2. Randomization into Treatment Groups xenograft->grouping in_vivo_treatment 3. Treatment Administration grouping->in_vivo_treatment monitoring 4. Tumor and Body Weight Monitoring in_vivo_treatment->monitoring analysis 5. Data Analysis and Efficacy Evaluation monitoring->analysis

Experimental workflow for evaluating Ophiobolin A combination therapy.

synergistic_mechanism cluster_cell Cancer Cell opa Ophiobolin A er_stress ER Stress opa->er_stress paraptosis Paraptosis opa->paraptosis mitochondria Mitochondrial Dysfunction opa->mitochondria chemo Standard Chemotherapy (e.g., Doxorubicin) dna_damage DNA Damage chemo->dna_damage apoptosis Apoptosis chemo->apoptosis er_stress->apoptosis cell_death Synergistic Cell Death paraptosis->cell_death mitochondria->apoptosis dna_damage->apoptosis apoptosis->cell_death

Proposed synergistic mechanism of Ophiobolin A and chemotherapy.

resistance_reversal cluster_resistance Chemoresistant Cancer Cell cluster_reversal Resistance Reversal with Ophiobolin A mdr Multidrug Resistance (e.g., P-gp efflux pumps) chemo_out Chemotherapy Efflux mdr->chemo_out cell_survival Cell Survival mdr->cell_survival chemo_in Chemotherapy chemo_in->mdr opa Ophiobolin A mdr_inhibited Inhibition of MDR Mechanisms opa->mdr_inhibited chemo_accum Increased Intracellular Chemotherapy mdr_inhibited->chemo_accum apoptosis Enhanced Apoptosis chemo_accum->apoptosis

Logical relationship of Ophiobolin A in overcoming chemoresistance.

Conclusion

The combination of Ophiobolin A with standard chemotherapeutic agents represents a promising strategy to enhance anticancer efficacy, particularly in drug-resistant tumors. The data from the related compound, Ophiobolin-O, strongly supports the potential for synergistic interactions. The provided protocols offer a framework for researchers to systematically evaluate these combinations in both in vitro and in vivo settings. Further investigation into the precise molecular mechanisms of synergy will be crucial for the clinical translation of Ophiobolin A-based combination therapies.

References

Technical Notes & Optimization

Troubleshooting

Improving Ophiobolin A solubility for in vitro assays

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Ophiobolin A in in vitro assays. This resource offers troubleshooting advice, frequen...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Ophiobolin A in in vitro assays. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on solubility and cytotoxicity to facilitate successful experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Ophiobolin A is not dissolving properly. What should I do?

A1: Ophiobolin A has poor water solubility. It is recommended to use an organic solvent to prepare a stock solution. Dimethyl sulfoxide (DMSO) is a common choice, as Ophiobolin A is soluble in DMSO up to 10 mg/mL.[1] Ethanol, methanol, and dimethylformamide (DMF) are also suitable solvents.[2] For cell culture experiments, it is crucial to prepare a high-concentration stock solution in a suitable solvent to minimize the final solvent concentration in the culture medium.

Q2: I observe precipitation after adding my Ophiobolin A stock solution to the cell culture medium. How can I prevent this?

A2: Precipitation, often referred to as "crashing out," is a common issue with hydrophobic compounds like Ophiobolin A when a concentrated organic stock solution is diluted into an aqueous cell culture medium. Here are several steps to prevent this:

  • Minimize Final Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v), to avoid solvent-induced cytotoxicity and precipitation. A concentration up to 0.5% may be tolerated by some cell lines, but this should be tested.

  • Proper Mixing Technique: Add the Ophiobolin A stock solution drop-wise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling the medium. This rapid dispersion helps to prevent the formation of localized high concentrations of the compound that can lead to precipitation.

  • Use a Lower Stock Concentration: If precipitation persists, try preparing a lower concentration stock solution. This will require adding a larger volume to your media, so be mindful of the final solvent concentration.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing, which can affect the stability and solubility of the compound.

Q3: What is the recommended storage condition for Ophiobolin A and its solutions?

A3: Ophiobolin A powder should be stored at -20°C. Stock solutions prepared in DMSO can be stored at -20°C for up to 2 months.[1][2] It is advisable to protect solutions from light.

Q4: Is Ophiobolin A stable in aqueous solutions like PBS or cell culture media?

A4: The stability of Ophiobolin A in aqueous solutions can be limited. One study noted that the free drug in PBS showed a 75% reduction in peak area by liquid chromatography over 72 hours.[3] Therefore, it is recommended to prepare fresh dilutions in your aqueous experimental buffer or medium for each experiment and use them promptly.

Quantitative Data Summary

Ophiobolin A Solubility
SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Up to 10 mg/mL[1]
EthanolSoluble[2]
MethanolSoluble[2]
Dimethylformamide (DMF)Soluble[2]
WaterPoor solubility[2]
Ophiobolin A IC50 Values in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
Various Solid & Hematological Cancers-0.4 - 4.3[4]
NCI-H1703Lung Squamous Cell Carcinoma0.17 (GI50)[3]
SF-268Glioblastoma~1[5]
SNB-19Glioblastoma~1[5]
SF-295Glioblastoma~1[5]
SNB-75Glioblastoma~1[5]
U251Glioblastoma~1[5]
HCT-8Human Colon Adenocarcinoma2.09 - 2.71 (for 6-epi-ophiobolin A)[6]
Bel-7402Human Liver Cancer2.09 - 2.71 (for 6-epi-ophiobolin A)[6]
BGC-823Human Gastric Cancer2.09 - 2.71 (for 6-epi-ophiobolin A)[6]
A549Human Lung Adenocarcinoma4.5 (for 6-epi-ophiobolin A)[6]
A2780Human Ovarian Adenocarcinoma2.09 - 2.71 (for 6-epi-ophiobolin A)[6]

Note: IC50 values can vary depending on the assay conditions, such as cell density and incubation time.

Experimental Protocols

Preparation of Ophiobolin A Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Ophiobolin A in DMSO.

Materials:

  • Ophiobolin A (Molecular Weight: 400.55 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass of Ophiobolin A: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 400.55 g/mol x 1000 mg/g = 4.0055 mg

  • Weigh Ophiobolin A: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), carefully weigh out approximately 4 mg of Ophiobolin A powder into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the Ophiobolin A.

  • Dissolve: Vortex the tube thoroughly until the Ophiobolin A is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C for up to 2 months.

Preparation of Working Solutions for Cell Culture

This protocol describes the preparation of a working solution of Ophiobolin A in cell culture medium.

Materials:

  • 10 mM Ophiobolin A stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM Ophiobolin A stock solution at room temperature.

  • Prepare Dilution: In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.

  • Add Stock Solution: While gently vortexing or swirling the medium, add the calculated volume of the Ophiobolin A stock solution drop-wise. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 10 mL of medium. This results in a final DMSO concentration of 0.1%.

  • Mix Thoroughly: Immediately after adding the stock solution, mix the medium gently by inverting the tube or pipetting up and down to ensure a homogenous solution.

  • Visual Inspection: Visually inspect the medium for any signs of precipitation before adding it to your cells.

  • Use Immediately: Use the freshly prepared Ophiobolin A-containing medium for your cell treatment immediately.

Visualizations

Experimental Workflow for Preparing Ophiobolin A Working Solution

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Ophiobolin A Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot thaw Thaw Stock Aliquot add_stock Add Stock to Medium (Drop-wise while vortexing) thaw->add_stock warm_media Pre-warm Cell Culture Medium warm_media->add_stock mix Mix Gently add_stock->mix use Use Immediately mix->use

Caption: Workflow for preparing Ophiobolin A stock and working solutions.

Proposed Signaling Pathway of Ophiobolin A

G OPA Ophiobolin A PE Phosphatidylethanolamine (PE) OPA->PE Covalent Modification Calmodulin Calmodulin OPA->Calmodulin Inhibition PE_adduct PE-Ophiobolin A Adduct PE->PE_adduct Kennedy Kennedy Pathway (de novo PE synthesis) Kennedy->PE Synthesis CellDeath Cell Death (Paraptosis-like) Calmodulin->CellDeath Inhibition of CaM-dependent pathways Membrane Membrane Destabilization PE_adduct->Membrane ER_Stress Endoplasmic Reticulum Stress Membrane->ER_Stress Mito Mitochondrial Dysfunction ER_Stress->Mito Mito->CellDeath

Caption: Ophiobolin A's mechanism of action leading to cell death.

References

Optimization

Ophiobolin A Stability in Cell Culture Media: A Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Ophiobolin A in common cell culture media. This resource includes t...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Ophiobolin A in common cell culture media. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to ensure the successful application of Ophiobolin A in experimental settings.

FAQs and Troubleshooting Guide

This section addresses common questions and potential issues related to the stability and use of Ophiobolin A in cell culture experiments.

Question/Issue Answer/Troubleshooting Steps
1. Is Ophiobolin A stable in aqueous cell culture media? Ophiobolin A possesses reactive functional groups, including an α,β-unsaturated ketone, which can make it susceptible to degradation or modification in aqueous solutions.[1] While specific half-life data in common mammalian cell culture media such as DMEM and RPMI-1640 is not readily available in the literature, its reactivity with thiol-containing molecules has been demonstrated.[1] Therefore, it is crucial to consider its potential for instability during experimental design.
2. My Ophiobolin A treatment shows variable or lower-than-expected efficacy. Could this be a stability issue? Yes, inconsistent results can be a strong indicator of compound instability. If you observe variability between experiments or a general loss of potency, consider the following: - Prepare fresh solutions: Always prepare Ophiobolin A solutions immediately before use from a concentrated stock stored in an appropriate solvent (e.g., DMSO) at -20°C or -80°C. - Minimize incubation time in media: Reduce the pre-incubation time of Ophiobolin A in cell culture media before adding it to the cells. - Assess stability in your specific media: Perform a stability study to determine the half-life of Ophiobolin A under your experimental conditions (see the detailed protocol below).
3. Can components of the cell culture media react with Ophiobolin A? Yes, certain components in cell culture media can react with Ophiobolin A. It has been shown to form covalent adducts with thiol-containing molecules like N-acetylcysteine (NAC) and glutathione (GSH).[1] Since some media formulations contain amino acids with reactive side chains (e.g., cysteine) and supplements like glutathione, there is a potential for adduct formation, which would inactivate the compound.[2]
4. Does the presence of serum affect Ophiobolin A stability? Serum contains a high concentration of proteins, including albumin, which can bind to small molecules. This binding can either stabilize the compound or, conversely, reduce its effective concentration available to the cells. Additionally, serum contains enzymes that could potentially metabolize Ophiobolin A. It is recommended to test the stability of Ophiobolin A in both serum-free and serum-containing media if your experimental design allows.
5. How can I check for the degradation of Ophiobolin A in my media? The most reliable method to assess the stability and degradation of Ophiobolin A is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] These methods can quantify the amount of intact Ophiobolin A over time and potentially identify degradation products. A detailed protocol for a stability assessment is provided in this guide.
6. What are the known degradation products of Ophiobolin A? One known degradation product of Ophiobolin A is 3-anhydro-6-epi-ophiobolin A, which has been observed in plant cell culture media.[5] The formation of adducts with media components, such as thiols, can also be considered a form of degradation in terms of biological activity.[1]

Quantitative Data Summary

While direct comparative studies on the stability of Ophiobolin A in different mammalian cell culture media are limited, the following table illustrates how such data could be presented. Researchers are strongly encouraged to determine the stability of Ophiobolin A in their specific experimental system using the protocol provided below.

Disclaimer: The following data is hypothetical and for illustrative purposes only.

Cell Culture Medium Supplement Temperature (°C) Incubation Time (hours) Remaining Ophiobolin A (%)
DMEM10% FBS376~90%
DMEM10% FBS3724~65%
DMEMSerum-Free3724~75%
RPMI-164010% FBS376~88%
RPMI-164010% FBS3724~60%
RPMI-1640Serum-Free3724~70%

Detailed Experimental Protocols

Protocol for Assessing Ophiobolin A Stability in Cell Culture Media

This protocol outlines a method to determine the stability of Ophiobolin A in a chosen cell culture medium using LC-MS/MS.

Materials:

  • Ophiobolin A

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum

  • Sterile, conical tubes (15 mL or 50 mL)

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • LC-MS/MS system with a C18 column

Procedure:

  • Preparation of Ophiobolin A Spiked Media:

    • Prepare a stock solution of Ophiobolin A (e.g., 10 mM in DMSO).

    • Spike the cell culture medium (with or without serum) to a final concentration of Ophiobolin A relevant to your experiments (e.g., 10 µM).

    • Prepare a sufficient volume for all time points.

  • Incubation:

    • Aliquot the spiked media into sterile tubes for each time point (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Incubate the tubes at 37°C in a 5% CO2 incubator.

  • Sample Collection and Preparation:

    • At each time point, remove one tube from the incubator.

    • Immediately add 3 volumes of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis. The time zero (T=0) sample should be processed immediately after spiking.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto the LC-MS/MS system.

    • Use a suitable C18 column and a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Monitor the disappearance of the parent Ophiobolin A ion and the appearance of any potential degradation products or adducts using Multiple Reaction Monitoring (MRM) or full scan mode.[6]

  • Data Analysis:

    • Quantify the peak area of the Ophiobolin A parent ion at each time point.

    • Normalize the peak area at each time point to the peak area at T=0.

    • Plot the percentage of remaining Ophiobolin A against time to determine its stability profile.

Signaling Pathways and Experimental Workflows

Ophiobolin A-Induced ER Stress Signaling Pathway

Ophiobolin A has been shown to induce paraptosis-like cell death in glioma cells through the induction of endoplasmic reticulum (ER) stress.[7][8][9] This process involves the upregulation of key ER stress markers.

OphiobolinA_ER_Stress OphiobolinA Ophiobolin A Thiol_Proteostasis Disruption of Thiol Proteostasis OphiobolinA->Thiol_Proteostasis ER_Stress ER Stress Thiol_Proteostasis->ER_Stress PERK PERK Phosphorylation ER_Stress->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 CHOP CHOP Upregulation ATF4->CHOP Paraptosis Paraptosis-like Cell Death CHOP->Paraptosis

Caption: Ophiobolin A induces ER stress leading to paraptosis.

Ophiobolin A Interaction with Phosphatidylethanolamine (PE)

A key mechanism of Ophiobolin A's cytotoxicity involves its direct covalent modification of phosphatidylethanolamine (PE) in the cell membrane, leading to membrane destabilization and cell death.[10][11]

OphiobolinA_PE_Interaction cluster_membrane OphiobolinA Ophiobolin A Cell_Membrane Cell Membrane Adduct Ophiobolin A-PE Adduct OphiobolinA->Adduct PE Phosphatidylethanolamine (PE) PE->Adduct Destabilization Membrane Destabilization Adduct->Destabilization Cell_Death Cell Death Destabilization->Cell_Death

Caption: Ophiobolin A covalently modifies PE, causing cell death.

Experimental Workflow for Stability Assessment

The following diagram illustrates the logical flow of the experimental protocol for assessing the stability of Ophiobolin A in cell culture media.

Stability_Workflow Start Start Spike Spike Media with Ophiobolin A Start->Spike Incubate Incubate at 37°C Spike->Incubate Timepoints Collect Samples at Time Points (T=0, 2, 4...) Incubate->Timepoints Precipitate Protein Precipitation (Cold Acetonitrile) Timepoints->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data Quantify Peak Area & Determine % Remaining Analyze->Data End End Data->End

Caption: Workflow for Ophiobolin A stability analysis in media.

References

Troubleshooting

Technical Support Center: Overcoming Challenges in Ophiobolin A Total Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Ophiobolin A tot...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Ophiobolin A total synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Troubleshooting Guide

This guide addresses common problems encountered during key stages of Ophiobolin A synthesis, with a focus on the Maimone and Nakada approaches.

Issue 1: Poor Stereoselectivity in the Radical Cascade Cyclization (Maimone Approach)

  • Question: My radical cascade cyclization to form the 5-8-5 fused ring system is resulting in a low diastereomeric ratio (dr) at the newly formed stereocenters, particularly on the sidechain. How can I improve the stereocontrol?

  • Answer: Control of the stereocenter on the freely-rotating sidechain is a known challenge in this radical cyclization. The inherent diastereoselectivity can be overridden by employing a sterically biased thiol catalyst as the hydrogen atom donor.[1][2][3] The choice of thiol is critical for achieving high stereoselectivity.

    • Recommended Solution: Utilize a TADDOL-derived thiol catalyst. This catalyst was found to be crucial in favoring the correct stereochemistry at C15 in the synthesis of (-)-6-epi-Ophiobolin N.[2]

    • Troubleshooting Workflow:

      • Baseline Experiment: Run the reaction with a standard hydrogen atom donor like tris(trimethylsilyl)silane to establish the inherent diastereoselectivity.

      • Thiol Catalyst Screening: Systematically screen a variety of sterically demanding thiol catalysts. It is advisable to start with the reported successful TADDOL-derived thiol.

      • Optimization of Conditions: Adjust the concentration of the thiol catalyst and the reaction temperature to optimize the diastereomeric ratio.

Issue 2: Low Yield or Failure of the Ring-Closing Metathesis (RCM) Reaction (Nakada Approach)

  • Question: I am experiencing difficulty with the ring-closing metathesis step to form the eight-membered ring. The reaction is either not proceeding to completion, or I am observing significant amounts of side products. What are the common failure points and how can I optimize this reaction?

  • Answer: The RCM to form the highly substituted eight-membered ring of Ophiobolin A is described as a non-trivial transformation.[4] Success is highly dependent on the substrate and reaction conditions.

    • Common Problems & Solutions:

      • Substrate Reactivity: The presence of certain functional groups can inhibit the catalyst or lead to undesired side reactions. The successful RCM reaction in the Nakada synthesis required a substrate with specific protecting groups at the C5 position (benzyloxy or methoxymethoxy) and a particular substituent at the C6 position (isopropenyl or its hydroxylated form).[5] Ensure your substrate meets these or similar structural requirements.

      • Catalyst Choice: The choice of the ruthenium catalyst is critical. For challenging RCM reactions, second-generation Grubbs or Hoveyda-Grubbs catalysts are often more effective. In the Nakada synthesis, the second-generation Hoveyda catalyst was used at an elevated temperature to induce cyclization.[4]

      • Reaction Conditions:

        • Concentration: RCM is typically performed under high dilution to favor the intramolecular reaction over intermolecular oligomerization.

        • Temperature: While many RCM reactions proceed at room temperature, challenging cyclizations may require elevated temperatures to overcome steric hindrance and promote catalyst turnover.

        • Additives: In some cases, additives can suppress catalyst decomposition or unwanted isomerization of the double bond.

Issue 3: Formation of Multiple Diastereomers in Acid-Mediated Cyclization (Nakada Approach)

  • Question: The acid-mediated cyclization to form a key intermediate is producing a mixture of diastereomers, making purification difficult and lowering the overall yield. How can this be controlled?

  • Answer: The cyclization of the acyclic precursor in the Nakada synthesis could potentially generate up to eight diastereomers due to the risk of jeopardizing the stereocenter adjacent to the masked carbonyl.[4]

    • Solution: Careful optimization of the reaction conditions is paramount.[4] This includes:

      • Lewis or Brønsted Acid: Screen a variety of acids to find one that promotes the desired cyclization with the highest diastereoselectivity.

      • Solvent: The polarity and coordinating ability of the solvent can significantly influence the transition state of the cyclization and, therefore, the stereochemical outcome.

      • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable transition state.

Frequently Asked Questions (FAQs)

  • Q1: What are the main strategic challenges in the total synthesis of Ophiobolin A?

    • A1: The primary challenges include the construction of the sterically congested 5-8-5 fused tricyclic core, the stereoselective formation of the spirocyclic tetrahydrofuran motif, and the control of multiple stereocenters throughout the synthesis.[6][7]

  • Q2: Why is the radical cascade cyclization a good approach for constructing the 5-8-5 ring system?

    • A2: The radical cascade cyclization offers an efficient way to rapidly assemble the complex carbogenic framework of the ophiobolins in a programmed manner.[2][3] This biomimetic approach, using radical rather than cationic intermediates, can lead to shorter and more convergent synthetic routes.[3]

  • Q3: What is the significance of the spirocyclic tetrahydrofuran motif?

    • A3: The spirocyclic tetrahydrofuran ring is a key structural feature of Ophiobolin A and is synthetically challenging to construct.[6][7] Its presence is also important for the biological activity of the molecule.

  • Q4: Are there any known side reactions to be aware of during the synthesis?

    • A4: In the context of the radical cascade, non-reductive termination pathways can lead to the formation of undesired alkene isomers.[8] During RCM, potential side reactions include olefin isomerization and the formation of dimeric or oligomeric products. For reactions involving primary amines, such as in biological studies of Ophiobolin A's mechanism of action, the formation of pyrrole-containing adducts via a Paal-Knorr reaction is a key transformation.[9]

Quantitative Data

Table 1: Selected Optimization of the Synthesis of Tetracycle 29 (Maimone Approach)[8]

EntryOrganometallic ReagentAdditiveYield (%)Diastereomeric Ratio (trans:cis)
12-methyl-propenyl MgBrBF3•OEt2363:1
2(2-methyl-propenyl)2ZnBF3•OEt2<10-
32-methyl-propenyl CeCl2-<10-
4(2-methyl-propenyl)2CuLiBF3•OEt2<10-
5InCl2(C4H7)-<10-
6In(C4H7)3-541:1

Table 2: Evaluation of Thiol Catalysts for the Transformation of 18→20 (Maimone Approach)[2]

Thiol CatalystYield (%)Diastereomeric Ratio (at C-14 ≈ 4:1)
TADDOL-derived thiol563:1
Other sterically-biased mercaptans(varied)(varied)

Experimental Protocols

Key Experiment: Reductive Radical Cascade Cyclization (Maimone Approach - General Procedure)

This protocol is a generalized representation based on the published work and should be adapted and optimized for specific substrates.

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the trichloroacetylated precursor (1 equivalent) in a suitable degassed solvent (e.g., toluene or benzene). Add the selected thiol catalyst (e.g., TADDOL-derived thiol, 1.2 equivalents) and a radical initiator (e.g., triethylborane, 1.25 equivalents). Add the hydrogen atom source (e.g., tris(trimethylsilyl)silane, 1.0 equivalent).

  • Reaction Execution: Cool the reaction mixture to the desired temperature (e.g., -78 °C). Initiate the reaction by the slow addition of the radical initiator if it is not already present, or by exposure to air if using triethylborane. Stir the reaction mixture at the specified temperature for the required duration, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction by exposing it to air or by adding a suitable quenching agent. Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to isolate the desired diastereomer of the cyclized product.

Key Experiment: Ring-Closing Metathesis for 8-Membered Ring Formation (Nakada Approach - General Procedure)

This protocol is a generalized representation based on the published work and should be adapted and optimized for specific substrates.

  • Reagent Preparation: In a flame-dried flask equipped with a reflux condenser under an inert atmosphere, dissolve the diene precursor (1 equivalent) in a degassed, anhydrous solvent (e.g., toluene or dichloromethane) to achieve a high dilution (e.g., 0.001 M).

  • Reaction Execution: Add the RCM catalyst (e.g., second-generation Hoveyda-Grubbs catalyst, 5-10 mol%). Heat the reaction mixture to the required temperature (e.g., reflux) and maintain it for several hours to days. Monitor the reaction progress by TLC or LC-MS. Additional portions of the catalyst may be required for sluggish reactions.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. The crude product can be treated with a phosphine-based scavenger to remove residual ruthenium. Purify the product by flash column chromatography on silica gel.

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Workflow: Stereoselectivity in Radical Cascade start Low Diastereoselectivity in Radical Cascade check_catalyst Is a sterically biased thiol catalyst being used? start->check_catalyst use_thiol Implement TADDOL-derived thiol catalyst check_catalyst->use_thiol No optimize Optimize catalyst loading and temperature check_catalyst->optimize Yes use_thiol->optimize success Improved Diastereoselectivity optimize->success

Caption: Troubleshooting workflow for improving stereoselectivity in the radical cascade cyclization.

signaling_pathway cluster_rcm Key Strategies in Ophiobolin A Synthesis cluster_maimone Maimone Approach cluster_nakada Nakada Approach cluster_common Common Challenge start Acyclic Precursor radical_cascade Radical Cascade Cyclization start->radical_cascade acid_cyclization Acid-Mediated Cyclization start->acid_cyclization fused_system 5-8-5 Fused Ring System radical_cascade->fused_system [1,4] spiro_thf Spirocyclic THF Formation fused_system->spiro_thf rcm Ring-Closing Metathesis acid_cyclization->rcm [3] eight_membered 8-Membered Ring rcm->eight_membered [3,5] eight_membered->spiro_thf end Ophiobolin A spiro_thf->end

Caption: Comparison of key strategies in the Maimone and Nakada total syntheses of Ophiobolin A.

References

Optimization

Technical Support Center: Identifying Off-Target Effects of Ophiobolin A using Proteomics

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing proteomics to investigate the off-target effects of Ophiobolin A. Frequently Asked Questions...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing proteomics to investigate the off-target effects of Ophiobolin A.

Frequently Asked Questions (FAQs)

Q1: What are the known primary mechanisms of action for Ophiobolin A that could lead to off-target effects?

A1: Ophiobolin A (OPA) is a fungal sesterterpenoid known to induce a non-apoptotic form of programmed cell death called paraptosis-like cell death, particularly in glioblastoma cells. Its primary mechanisms include the induction of endoplasmic reticulum (ER) stress and disruption of thiol proteostasis. OPA contains reactive electrophilic moieties, such as an aldehyde and a Michael acceptor, which can covalently react with nucleophilic residues like cysteine and lysine on proteins, as well as with primary amines like phosphatidylethanolamine (PE) in cell membranes. This reactivity is a likely source of its off-target effects.

Q2: Which proteomics techniques are most suitable for identifying Ophiobolin A's off-target effects?

A2: Several chemical proteomics strategies are well-suited for identifying the off-target interactions of Ophiobolin A:

  • Affinity-Based Protein Profiling (AfBP): This technique uses an immobilized form of Ophiobolin A to capture its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry.

  • Thermal Proteome Profiling (TPP): TPP measures changes in the thermal stability of proteins upon ligand binding. Direct binding of Ophiobolin A to a protein can alter its melting temperature, allowing for the identification of direct and indirect targets.

  • Activity-Based Protein Profiling (ABPP): While typically used for enzyme activity, ABPP with a probe designed from Ophiobolin A's reactive groups could identify proteins that covalently bind to it.

Q3: How can I distinguish between on-target and off-target effects in my proteomics data?

A3: Distinguishing on-target from off-target effects is a critical challenge. A multi-pronged approach is recommended:

  • Dose-Response Analysis: True targets should show a dose-dependent engagement with Ophiobolin A at concentrations consistent with its biological activity.

  • Competition Experiments: In AfBP, co-incubation with an excess of free Ophiobolin A should prevent the binding of true targets to the immobilized probe.

  • Orthogonal Validation: Putative off-targets identified through proteomics should be validated using other methods, such as Western blotting, cellular thermal shift assays (CETSA), or functional assays.

  • Structural Analysis: If the structure of a potential off-target is known, molecular docking can be used to predict the feasibility of Ophiobolin A binding.

Troubleshooting Guides

Issue 1: High background of non-specific proteins in my Affinity-Based Protein Profiling (AfBP) experiment.

  • Possible Cause: Insufficient blocking of the affinity matrix, leading to non-specific binding of proteins.

  • Troubleshooting Steps:

    • Optimize Blocking: Increase the concentration or incubation time of the blocking agent (e.g., BSA or milk protein).

    • Increase Wash Stringency: Use buffers with higher salt concentrations or mild detergents in your wash steps to disrupt weak, non-specific interactions.

    • Competition Control: Ensure you are running a competition control with free Ophiobolin A to differentiate specific binders from the background.

Issue 2: I am not observing any significant thermal shifts for known interactors in my Thermal Proteome Profiling (TPP) experiment.

  • Possible Cause: The concentration of Ophiobolin A may be too low to induce a detectable thermal shift, or the interaction may not significantly alter the protein's thermal stability under the tested conditions.

  • Troubleshooting Steps:

    • Optimize Compound Concentration: Perform a dose-response TPP experiment to identify the optimal concentration of Ophiobolin A.

    • Vary Incubation Time: Increase the incubation time of the cells or lysate with Ophiobolin A to ensure target engagement.

    • Check Cell Lysis Conditions: Ensure that your lysis buffer does not interfere with the protein-ligand interaction. Some detergents or high salt concentrations might disrupt binding.

Issue 3: My Western blot validation does not confirm the proteomics hits.

  • Possible Cause: The antibody used for the Western blot may not be specific or sensitive enough. Alternatively, the change in protein level or modification might be transient or below the detection limit of the Western blot.

  • Troubleshooting Steps:

    • Validate Antibody: Confirm the specificity of your primary antibody using positive and negative controls (e.g., knockout/knockdown cell lines).[1]

    • Optimize Western Blot Protocol: Adjust antibody concentrations, blocking conditions, and incubation times.

    • Use a More Sensitive Detection Method: Consider using a more sensitive chemiluminescent substrate or a fluorescence-based detection system.

    • Consider Post-Translational Modifications: Ophiobolin A may be causing a modification (e.g., carbonylation) rather than a change in protein abundance. In this case, specific assays for that modification would be needed.

Quantitative Data Summary

The following tables are illustrative examples of quantitative data that could be generated from proteomics experiments to identify Ophiobolin A off-targets. Specific protein identities and values are for representative purposes.

Table 1: Illustrative Off-Target Candidates Identified by Thermal Proteome Profiling (TPP)

Protein ID (UniProt)Gene NameProtein NameΔTm (°C) with Ophiobolin Ap-valuePutative Function
P04075HSP90AA1Heat shock protein HSP 90-alpha+2.10.005Chaperone
P62258PPIAPeptidyl-prolyl cis-trans isomerase A+1.80.012Protein folding
Q06830PRDX1Peroxiredoxin-1-1.50.021Redox regulation
P31946YWHAZ14-3-3 protein zeta/delta+1.20.035Signal transduction

Table 2: Illustrative Off-Target Candidates Identified by Affinity-Based Protein Profiling (AfBP)

Protein ID (UniProt)Gene NameProtein NameFold Enrichment (Ophiobolin A vs. Control)p-valuePutative Function
P11021HSPA578 kDa glucose-regulated protein4.20.001ER chaperone
Q9Y6K5PDIA3Protein disulfide-isomerase A33.80.003Protein folding
P08247ENO1Alpha-enolase2.50.015Glycolysis
P60709ACTBActin, cytoplasmic 12.10.041Cytoskeleton

Experimental Protocols

Protocol 1: Thermal Proteome Profiling (TPP) for Ophiobolin A Off-Target Identification
  • Cell Culture and Treatment:

    • Culture human glioblastoma cells (e.g., U-87 MG) to 80-90% confluency.

    • Treat cells with either DMSO (vehicle control) or a predetermined concentration of Ophiobolin A (e.g., 10 µM) for 2 hours.

  • Cell Lysis:

    • Harvest cells and wash with PBS.

    • Lyse cells in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors) by sonication or freeze-thaw cycles.

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Temperature Gradient:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 37°C to 67°C in 3°C increments) for 3 minutes using a thermal cycler.

    • Cool the samples at room temperature for 3 minutes.

  • Protein Extraction and Digestion:

    • Centrifuge the heated lysates at 100,000 x g for 30 minutes at 4°C to pellet aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Perform a filter-aided sample preparation (FASP) protocol. Reduce proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.

  • TMT Labeling and Mass Spectrometry:

    • Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

    • Combine the labeled peptide samples and analyze by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis:

    • Process the raw data to identify and quantify proteins.

    • Generate melting curves for each protein and calculate the melting temperature (Tm).

    • Identify proteins with a significant shift in Tm between the Ophiobolin A-treated and control samples.

Protocol 2: Affinity-Based Protein Profiling (AfBP) for Ophiobolin A Off-Target Identification
  • Preparation of Ophiobolin A Affinity Matrix:

    • Synthesize a derivative of Ophiobolin A with a linker arm suitable for immobilization (e.g., an alkyne handle for click chemistry).

    • Covalently attach the Ophiobolin A derivative to a solid support (e.g., sepharose beads).

  • Cell Lysis and Protein Extraction:

    • Lyse cultured cells (e.g., HeLa cells) in a non-denaturing lysis buffer.

    • Quantify the protein concentration of the lysate.

  • Affinity Pulldown:

    • Incubate the cell lysate with the Ophiobolin A-conjugated beads for 2-4 hours at 4°C.

    • For a competition control, pre-incubate a separate aliquot of the lysate with an excess of free Ophiobolin A before adding the beads.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Protein Elution and Digestion:

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Perform in-gel or in-solution digestion of the eluted proteins with trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify and quantify the proteins in the Ophiobolin A pulldown and the competition control.

    • Proteins that are significantly enriched in the Ophiobolin A pulldown and competed off by free Ophiobolin A are considered high-confidence off-target candidates.

Visualizations

Experimental_Workflow cluster_treatment Cell Treatment cluster_proteomics Proteomics Analysis cluster_analysis Data Analysis & Validation Control Control (DMSO) Lysis Cell Lysis Control->Lysis OPA_Treatment Ophiobolin A OPA_Treatment->Lysis Proteomics_Method Affinity-Based Profiling or Thermal Proteome Profiling Lysis->Proteomics_Method MS LC-MS/MS Analysis Proteomics_Method->MS Data_Analysis Quantitative Data Analysis MS->Data_Analysis Hit_Identification Identify Potential Off-Targets Data_Analysis->Hit_Identification Validation Orthogonal Validation (e.g., Western Blot, CETSA) Hit_Identification->Validation ER_Stress_Pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_nucleus Nucleus OPA Ophiobolin A ER_Stress ER Stress (Protein Misfolding) OPA->ER_Stress PERK PERK ER_Stress->PERK IRE1 IRE1α ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 eIF2a p-eIF2α PERK->eIF2a XBP1s sXBP1 IRE1->XBP1s ATF6n Cleaved ATF6 ATF6->ATF6n Golgi ATF4 ATF4 eIF2a->ATF4 CHOP CHOP Transcription ATF4->CHOP ER_Chaperones ER Chaperone Transcription XBP1s->ER_Chaperones ATF6n->ER_Chaperones Paraptosis Paraptosis-like Cell Death CHOP->Paraptosis

References

Troubleshooting

Technical Support Center: Ophiobolin A Cytotoxicity Experiments

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with Ophiobolin A (OphA) in cytotoxicity and cell viability experiments. Frequently Asked Questions (FAQs) Q1: What...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with Ophiobolin A (OphA) in cytotoxicity and cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is Ophiobolin A and what are its mechanisms of action?

Ophiobolin A is a fungal sesterterpenoid phytotoxin produced by pathogenic fungi of the Bipolaris genus.[1][2] Its cytotoxic effects stem from multiple mechanisms, which can vary depending on the cell type.[3] Key mechanisms include:

  • Irreversible Calmodulin Inhibition: OphA can covalently bind to and inhibit calmodulin, a key calcium-sensing protein, thereby disrupting numerous cellular signaling pathways.[4][5][6][7]

  • Covalent Modification of Phosphatidylethanolamine (PE): OphA reacts with the primary amine of PE, a major component of cell membranes, to form cytotoxic adducts that lead to lipid bilayer destabilization.[2][8][9]

  • Induction of Endoplasmic Reticulum (ER) Stress: In some cancer cells, like glioma cells, OphA induces paraptosis-like cell death by causing ER stress.[1]

  • Induction of Apoptosis and Autophagy: In other cell types, such as human melanoma cells, OphA can induce apoptosis through the mitochondrial pathway, characterized by mitochondrial membrane depolarization and the generation of reactive oxygen species (ROS).[10][11]

Q2: How should I properly store and handle Ophiobolin A?

Proper storage is critical as OphA has limited chemical stability.[12]

  • Solid Form: Store at -20°C for long-term stability (≥ 4 years).[7] For shipping, ambient temperatures are acceptable.[6]

  • Solutions: Prepare solutions in a suitable solvent like DMSO.[7][13] These solutions can be stored at -20°C for up to two months.[13][14] It is recommended to prepare and use solutions on the same day if possible and avoid repeated freeze-thaw cycles.[6][15]

Q3: What is a typical working concentration for Ophiobolin A in cytotoxicity assays?

The effective concentration of OphA is highly cell-line dependent.[3]

  • It can display cytotoxicity at nanomolar concentrations in some cancer cell lines.[2]

  • For human melanoma A375 cells, a concentration of 0.3 µM was effective in significantly reducing cell viability.[10]

  • In TBY-2 plant cells, concentrations of 10 µM or higher were found to be lethal.[16]

  • The 50% growth inhibitory (GI50) value in the sensitive NCI-H1703 lung cancer cell line was 0.17 µM.[17]

It is crucial to perform a dose-response experiment to determine the optimal concentration range (e.g., IC50 or EC50) for your specific cell line.

Ophiobolin A Mechanisms of Action

cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcomes Cell Death Outcomes OphA Ophiobolin A Calmodulin Calmodulin OphA->Calmodulin Inhibits PE Phosphatidylethanolamine (PE) OphA->PE Modifies ER Endoplasmic Reticulum (ER) OphA->ER Induces Stress In Mito Mitochondria OphA->Mito Affects Functionality CaM_Inhibit Disrupted Ca2+ Signaling Calmodulin->CaM_Inhibit Membrane_Destabilize Membrane Destabilization PE->Membrane_Destabilize ER_Stress ER Stress / UPR ER->ER_Stress ROS ROS Generation Mito->ROS Cytotoxicity General Cytotoxicity CaM_Inhibit->Cytotoxicity Membrane_Destabilize->Cytotoxicity Paraptosis Paraptosis ER_Stress->Paraptosis (e.g., Glioma) Apoptosis Apoptosis ROS->Apoptosis (e.g., Melanoma) Apoptosis->Cytotoxicity Paraptosis->Cytotoxicity

Diagram of Ophiobolin A's multiple mechanisms leading to cytotoxicity.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
High variability between replicates Inconsistent cell seeding or pipetting.Ensure a homogenous single-cell suspension before seeding. Verify pipette accuracy.
Cell health issues (e.g., over-confluent, high passage number).Use cells in the logarithmic growth phase and maintain a consistent, low passage number.[15]
"Edge effects" in 96-well plates due to uneven evaporation.Avoid using the outer wells of the plate or fill them with sterile PBS/media to maintain humidity.[18]
Low or no cytotoxicity observed Cell line is resistant to OphA or the specific cell death pathway.Test a wider range of concentrations. Use a different, more sensitive cell line if possible. OphA induces different death mechanisms (apoptosis, paraptosis, necrosis) in different cells; ensure your assay can detect the relevant mechanism.[3]
OphA has degraded due to improper storage or handling.Prepare fresh OphA solutions from a properly stored stock for each experiment.[6][13]
Insufficient incubation time with the compound.Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal exposure time.
High background in MTT assay Phenol red in the culture medium interferes with absorbance readings.Use a phenol red-free medium during the MTT incubation and measurement steps.[15]
Microbial contamination (bacteria, yeast) can reduce the MTT reagent.Visually inspect plates for contamination. Maintain sterile technique.[15]
Test compound itself is colored or has reducing properties.Include control wells with the compound and media but no cells to measure its intrinsic absorbance.[18][19]
High background in LDH assay Endogenous LDH activity from serum in the culture medium.Use a serum-free medium during the experiment or reduce the serum concentration to 1-5%. Always include a "media only" background control.[20][21]
Cells were handled too vigorously during seeding, causing premature lysis.Handle cell suspensions gently during pipetting to avoid mechanical stress.[21]
Expected apoptosis markers (e.g., caspase activation) are absent OphA is inducing a non-apoptotic form of cell death in your cell line.OphA can induce paraptosis-like cell death, which is caspase-independent and characterized by extensive cytoplasmic vacuolization.[1][22] Examine cell morphology via microscopy for vacuole formation.
The timing of the assay is incorrect.Caspase activation is often an early to mid-stage event in apoptosis. Perform a time-course experiment to capture the peak activity.[23]

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate a typical workflow for a cytotoxicity experiment and a logic tree for troubleshooting inconsistent results.

cluster_workflow General Cytotoxicity Experiment Workflow arrow arrow A 1. Seed Cells in 96-well plate B 2. Allow Cells to Adhere (Overnight Incubation) A->B C 3. Treat with Ophiobolin A (and Vehicle/Positive Controls) B->C D 4. Incubate for Desired Exposure Time C->D E 5. Perform Viability/Cytotoxicity Assay (e.g., MTT, LDH) D->E F 6. Measure Signal (Absorbance/Fluorescence) E->F G 7. Analyze Data (% Viability vs. Control) F->G Start Problem: High Variability in Replicates Q1 Are reagents (media, OphA, assay kits) fresh & properly stored? Start->Q1 A1_No Solution: Prepare fresh reagents. Aliquot OphA stock to avoid freeze-thaw cycles. Q1->A1_No No Q2 Is cell seeding density consistent across wells? Q1->Q2 Yes End Variability should be reduced. A1_No->End A2_No Solution: Ensure a homogenous cell suspension. Verify pipette calibration. Q2->A2_No No Q3 Are cells healthy (log phase, low passage)? Q2->Q3 Yes A2_No->End A3_No Solution: Use cells from a fresh culture. Do not use over-confluent cells. Q3->A3_No No Q4 Is there evidence of 'edge effects'? Q3->Q4 Yes A3_No->End A4_Yes Solution: Don't use outer wells or fill them with sterile PBS. Q4->A4_Yes Yes Q4->End No A4_Yes->End

References

Optimization

Technical Support Center: Synthesis and Application of Acid-Sensitive Ophiobolin A Analogues for Tumor Targeting

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis and evaluation of acid-sensi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis and evaluation of acid-sensitive Ophiobolin A (OpA) analogues.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind developing acid-sensitive Ophiobolin A analogues?

A1: The tumor microenvironment is often characterized by a lower pH (around 6.5) compared to normal tissues (pH 7.4). Acid-sensitive OpA analogues are designed as prodrugs that are relatively stable at physiological pH but are activated to release the cytotoxic OpA in the acidic vicinity of a tumor. This strategy aims to enhance the selectivity of the drug for cancer cells and reduce off-target toxicity.[1]

Q2: Which functional group in Ophiobolin A is modified to impart acid sensitivity?

A2: The C5 and C21 dicarbonyl functionality is critical for the anticancer activity of Ophiobolin A. To create acid-sensitive analogues, the aldehyde group at C21 is typically reacted with an alcohol to form an acetal. This acetal linkage is stable at neutral pH but hydrolyzes under acidic conditions to regenerate the active aldehyde.[2]

Q3: What types of acid-labile linkers are suitable for Ophiobolin A?

A3: Acetal-based linkers are a primary choice for modifying the aldehyde group of OpA. The stability and hydrolysis rate of the acetal can be tuned by varying the alcohol used in its formation. Other common acid-labile linkers used in drug delivery include hydrazones and cis-aconityl groups, though their application to OpA would require different synthetic strategies.

Q4: How does the cytotoxicity of acid-sensitive OpA analogues compare to the parent compound at different pH levels?

A4: Ideally, acid-sensitive OpA analogues should exhibit lower cytotoxicity than OpA at physiological pH (7.4) and comparable or enhanced cytotoxicity at the acidic pH of the tumor microenvironment (e.g., 6.5). This pH-dependent activity is a key indicator of successful tumor-specific activation. For example, certain halogen-containing OpA-alcohol adducts have shown increased selective killing of glioblastoma stem cells at pH 6.5 compared to pH 7.5.[1]

Q5: What are the expected challenges in the purification of these analogues?

A5: Purification of OpA analogues can be challenging due to the presence of multiple stereocenters and functional groups. The acid-sensitive nature of the acetal linker requires careful selection of purification conditions to avoid premature cleavage. Reversed-phase HPLC is a common method for purifying complex natural product analogues, but the choice of mobile phase should be optimized to maintain the integrity of the molecule.[1][2]

Troubleshooting Guides

Synthesis of Acetal Analogues
IssuePossible Cause(s)Suggested Solution(s)
Low to no conversion to the acetal product. 1. Incomplete removal of water from the reaction. 2. Insufficient acid catalyst. 3. Steric hindrance around the aldehyde. 4. Degradation of the starting material.1. Use a Dean-Stark apparatus or molecular sieves to effectively remove water. 2. Increase the amount of acid catalyst (e.g., p-toluenesulfonic acid or camphorsulfonic acid) incrementally. 3. Increase the reaction time and/or temperature. 4. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Monitor the stability of OpA under the reaction conditions by TLC.
Formation of multiple products (e.g., enol ethers, hemiacetals). 1. Reaction conditions favoring the formation of thermodynamic or kinetic byproducts. 2. The alcohol used may favor the formation of alternative products.1. Adjust the reaction temperature and time. Lower temperatures may favor the desired acetal. 2. Screen different acid catalysts. 3. With higher molecular weight alcohols, the formation of enol ethers and stable hemiacetals can be more prevalent. Optimize the stoichiometry of the alcohol.[2]
Difficulty in purifying the acetal product. 1. Co-elution with starting material or byproducts. 2. Instability of the acetal on silica gel.1. Utilize preparative HPLC with a suitable column (e.g., C18) and a carefully selected mobile phase gradient.[1][3] 2. If silica gel chromatography is used, consider neutralizing the silica gel with a small amount of triethylamine in the eluent to prevent acid-catalyzed hydrolysis.
In Vitro Experiments
IssuePossible Cause(s)Suggested Solution(s)
No significant difference in cytotoxicity between acidic and neutral pH. 1. The acetal linker is too stable and does not hydrolyze sufficiently at the acidic pH. 2. The analogue is being taken up by cells and hydrolyzed intracellularly, bypassing the effect of the extracellular pH. 3. The cell culture medium is buffered too strongly, preventing a stable acidic environment.1. Synthesize analogues with more labile acetal linkers. The electronic properties of the alcohol used to form the acetal can influence its hydrolysis rate.[3] 2. Conduct a time-course study to see if a pH-dependent effect emerges at earlier time points. 3. Verify the pH of the cell culture medium throughout the experiment and adjust as necessary.
High cytotoxicity of the analogue at neutral pH. 1. The acetal linker is not stable enough and is hydrolyzing prematurely at physiological pH. 2. The analogue itself has significant intrinsic cytotoxicity without being converted to OpA.1. Design and synthesize analogues with more stable acetal linkers. 2. Evaluate the cytotoxicity of the "linker" portion of the molecule alone, if possible.

Experimental Protocols

General Protocol for the Synthesis of Ophiobolin A Acetal Analogues

This protocol is a general guideline based on the synthesis of similar compounds and should be optimized for specific alcohols.

  • Preparation: Dissolve Ophiobolin A (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N2 or Ar).

  • Addition of Alcohol: Add the desired alcohol (2-10 equivalents). The optimal amount will vary depending on the reactivity of the alcohol.

  • Acid Catalyst: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA) (0.1-0.2 equivalents).

  • Reaction Conditions: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating may be applied. To drive the equilibrium towards the acetal, a method for water removal, such as a Dean-Stark trap or the addition of 4Å molecular sieves, can be employed.[4]

  • Workup: Once the reaction is complete, quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC. For acid-sensitive compounds, it is advisable to use a neutralized stationary phase or reversed-phase chromatography.[1][3]

Protocol for In Vitro Cytotoxicity Assay at Varying pH

This protocol describes a method to assess the pH-dependent cytotoxicity of OpA analogues.

  • Cell Seeding: Seed cancer cells (e.g., glioblastoma cell lines like U87 or GBM43) in 96-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.[5][6]

  • Preparation of pH-Adjusted Media: Prepare complete cell culture media at the desired pH values (e.g., pH 7.4 and pH 6.5). The pH can be adjusted using sterile HCl or lactic acid. Ensure the media is sterile-filtered after pH adjustment.[5]

  • Compound Treatment: Prepare serial dilutions of the OpA analogues and the parent OpA in both the neutral and acidic media. Remove the overnight culture medium from the cells and replace it with the media containing the compounds. Include a vehicle control (e.g., DMSO) for each pH condition.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator. For the acidic condition, a CO2 concentration that maintains the target pH should be used.

  • Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT, XTT, or LDH assay.[7][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each pH condition. Determine the half-maximal inhibitory concentration (IC50) or growth inhibitory 50% (GI50) values by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation

Cytotoxicity of Ophiobolin A and an Acid-Sensitive Analogue
CompoundCell LineGI50 at pH 7.5 (µM)[1]GI50 at pH 6.5 (µM)[1]Selectivity Index (GI50 pH 7.5 / GI50 pH 6.5)
Ophiobolin AGBM430.220.290.76
Analogue 4i (example)GBM430.230.112.09

Note: The data presented here is illustrative and based on published findings for a specific analogue. Actual results will vary depending on the specific analogue and cell line used.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation In Vitro Evaluation OpA Ophiobolin A Reaction Acid-Catalyzed Acetal Formation OpA->Reaction Alcohol Alcohol Alcohol->Reaction Crude Crude Product Reaction->Crude Purification HPLC Purification Crude->Purification Analogue Pure Analogue Purification->Analogue Treatment Treatment at pH 7.4 & 6.5 Analogue->Treatment Seeding Cell Seeding Seeding->Treatment Incubation Incubation Treatment->Incubation Viability Viability Assay (e.g., MTT) Incubation->Viability Analysis IC50/GI50 Determination Viability->Analysis

Caption: Workflow for the synthesis and in vitro evaluation of acid-sensitive Ophiobolin A analogues.

signaling_pathway cluster_tumor_env Tumor Microenvironment (pH ~6.5) cluster_cell Cancer Cell Prodrug_ext OpA Analogue (Prodrug) Hydrolysis Acid-Catalyzed Hydrolysis Prodrug_ext->Hydrolysis OpA_active Active Ophiobolin A Hydrolysis->OpA_active Uptake Cellular Uptake OpA_active->Uptake ER_Stress ER Stress Uptake->ER_Stress Mito_Dysfunction Mitochondrial Dysfunction Uptake->Mito_Dysfunction Apoptosis Apoptosis/Paraptosis ER_Stress->Apoptosis Mito_Dysfunction->Apoptosis

Caption: Proposed mechanism of action for acid-sensitive Ophiobolin A analogues in the tumor microenvironment.

References

Troubleshooting

Technical Support Center: Navigating the Challenges of Ophiobolin A and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiment...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with Ophiobolin A (OpA) and its derivatives. Our aim is to help you mitigate off-target toxicity and optimize your research outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of Ophiobolin A's cytotoxicity and off-target effects?

A1: Ophiobolin A exhibits its cytotoxic effects through two primary mechanisms. Firstly, it covalently modifies phosphatidylethanolamine (PE), a key component of cell membranes. This interaction leads to the formation of pyrrole-containing adducts, resulting in lipid bilayer destabilization and subsequent cell death[1][2][3]. Secondly, OpA is known to inhibit calmodulin, a crucial calcium-binding protein involved in numerous cellular signaling pathways, by reacting with its lysine residues[2].

Q2: How can I reduce the off-target toxicity of my Ophiobolin A derivative?

A2: Reducing off-target toxicity is a key challenge. Here are a few strategies:

  • Derivative Selection: Choose derivatives that show a higher selectivity for cancer cells over normal cells. The tables below provide available data to guide this selection.

  • pH-Sensitive Analogs: Consider using OpA analogs that are more active in the acidic tumor microenvironment. This approach can enhance tumor-specific activity and reduce systemic toxicity[4].

  • Dose Optimization: Carefully titrate the concentration of the OpA derivative to find the optimal therapeutic window that maximizes cancer cell death while minimizing effects on non-cancerous cells.

  • Combination Therapy: Explore synergistic combinations with other anti-cancer agents, which may allow for lower, less toxic doses of the OpA derivative.

Q3: My Ophiobolin A derivative shows high potency in cancer cell lines but also significant toxicity in my control cell lines. What should I do?

A3: This is a common challenge. We recommend the following troubleshooting steps:

  • Verify Selectivity: If you haven't already, perform a dose-response curve on a non-cancerous cell line relevant to the tissue of origin of your cancer cells to quantify the therapeutic index.

  • Explore Analogs: Refer to the cytotoxicity data in Table 1. Some derivatives, like 6-epi-Ophiobolin A, have been reported to be less cytotoxic than the parent compound[2][5].

  • Modify Experimental Conditions: As some OpA derivatives show enhanced activity at lower pH, you could investigate if your cancer cell model has a more acidic microenvironment that could be exploited[4].

Q4: I am observing unexpected cellular phenotypes in my experiments. What could be the cause?

A4: Ophiobolin A is known to induce various cellular stress responses. The unexpected phenotypes could be due to:

  • Endoplasmic Reticulum (ER) Stress: OpA can cause the accumulation of misfolded proteins in the ER, leading to ER stress and the unfolded protein response (UPR)[6]. This can manifest as vacuolization and changes in cell morphology[7].

  • Mitochondrial Dysfunction: Some studies suggest that OpA can impact mitochondrial function, leading to changes in membrane potential and the induction of apoptosis or other forms of cell death[7].

  • Calmodulin Inhibition: Inhibition of calmodulin can disrupt a wide range of calcium-dependent signaling pathways, leading to diverse and potentially unexpected cellular responses.

Troubleshooting Guides

Problem 1: High Variability in Cytotoxicity Assay Results
  • Possible Cause: Inconsistent cell seeding density, variations in compound concentration, or issues with the assay protocol.

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well. Perform a cell count before each experiment.

    • Accurate Compound Dilution: Prepare fresh serial dilutions of your Ophiobolin A derivative for each experiment from a well-characterized stock solution.

    • Optimize Incubation Time: Determine the optimal incubation time for your specific cell line and compound concentration.

    • Assay Protocol Adherence: Strictly follow a validated cytotoxicity assay protocol, such as the MTT or SRB assay detailed below.

Problem 2: Difficulty in Confirming Target Engagement (Calmodulin Inhibition)
  • Possible Cause: Issues with the calmodulin binding assay setup, inactive protein, or inappropriate assay conditions.

  • Troubleshooting Steps:

    • Validate Calmodulin Activity: Ensure the calmodulin and phosphodiesterase (PDE) used in your assay are active.

    • Optimize Assay Conditions: Verify the optimal pH, temperature, and calcium concentration for the assay.

    • Include Positive and Negative Controls: Use a known calmodulin inhibitor as a positive control and a vehicle-only control.

    • Refer to Detailed Protocol: Follow the detailed Calmodulin Inhibition Assay protocol provided in the "Experimental Protocols" section.

Problem 3: Inconsistent Results in Membrane Permeability Assays
  • Possible Cause: Variability in liposome preparation, dye leakage during preparation, or incorrect assay setup.

  • Troubleshooting Steps:

    • Consistent Liposome Preparation: Standardize the lipid composition, extrusion process, and size of your liposomes.

    • Control for Dye Leakage: Measure the baseline fluorescence of your liposomes before adding the Ophiobolin A derivative to account for any initial leakage.

    • Use Appropriate Controls: Include a positive control that is known to cause membrane disruption (e.g., a detergent like Triton X-100) and a negative (vehicle) control.

    • Follow a Detailed Protocol: Refer to the Liposome Permeability Assay protocol in the "Experimental Protocols" section for a step-by-step guide.

Data Presentation

Table 1: Comparative Cytotoxicity of Ophiobolin A and Its Derivatives

CompoundCancer Cell LineGI50 / IC50 (µM)Non-Cancerous Cell LineGI50 / IC50 (µM)Selectivity Index (SI)Reference(s)
Ophiobolin ANCI-H1703 (Lung)0.17Not Reported--[5]
Ophiobolin AMDA-MB-231 (Breast)Not ReportedMCF10A (Breast)Not Reported-[8]
Ophiobolin AGBM43 (Glioblastoma)0.29 (at pH 7.5), 0.22 (at pH 6.5)Not Reported--[4]
6-epi-Ophiobolin ANCI-H1703 (Lung)3.7Not Reported--[5]
anhydro-6-epi-Ophiobolin ANCI-H1703 (Lung)4.0Not Reported--[5]
Dimeric Ophiobolin A Ester (Compound 23)U373 (Glioblastoma)1.8 ± 0.2Not Reported--[9]
14,15-dehydro-6-epi-ophiobolin KHCT-15, NUGC-3, NCI-H23, ACHN, PC-3, MDA-MB-2310.14 - 2.01Not Reported--[10]
14,15-dehydro-ophiobolin KHCT-15, NUGC-3, NCI-H23, ACHN, PC-3, MDA-MB-2310.14 - 2.01Not Reported--[10]
Halogenated OpA Adduct (4h)GBM43 (Glioblastoma)0.49 (at pH 7.5), 0.16 (at pH 6.5)Not Reported--[4]

Note: GI50 is the concentration for 50% growth inhibition, and IC50 is the concentration for 50% inhibition of a particular process. The selectivity index (SI) is the ratio of the IC50 in normal cells to that in cancer cells; a higher SI indicates greater selectivity. Data for non-cancerous cell lines is limited in the reviewed literature.

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay determines cell density based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Cells of interest

  • Complete culture medium

  • Ophiobolin A derivative stock solution

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the Ophiobolin A derivative to the wells. Include a vehicle-only control. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Carefully remove the supernatant and wash the wells five times with 200 µL of 1% acetic acid. Air dry the plates completely.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the wells four times with 200 µL of 1% acetic acid and allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place on a shaker for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 565 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance and plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 value.

Calmodulin Inhibition Assay (Phosphodiesterase-Based)

This assay measures the inhibition of calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE) activity.

Materials:

  • Calmodulin (bovine brain)

  • Cyclic nucleotide phosphodiesterase (PDE1)

  • cAMP (substrate)

  • 5'-Nucleotidase (converts AMP to adenosine)

  • Adenosine deaminase (converts adenosine to inosine)

  • Ophiobolin A derivative

  • Assay buffer (e.g., Tris-HCl with CaCl2 and MgCl2)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, calmodulin, PDE1, 5'-nucleotidase, and adenosine deaminase.

  • Inhibitor Incubation: Add the Ophiobolin A derivative at various concentrations to the reaction mixture and incubate.

  • Initiate Reaction: Start the reaction by adding cAMP.

  • Monitor Absorbance: Continuously monitor the decrease in absorbance at 265 nm, which corresponds to the conversion of adenosine to inosine.

  • Calculate Inhibition: Determine the rate of the reaction in the presence and absence of the inhibitor to calculate the percent inhibition and subsequently the IC50 value.

Liposome Permeability (Leakage) Assay

This assay assesses the ability of a compound to disrupt a lipid bilayer using dye-loaded liposomes.

Materials:

  • Lipids (e.g., a mixture of phosphatidylcholine and phosphatidylethanolamine)

  • Fluorescent dye (e.g., calcein)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Assay buffer (e.g., PBS)

  • Ophiobolin A derivative

  • Fluorometer

Procedure:

  • Liposome Preparation:

    • Dissolve lipids in chloroform/methanol, then evaporate the solvent to form a thin lipid film.

    • Hydrate the film with a solution of the fluorescent dye at a self-quenching concentration.

    • Create unilamellar vesicles by extrusion through a polycarbonate membrane.

  • Removal of Free Dye: Separate the dye-loaded liposomes from the unencapsulated dye using a size-exclusion chromatography column.

  • Leakage Assay:

    • Dilute the liposomes in the assay buffer in a cuvette.

    • Add the Ophiobolin A derivative and monitor the increase in fluorescence over time.

    • At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and measure the maximum fluorescence for normalization.

  • Data Analysis: Express the results as a percentage of total dye release.

Mandatory Visualizations

Ophiobolin_A_Toxicity_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum OphiobolinA Ophiobolin A PE Phosphatidylethanolamine (PE) OphiobolinA->PE Covalent Modification Calmodulin Calmodulin OphiobolinA->Calmodulin Covalent Binding to Lysine Adduct PE-Ophiobolin A Adduct PE->Adduct Destabilization Membrane Destabilization Adduct->Destabilization ER_Stress ER Stress Destabilization->ER_Stress CaM_Inhibition Calmodulin Inhibition Calmodulin->CaM_Inhibition Ca_Signaling Disrupted Ca2+ Signaling CaM_Inhibition->Ca_Signaling Ca_Signaling->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis/Paraptosis UPR->Apoptosis

Caption: Overview of Ophiobolin A's main mechanisms of toxicity.

Kennedy_Pathway_Interference cluster_pathway Kennedy Pathway (PE Synthesis) Ethanolamine Ethanolamine pEthanolamine Phosphoethanolamine Ethanolamine->pEthanolamine ETNK1 CDP_Ethanolamine CDP-Ethanolamine pEthanolamine->CDP_Ethanolamine PCYT2 PE Phosphatidylethanolamine (PE) CDP_Ethanolamine->PE EPT1 Adduct PE-Ophiobolin A Adduct PE->Adduct OphiobolinA Ophiobolin A OphiobolinA->PE Reacts with Membrane_Destabilization Membrane Destabilization Adduct->Membrane_Destabilization ER_Stress_Induction cluster_upr Unfolded Protein Response (UPR) OphiobolinA Ophiobolin A MisfoldedProteins Accumulation of Misfolded Proteins OphiobolinA->MisfoldedProteins ER_Stress ER Stress MisfoldedProteins->ER_Stress PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a ATF6 ATF6 ER_Stress->ATF6 CHOP CHOP PERK->CHOP IRE1a->CHOP ATF6->CHOP Apoptosis Paraptosis-like Cell Death CHOP->Apoptosis Experimental_Workflow_Cytotoxicity start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Ophiobolin A derivative incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 fix_cells Fix cells with TCA incubate2->fix_cells stain_cells Stain with SRB fix_cells->stain_cells wash_cells Wash to remove unbound dye stain_cells->wash_cells solubilize Solubilize bound dye wash_cells->solubilize read_absorbance Read absorbance at 565 nm solubilize->read_absorbance analyze Analyze data (Calculate GI50) read_absorbance->analyze end End analyze->end

References

Optimization

Technical Support Center: Development of Drug Delivery Systems for Ophiobolin A

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of drug delivery systems for...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of drug delivery systems for Ophiobolin A (OphA).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating Ophiobolin A?

A1: The primary challenges in formulating Ophiobolin A stem from its physicochemical properties. It is a hydrophobic molecule, which leads to poor aqueous solubility and can result in precipitation during formulation.[1] Additionally, OphA is known to be chemically unstable, which can limit its clinical development.[2] Its cytotoxic nature also necessitates careful handling and the development of delivery systems that can target cancer cells while minimizing systemic toxicity.

Q2: Which types of drug delivery systems have been explored for Ophiobolin A?

A2: To date, research has primarily focused on inorganic nanoparticle-based systems. Specifically, mesoporous silica nanoparticles (MSNPs) and chemoembolization particles have been investigated to encapsulate Ophiobolin A.[1][3] These carriers offer advantages such as protecting the drug from degradation, improving stability, and allowing for controlled release.[4] Liposomal formulations are another promising approach for hydrophobic drugs like OphA, although specific studies on OphA-loaded liposomes are less detailed in the available literature.

Q3: What is the mechanism of action of Ophiobolin A that is relevant for drug delivery system design?

A3: Ophiobolin A has multiple proposed mechanisms of action. A key mechanism is the covalent modification of phosphatidylethanolamine (PE) in the cell membrane, leading to membrane destabilization and cell death.[5] It also induces paraptosis-like cell death in glioblastoma cells through the induction of endoplasmic reticulum (ER) stress.[6] Furthermore, OphA is known to inhibit calmodulin, a key calcium-binding protein involved in various cellular signaling pathways.[7][8][9] Understanding these mechanisms is crucial for designing targeted delivery systems that can enhance these effects in cancer cells.

Troubleshooting Guides

Nanoparticle Formulation
Problem Potential Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency (EE%) / Drug Loading (DL%) 1. Poor solubility of Ophiobolin A in the chosen solvent. 2. Premature precipitation of OphA during nanoparticle formation. 3. Inefficient interaction between OphA and the nanoparticle matrix. 4. Suboptimal drug-to-polymer/lipid ratio.1. Optimize Solvent System: Use a co-solvent system to improve OphA solubility. For PLGA nanoparticles, a mixture of acetone and acetonitrile can be effective.[10] 2. Control Precipitation: For nanoprecipitation methods, ensure rapid and efficient mixing to promote nanoparticle formation over drug precipitation. A coaxial turbulent jet mixer can enhance mixing speed.[11] 3. Enhance Interaction: For MSNPs, ensure proper surface functionalization to facilitate drug adsorption. For polymeric nanoparticles, select polymers with hydrophobic domains that can interact favorably with OphA. 4. Adjust Ratios: Systematically vary the initial OphA to carrier ratio to find the optimal loading concentration without causing aggregation.[11]
Large Particle Size or High Polydispersity Index (PDI) 1. Aggregation of nanoparticles due to insufficient stabilization. 2. Precipitation of free drug, which is then measured as large particles. 3. Inconsistent mixing or sonication during formulation.1. Optimize Stabilizer Concentration: Ensure an adequate concentration of stabilizers like PVA or Poloxamer 188 in the aqueous phase.[1] 2. Purification: Use centrifugation or dialysis to remove unencapsulated drug aggregates before particle size analysis.[1] 3. Standardize Mixing/Sonication: Use a homogenizer or probe sonicator with consistent power and time settings to ensure uniform particle size reduction.[12]
Poor In Vitro Release Profile (e.g., burst release or no release) 1. Drug is primarily adsorbed on the nanoparticle surface. 2. The nanoparticle matrix is not degrading or swelling as expected. 3. Strong, irreversible binding of OphA to the carrier.1. Optimize Loading Conditions: For surface-adsorbed drugs, consider a coating layer to control the release. 2. Carrier Selection: For biodegradable nanoparticles, ensure the polymer's degradation rate is suitable for the desired release timeline. The choice of polymer (e.g., PLA vs. PLGA) and its molecular weight will influence the release rate.[13] 3. pH-Responsive Systems: Given OphA's mechanism, consider pH-responsive carriers that release the drug in the acidic tumor microenvironment.
Liposome Formulation
Problem Potential Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency of Ophiobolin A 1. OphA's hydrophobicity leading to poor partitioning into the lipid bilayer. 2. Unfavorable lipid composition for OphA interaction. 3. Inefficient hydration of the lipid film.1. Optimize Lipid Composition: Vary the ratio of phospholipids (e.g., DSPC, DMPC) and cholesterol. Cholesterol content can influence bilayer rigidity and drug incorporation.[14] 2. Incorporate Charged Lipids: The addition of charged lipids (e.g., DPPG for negative charge, DOTAP for positive charge) can influence drug interaction and liposome stability. 3. Ensure Complete Hydration: Hydrate the lipid film above the phase transition temperature of the lipids used, with vigorous vortexing or sonication.[14]
Liposome Instability (Aggregation/Fusion) 1. Low surface charge (zeta potential close to zero). 2. Improper storage conditions (e.g., temperature, pH). 3. High concentration of liposomes.1. Increase Zeta Potential: Incorporate charged lipids into the formulation to increase electrostatic repulsion between liposomes. A zeta potential of ±30 mV is generally considered stable.[11] 2. Optimize Storage: Store liposomes at 4°C and in a buffer that maintains a stable pH. Avoid freezing unless a cryoprotectant is used. 3. Dilute Suspension: If aggregation is observed at high concentrations, dilute the liposomal suspension.
Variability in Particle Size 1. Inconsistent extrusion or sonication process. 2. Use of a heterogeneous lipid mixture.1. Standardize Size Reduction: Use a liposome extruder with defined pore-sized membranes for a uniform size distribution. Ensure consistent sonication parameters (time, power, temperature). 2. Use High-Purity Lipids: Ensure the use of high-purity, synthetic lipids to improve the homogeneity of the formulation.

Quantitative Data Summary

The following tables summarize hypothetical but representative quantitative data for Ophiobolin A drug delivery systems based on typical results for similar hydrophobic drugs.

Table 1: Physicochemical Characterization of Ophiobolin A-Loaded Nanoparticles

Formulation CodeCarrierParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
OphA-MSNP-01Mesoporous Silica150 ± 100.21 ± 0.03-25.3 ± 2.18.2 ± 0.785.4 ± 5.2
OphA-PLGA-01PLGA (50:50)180 ± 150.18 ± 0.02-18.7 ± 1.95.6 ± 0.572.3 ± 6.8
OphA-Lipo-01DSPC/Chol (7:3)120 ± 80.15 ± 0.04-5.2 ± 0.83.1 ± 0.465.7 ± 7.1
OphA-Lipo-02DSPC/Chol/DPPG (7:2:1)125 ± 110.17 ± 0.03-32.4 ± 2.52.9 ± 0.361.2 ± 6.5

Table 2: In Vitro Cytotoxicity of Ophiobolin A Formulations (IC50 in µM)

Cell LineFree Ophiobolin AOphA-MSNP-01OphA-PLGA-01OphA-Lipo-01
Glioblastoma (U87)0.5 ± 0.080.3 ± 0.050.4 ± 0.060.45 ± 0.07
Breast Cancer (MCF-7)0.8 ± 0.10.5 ± 0.070.6 ± 0.090.7 ± 0.1
Normal Fibroblasts (NHDF)5.2 ± 0.64.5 ± 0.54.8 ± 0.65.0 ± 0.7

Detailed Experimental Protocols

Protocol 1: Preparation of Ophiobolin A-Loaded Mesoporous Silica Nanoparticles (MSNPs)

This protocol is adapted from a method for encapsulating Ophiobolin A for phytotoxic studies.[4]

Materials:

  • Cetyl trimethylammonium bromide (CTAB)

  • Sodium hydroxide (NaOH), 2M solution

  • Tetraethyl orthosilicate (TEOS)

  • Methanol

  • Hydrochloric acid (37%)

  • Ophiobolin A

  • Dichloromethane

Procedure:

  • MSNP Synthesis: a. Dissolve 100 mg of CTAB in 48 mL of deionized water in a round-bottom flask. b. Add 350 µL of 2M NaOH solution. c. Heat the mixture to 80°C with vigorous stirring. d. Once the temperature stabilizes, add 500 µL of TEOS. e. Continue stirring at 80°C for 2 hours. f. Collect the nanoparticles by centrifugation and wash twice with methanol.

  • Surfactant Removal: a. Resuspend the nanoparticles in a solution of 20 mL methanol and 1 mL of 37% hydrochloric acid. b. Reflux the suspension overnight at 80°C to remove the CTAB surfactant. c. Collect the MSNPs by centrifugation, wash with methanol, and dry.

  • Ophiobolin A Loading: a. Prepare a 0.5 mg/mL solution of Ophiobolin A in dichloromethane. b. Add 40 mg of the dried MSNPs to 8 mL of the Ophiobolin A solution. c. Mix on a magnetic stirrer at 500 rpm for 3 days at room temperature. d. Pellet the loaded nanoparticles by centrifugation at 12,000 rpm for 5 minutes. e. Remove the supernatant (which can be analyzed to determine loading efficiency). f. Freeze-dry the loaded MSNP@Ophiobolin A.

Protocol 2: Preparation of Ophiobolin A-Loaded Liposomes by Thin-Film Hydration

This is a general protocol for encapsulating a hydrophobic drug like Ophiobolin A.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Ophiobolin A

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Film Formation: a. Dissolve DSPC, cholesterol, and Ophiobolin A in the chloroform/methanol mixture in a round-bottom flask at the desired molar ratio (e.g., 7:3 lipid to cholesterol, with OphA at a 1:10 drug-to-lipid weight ratio). b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under vacuum at a temperature above the lipid transition temperature (for DSPC, >55°C) to form a thin, uniform lipid film on the flask wall. d. Continue to dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: a. Add the desired volume of pre-warmed PBS (pH 7.4) to the flask. b. Hydrate the lipid film by rotating the flask in a water bath set above the lipid transition temperature for 1 hour. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication or Extrusion): a. Sonication: Sonicate the MLV suspension in a bath sonicator above the lipid transition temperature until the suspension becomes translucent. b. Extrusion: Load the MLV suspension into a liposome extruder. Force the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs). This should also be done at a temperature above the lipid transition temperature.

  • Purification: a. Remove unencapsulated Ophiobolin A by dialysis against PBS or by size exclusion chromatography.

Visualizations

Signaling Pathway Diagrams

// Nodes OphA [label="Ophiobolin A", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thiol [label="Protein Thiol Groups\n(-SH)", fillcolor="#FBBC05", fontcolor="#202124"]; MisfoldedProteins [label="Accumulation of\nMisfolded Proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Endoplasmic Reticulum\n(ER)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERStress [label="ER Stress", fillcolor="#FBBC05", fontcolor="#202124"]; PERK [label="PERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; CHOP [label="CHOP\nUpregulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Paraptosis [label="Paraptosis-like\nCell Death", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges OphA -> Thiol [label="Covalent Modification"]; Thiol -> MisfoldedProteins; MisfoldedProteins -> ER; ER -> ERStress; ERStress -> PERK [label="Activation"]; PERK -> CHOP; CHOP -> Paraptosis; }

Caption: Ophiobolin A-induced ER stress signaling pathway.

// Nodes OphA [label="Ophiobolin A", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca2 [label="Ca²⁺", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Calmodulin_inactive [label="Inactive Calmodulin", fillcolor="#F1F3F4", fontcolor="#202124"]; Calmodulin_active [label="Active Ca²⁺/Calmodulin\nComplex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CaN [label="Downstream Effectors\n(e.g., Calcineurin, CaMKII)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellularResponse [label="Cellular Response\n(e.g., Proliferation, Apoptosis)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Ca2 -> Calmodulin_inactive; Calmodulin_inactive -> Calmodulin_active [label="Binding"]; OphA -> Calmodulin_active [label="Irreversible Inhibition", style=dashed, color="#EA4335", fontcolor="#EA4335"]; Calmodulin_active -> CaN [label="Activation"]; CaN -> CellularResponse; }

Caption: Inhibition of the Calmodulin signaling pathway by Ophiobolin A.

Experimental Workflow Diagram

Nanoparticle_Formulation_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation start Ophiobolin A + Carrier (Polymer/Lipid) process Nanoprecipitation/ Thin-Film Hydration start->process purify Purification (Centrifugation/Dialysis) process->purify size Particle Size & PDI (DLS) purify->size zeta Zeta Potential purify->zeta ee Encapsulation Efficiency (HPLC/UV-Vis) purify->ee morphology Morphology (TEM/SEM) purify->morphology release In Vitro Release purify->release cytotoxicity In Vitro Cytotoxicity (MTT Assay) purify->cytotoxicity

Caption: General workflow for Ophiobolin A nanoparticle development.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Anticancer Activities of Ophiobolin A and Sphaeropsidin A

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, objective comparison of the anticancer properties of two fungal metabolites, Ophiobolin A and Sphaeropsidin A. The informati...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the anticancer properties of two fungal metabolites, Ophiobolin A and Sphaeropsidin A. The information presented is based on experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in oncology and drug discovery.

Introduction

Ophiobolin A, a sesterterpenoid produced by Bipolaris species, and Sphaeropsidin A, a pimarane diterpene from Diplodia species, are both fungal phytotoxins that have demonstrated significant potential as anticancer agents.[1][2] While both compounds exhibit cytotoxic effects against a range of cancer cell lines, their mechanisms of action and cellular targets differ significantly, presenting distinct therapeutic opportunities. This guide will delve into a comparative analysis of their anticancer activities, supported by experimental data, detailed methodologies, and visual representations of their molecular pathways.

Comparative Anticancer Activity: A Tabular Summary

The following tables summarize the in vitro growth-inhibitory activities of Ophiobolin A and Sphaeropsidin A across various cancer cell lines. The data is presented as IC50 and GI50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Anticancer Activity of Ophiobolin A

Cell LineCancer TypeIC50 / GI50 (µM)Reference
MDA-MB-231Breast Cancer0.4 - 4.3[3]
A375Human Melanoma~0.6 (24h)[4]
CHL-1Human MelanomaNot specified[5]
U87GlioblastomaNot specified[6]
U118GlioblastomaNot specified[6]
MCF-7Breast CancerNot specified[6]
NCI-H1703Lung Squamous Cell Carcinoma0.17[7]
Hematological CancersVarious0.4 - 4.3[3]
Normal CellsNot specified20.9[3]

Table 2: Anticancer Activity of Sphaeropsidin A

Cell LineCancer TypeGI50 (µM)Reference
NCI-60 Panel AverageVarious1.6[8]
Melanoma Cell LinesMelanomaNot specified[9][10]
Kidney Cancer Cell LinesKidney CancerNot specified[9][10]
A549Non-Small Cell Lung CancerNot specified[8]
U373GlioblastomaNot specified[8]
SKMEL-28MelanomaNot specified[8]
Hs683Anaplastic OligodendrogliomaNot specified[8]
B16F10Mouse MelanomaNot specified[8]
Normal MelanocytesNormal Cells13[8][11]

Mechanisms of Action and Signaling Pathways

Ophiobolin A and Sphaeropsidin A induce cancer cell death through distinct molecular mechanisms.

Ophiobolin A: A Multi-Targeted Approach

Ophiobolin A exhibits a multifaceted mechanism of action, inducing various forms of cell death and targeting several key cellular components.

  • Induction of Paraptosis-like Cell Death: In glioblastoma cells, Ophiobolin A induces a form of programmed cell death called paraptosis, which is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria.[6][12] This mode of cell death is particularly promising for treating apoptosis-resistant cancers.

  • ER Stress and Disruption of Thiol Proteostasis: A key mechanism of Ophiobolin A's toxicity is the induction of ER stress.[13] It achieves this by covalently modifying free sulfhydryl groups on proteins, leading to a disruption of thiol homeostasis.[13]

  • Apoptosis and Autophagy: In human melanoma cells, Ophiobolin A induces apoptosis through the mitochondrial pathway.[4][5] This involves the depolarization of the mitochondrial membrane, production of reactive oxygen species (ROS), and fragmentation of the mitochondrial network, which also leads to the induction of autophagy.[4][5]

  • Cell Cycle Arrest: Ophiobolin A and its analogue, Ophiobolin O, have been shown to induce cell cycle arrest at the G0/G1 or G1 phase in breast cancer cells.[14][15]

  • Covalent Modification of Phosphatidylethanolamine (PE): A unique mechanism of Ophiobolin A involves the covalent modification of the head group of the membrane phospholipid phosphatidylethanolamine (PE).[16][17][18] This reaction forms cytotoxic adducts that destabilize the lipid bilayer, leading to cell death.[16][18] This may contribute to its selective activity against cancer cells, which can have altered membrane PE levels.[16][18]

  • Inhibition of Multiple Oncogenic Signaling Pathways: Ophiobolin A has been shown to inhibit several key signaling pathways involved in cancer cell proliferation and survival, including the PI3K/mTOR, Ras/Raf/ERK, and CDK/RB pathways.[3]

  • Targeting Mitochondrial Metabolism: A recent study identified that Ophiobolin A covalently targets Complex IV of the mitochondrial electron transport chain, leading to a collapse in mitochondrial metabolism in cancer cells.[7]

OphiobolinA_Pathway OphiobolinA Ophiobolin A ThiolProteins Thiol-Containing Proteins OphiobolinA->ThiolProteins ER Endoplasmic Reticulum (ER) OphiobolinA->ER Dilation Mitochondria Mitochondria OphiobolinA->Mitochondria PE Phosphatidylethanolamine (PE) OphiobolinA->PE Signaling PI3K/mTOR, Ras/Raf/ERK, CDK/RB Pathways OphiobolinA->Signaling ComplexIV Mitochondrial Complex IV OphiobolinA->ComplexIV ER_Stress ER Stress ThiolProteins->ER_Stress Disruption Paraptosis Paraptosis-like Cell Death ER->Paraptosis ER_Stress->Paraptosis CellDeath Cell Death Paraptosis->CellDeath ROS ROS Production Mitochondria->ROS Autophagy Autophagy Mitochondria->Autophagy Mito_Pathway Mitochondrial Apoptosis Pathway ROS->Mito_Pathway Mito_Pathway->CellDeath Autophagy->CellDeath Membrane Membrane Destabilization PE->Membrane Covalent Modification Membrane->CellDeath Inhibition Inhibition Signaling->Inhibition Inhibition->CellDeath MetabolicCollapse Metabolic Collapse ComplexIV->MetabolicCollapse Inhibition MetabolicCollapse->CellDeath

Caption: Signaling pathways affected by Ophiobolin A.

Sphaeropsidin A: Targeting Ion Homeostasis to Overcome Drug Resistance

Sphaeropsidin A's primary anticancer mechanism revolves around the disruption of cellular ion homeostasis, making it particularly effective against drug-resistant cancer cells.

  • Impairment of Regulatory Volume Increase (RVI): Sphaeropsidin A induces a rapid and marked cellular shrinkage by impairing the Regulatory Volume Increase (RVI) mechanism.[8][10][11][19] Cancer cells utilize RVI to maintain their volume and evade apoptosis.[11]

  • Loss of Intracellular Chloride: The cell shrinkage is a direct consequence of the loss of intracellular chloride ions (Cl⁻).[8][10][11][19]

  • Targeting Ion Transporters: This loss of Cl⁻ is attributed to the inhibition of key ion transporters, including the Na-K-2Cl electroneutral cotransporter (NKCC1) and the Cl⁻/HCO₃⁻ anion exchanger(s).[10][11][19][20]

  • Induction of Apoptosis: The sustained cellular shrinkage triggered by Sphaeropsidin A directly leads to apoptosis, bypassing classical signaling pathways.[8][11] This makes it effective against cancer cells that have developed resistance to conventional pro-apoptotic therapies.[8][11]

  • Effectiveness in Multidrug Resistant (MDR) Cancers: Sphaeropsidin A has demonstrated the ability to overcome various multidrug resistance phenotypes.[9][11] Resistant cancer cell lines often show similar or even higher sensitivity to Sphaeropsidin A compared to their non-resistant counterparts.[9][11]

SphaeropsidinA_Pathway SphaeropsidinA Sphaeropsidin A IonTransporters Na-K-2Cl Cotransporter (NKCC1) Cl-/HCO3- Anion Exchanger SphaeropsidinA->IonTransporters RVI Regulatory Volume Increase (RVI) SphaeropsidinA->RVI Inhibition Inhibition IonTransporters->Inhibition ClLoss Intracellular Cl- Loss Inhibition->ClLoss Impairment Impairment RVI->Impairment Impairment->ClLoss CellShrinkage Cellular Shrinkage ClLoss->CellShrinkage Apoptosis Apoptosis CellShrinkage->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: Mechanism of action of Sphaeropsidin A.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the anticancer activities of Ophiobolin A and Sphaeropsidin A.

Cell Viability and Cytotoxicity Assays
  • MTT/MTS Assay:

    • Principle: These colorimetric assays measure cell metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) into a colored formazan product. The amount of formazan is proportional to the number of living cells.

    • Protocol Outline:

      • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

      • Cells are treated with various concentrations of Ophiobolin A or Sphaeropsidin A for a specified period (e.g., 24, 48, or 72 hours).

      • The MTT or MTS reagent is added to each well and incubated for a few hours.

      • A solubilizing agent is added (for MTT) to dissolve the formazan crystals.

      • The absorbance is measured using a microplate reader at a specific wavelength.

      • The percentage of cell viability is calculated relative to untreated control cells, and IC50/GI50 values are determined.[4][8]

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining:

    • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

    • Protocol Outline:

      • Cells are treated with the compound of interest.

      • Both adherent and floating cells are collected and washed.

      • Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.

      • The stained cells are analyzed by flow cytometry.[14]

Cell Cycle Analysis
  • Propidium Iodide (PI) Staining and Flow Cytometry:

    • Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

    • Protocol Outline:

      • Cells are treated with the compound for various time points.

      • Cells are harvested, washed, and fixed in cold ethanol.

      • The fixed cells are treated with RNase to remove RNA and then stained with PI.

      • The DNA content of the cells is analyzed by flow cytometry to determine the cell cycle distribution.[15]

Experimental_Workflow cluster_assays Downstream Assays start Cancer Cell Culture treatment Treatment with Ophiobolin A or Sphaeropsidin A start->treatment viability Cell Viability Assay (MTT/MTS) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle

Caption: General experimental workflow for assessing anticancer activity.

Conclusion

Ophiobolin A and Sphaeropsidin A are promising natural compounds with potent anticancer activities that operate through distinct and compelling mechanisms. Ophiobolin A's ability to induce multiple forms of cell death and target various cellular components, including the induction of paraptosis and the covalent modification of PE, suggests its potential for broad applicability. In contrast, Sphaeropsidin A's unique mechanism of impairing regulatory volume increase to induce apoptosis offers a novel strategy for overcoming multidrug resistance in cancer.

For drug development professionals, the multi-targeted nature of Ophiobolin A may present both opportunities and challenges in terms of specificity and off-target effects. Sphaeropsidin A's targeted disruption of ion homeostasis in apoptosis-resistant cells provides a clear and attractive therapeutic rationale. Further research, including in vivo studies and medicinal chemistry efforts to optimize their properties, will be crucial in determining the clinical potential of these two fascinating fungal metabolites.

References

Comparative

A Comparative Analysis of Ophiobolin A and Its Natural Analogues: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Ophiobolin A and its natural analogues, supported by experimental data. This do...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Ophiobolin A and its natural analogues, supported by experimental data. This document outlines their cytotoxic, phytotoxic, and calmodulin-inhibitory effects, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key biological pathways.

Ophiobolins are a class of sesterterpenoids produced by various fungal species, notably from the Bipolaris and Aspergillus genera.[1] Characterized by a unique 5-8-5 tricyclic carbon skeleton, these natural products have garnered significant attention for their diverse biological activities.[1] Initially identified as phytotoxins, subsequent research has unveiled their potential as antimicrobial, nematicidal, and cytotoxic agents, making them promising candidates for drug discovery and development.[1] This guide focuses on a comparative analysis of Ophiobolin A, the most studied member of this family, and its naturally occurring analogues.

Comparative Biological Activity

The biological potency of ophiobolins can vary significantly with minor structural modifications. The following tables summarize the available quantitative data on the cytotoxicity, calmodulin inhibition, and phytotoxicity of Ophiobolin A and its key natural analogues.

Table 1: Comparative Cytotoxicity (IC50, µM)

The cytotoxic effects of ophiobolins have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are presented below.

CompoundHCT-8 (Colon)Bel-7402 (Liver)BGC-823 (Gastric)A549 (Lung)A2780 (Ovarian)P388 (Leukemia)
Ophiobolin A -----0.4 - 4.3[2]
6-epi-Ophiobolin A 2.09[3]2.71[3]2.45[3]4.5[3]2.23[3]-
3-anhydro-Ophiobolin A >10[3]>10[3]>10[3]>10[3]>10[3]-
Ophiobolin I >10[3]>10[3]>10[3]>10[3]>10[3]-
Ophiobolin O -----4.7
6-epi-Ophiobolin O -----9.3
Ophiobolin G -----24.6
Ophiobolin H -----105.7
Ophiobolin K -----13.3
6-epi-Ophiobolin K -----24.9

Note: "-" indicates data not available in the searched literature.

Table 2: Calmodulin Inhibition

Ophiobolin A is a known inhibitor of calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways. The inhibitory activity of Ophiobolin A and an analogue are compared below.

CompoundAssayPotency
Ophiobolin A Calmodulin-activated cyclic nucleotide phosphodiesterase inhibitionPotent inhibitor[3]
3-anhydro-Ophiobolin A Calmodulin-activated cyclic nucleotide phosphodiesterase inhibitionLess inhibitory than Ophiobolin A[3]
Table 3: Phytotoxicity

The phytotoxic effects of ophiobolins are a defining characteristic of this class of compounds. The following table provides a qualitative comparison of the phytotoxicity of several analogues against green foxtail (Setaria viridis).

CompoundPhytotoxicity on Green Foxtail
3-anhydro-Ophiobolin A Most phytotoxic[4]
6-epi-Ophiobolin A Strongly phytotoxic[4]
Ophiobolin I Weakly phytotoxic[3]
6-epi-Ophiobolin B Inactive[3]
3-anhydro-6-epi-Ophiobolin B Inactive[3]

Signaling Pathways and Mechanisms of Action

Ophiobolin A exerts its biological effects through multiple mechanisms, primarily by inducing a non-apoptotic form of cell death known as paraptosis and by inhibiting calmodulin.

Ophiobolin A-Induced Paraptosis

Ophiobolin A triggers paraptosis-like cell death in cancer cells, which is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria. This process is associated with ER stress and disruption of thiol proteostasis.

G Ophiobolin_A Ophiobolin A Cell_Membrane Cell Membrane Ophiobolin_A->Cell_Membrane Enters cell Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm ER Endoplasmic Reticulum (ER) Cytoplasm->ER Mitochondria Mitochondria Cytoplasm->Mitochondria Thiol_Proteostasis Disruption of Thiol Proteostasis Cytoplasm->Thiol_Proteostasis Disrupts ER_Stress ER Stress ER->ER_Stress Induces Vacuolization Cytoplasmic Vacuolization ER->Vacuolization Swelling & Fusion Mitochondria->Vacuolization Swelling & Fusion ER_Stress->Vacuolization Paraptosis Paraptosis-like Cell Death Vacuolization->Paraptosis Thiol_Proteostasis->ER_Stress

Caption: Signaling pathway of Ophiobolin A-induced paraptosis.

Interaction with Calmodulin

Ophiobolin A irreversibly inhibits calmodulin, a calcium sensor protein, by forming a covalent adduct with lysine residues. This inhibition is more pronounced in the presence of calcium.

G Ophiobolin_A Ophiobolin A Ca2_CaM Ca2+-Calmodulin Complex Ophiobolin_A->Ca2_CaM Binds to Calmodulin Calmodulin (CaM) Calmodulin->Ca2_CaM Lysine Lysine Residues Ca2_CaM->Lysine Reacts with Ca2 Ca2+ Ca2->Calmodulin Binds to Covalent_Adduct Ophiobolin A-CaM Covalent Adduct Lysine->Covalent_Adduct Inhibition Inhibition of Calmodulin Activity Covalent_Adduct->Inhibition

Caption: Mechanism of Calmodulin inhibition by Ophiobolin A.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.

Isolation and Purification of Ophiobolin Analogues from Bipolaris setariae

This protocol outlines a general workflow for the extraction and separation of ophiobolin analogues from fungal cultures.

G Start Fungal Culture of Bipolaris setariae Extraction Extraction with Ethyl Acetate Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractions Collection of Fractions Silica_Gel->Fractions TLC Thin Layer Chromatography (TLC) Analysis Fractions->TLC Bioassay Bioassay of Fractions (e.g., Phytotoxicity) Fractions->Bioassay Active_Fractions Selection of Active Fractions TLC->Active_Fractions Bioassay->Active_Fractions Prep_TLC Preparative TLC Active_Fractions->Prep_TLC Sephadex Sephadex LH-20 Column Chromatography Prep_TLC->Sephadex Pure_Compounds Pure Ophiobolin Analogues Sephadex->Pure_Compounds

Caption: Workflow for isolating Ophiobolin analogues.

Methodology:

  • Fungal Culture: Bipolaris setariae is cultured on a solid rice medium for a specified period to allow for the production of secondary metabolites.

  • Extraction: The fermented rice medium is extracted exhaustively with an organic solvent such as ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.[3]

  • Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the components based on polarity.[3]

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Bioassay-Guided Fractionation: The collected fractions are screened for biological activity (e.g., phytotoxicity, cytotoxicity) to identify the fractions containing the compounds of interest.

  • Preparative TLC and Sephadex Chromatography: Active fractions are further purified using preparative TLC and/or Sephadex LH-20 column chromatography to isolate the pure ophiobolin analogues.[3]

  • Structure Elucidation: The structures of the purified compounds are determined using spectroscopic methods such as NMR (1H, 13C, COSY, HMBC, HSQC) and mass spectrometry (MS).

Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well microtiter plates

  • Human cancer cell lines (e.g., HCT-8, Bel-7402, BGC-823, A549, A2780)

  • Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Ophiobolin compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[1][5]

  • Compound Treatment: Prepare serial dilutions of the ophiobolin compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[5]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Calmodulin-Dependent Cyclic Nucleotide Phosphodiesterase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of calmodulin-activated phosphodiesterase (PDE), an enzyme that hydrolyzes cyclic nucleotides.

Materials:

  • Bovine brain calmodulin

  • Calmodulin-dependent cyclic nucleotide phosphodiesterase

  • Tris-HCl buffer

  • CaCl2

  • Cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) as substrate

  • Ophiobolin compounds

  • Snake venom nucleotidase

  • Inorganic phosphate assay reagents

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, CaCl2, calmodulin, and the phosphodiesterase enzyme.

  • Pre-incubation with Inhibitor: Add the ophiobolin compound at various concentrations to the reaction mixture and pre-incubate for a specific time to allow for interaction with calmodulin.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the cyclic nucleotide substrate (cAMP or cGMP).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Termination of Reaction: Stop the reaction by boiling or adding a stop solution.

  • Phosphate Measurement: Add snake venom nucleotidase to convert the resulting 5'-AMP or 5'-GMP to adenosine or guanosine and inorganic phosphate. The amount of inorganic phosphate released is then quantified using a colorimetric assay.

  • Data Analysis: The inhibitory activity is calculated as the percentage reduction in phosphodiesterase activity in the presence of the ophiobolin compound compared to the control. The IC50 value is determined from the dose-response curve.

Phytotoxicity Assay on Green Foxtail

This bioassay assesses the phytotoxic effects of ophiobolins on a model weed species.

Materials:

  • Green foxtail plants (3-4 leaf stage)

  • Ophiobolin compounds dissolved in a suitable solvent (e.g., acetone) with a surfactant (e.g., Tween-80)

  • Micropipette

Procedure:

  • Plant Preparation: Grow green foxtail plants in pots until they reach the 3-4 leaf stage.[3]

  • Leaf Puncture Assay (Optional): For a rapid screening, gently puncture the leaves with a sterile needle before applying the test solution.

  • Compound Application: Apply a small droplet (e.g., 2-10 µL) of the test solution containing the ophiobolin compound at a specific concentration onto the adaxial surface of the leaves. Apply a control solution (solvent and surfactant only) to a separate set of plants.[3]

  • Incubation: Place the treated plants in a controlled environment (e.g., greenhouse or growth chamber) with appropriate light, temperature, and humidity for a period of 24 to 72 hours.[3]

  • Symptom Observation: Observe the leaves for the development of phytotoxic symptoms, such as chlorosis, necrosis (lesions), and wilting. The severity of the symptoms and the size of the lesions can be recorded and compared between different compounds and concentrations.[3]

References

Validation

Validating Ophiobolin A-Induced Paraptosis: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Ophiobolin A's mechanism in inducing paraptosis, alongside alternative methods and supporting experimenta...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Ophiobolin A's mechanism in inducing paraptosis, alongside alternative methods and supporting experimental data. Paraptosis, a form of regulated, caspase-independent cell death, is characterized by extensive cytoplasmic vacuolization arising from the swelling and fusion of the endoplasmic reticulum (ER) and/or mitochondria.[1][2] Its induction in cancer cells, particularly those resistant to apoptosis, presents a promising therapeutic avenue.[3][4][5]

Ophiobolin A (OP-A), a fungal sesterterpenoid, has been identified as a potent inducer of paraptosis in various cancer cell lines, notably in glioblastoma.[4][6][7] Its mechanism is multifaceted, primarily involving the induction of ER stress, disruption of ion homeostasis, and activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][6][8] This guide will delve into the experimental validation of this mechanism, compare OP-A with other paraptosis inducers, and provide detailed protocols for key validation assays.

Comparative Analysis of Paraptosis Inducers

The following table summarizes the key characteristics of Ophiobolin A in comparison to other known paraptosis-inducing agents. This data is essential for selecting the appropriate compound for specific research or therapeutic development purposes.

InducerCell LinesConcentration/DosageKey Mechanistic FeaturesSupporting Evidence
Ophiobolin A Glioblastoma (T98G, U373MG), various other cancer cells[6][9]1-10 µM[6][9]Induces ER stress (upregulation of GRP78, IRE1α, ATF4, CHOP), disrupts thiol proteostasis, inhibits BKCa channels, forms adducts with phosphatidylethanolamine (PE).[6][7][8]Western blot for ER stress markers, electron microscopy for ER and mitochondrial swelling, patch-clamp for ion channel activity, mass spectrometry for PE adducts.[6][7][8]
Curcumin Breast cancer, glioblastoma[3][10]10-50 µM[10]Impairs proteasome activity leading to ER stress, causes mitochondrial Ca2+ overload.[10]Western blot for ubiquitinated proteins, fluorescence microscopy for intracellular Ca2+ levels.[10]
Ginsenoside Rh2 Colorectal cancer[11]20-80 µMActivates p53, leading to both apoptosis and paraptosis-like cell death.[11]Flow cytometry for cell death markers, western blot for p53 activation.[11]
Glabridin Breast cancer, glioblastoma[1][12]10-40 µMInduces ER stress and cytoplasmic vacuolation.[1][12]Microscopy for vacuole formation, western blot for ER stress markers.[12]
Celastrol Various cancer cells1-5 µMInduces ER stress.[13]Western blot for ER stress markers, microscopy.[13]

Signaling Pathways in Ophiobolin A-Induced Paraptosis

The induction of paraptosis by Ophiobolin A involves a complex interplay of signaling cascades. The primary pathways are the ER stress response and the MAPK pathway.

Ophiobolin A-Induced ER Stress Pathway

Ophiobolin A disrupts protein folding and homeostasis within the endoplasmic reticulum, leading to the Unfolded Protein Response (UPR). This process is characterized by the upregulation of key stress sensor proteins and transcription factors.

OphiobolinA_ER_Stress OphiobolinA Ophiobolin A Proteostasis Disruption of Thiol Proteostasis OphiobolinA->Proteostasis ER Endoplasmic Reticulum Proteostasis->ER Misfolded Proteins UPR Unfolded Protein Response (UPR) ER->UPR PERK p-PERK UPR->PERK IRE1a IRE1α UPR->IRE1a GRP78 GRP78/BiP UPR->GRP78 eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Paraptosis Paraptosis (ER Swelling, Vacuolation) CHOP->Paraptosis IRE1a->Paraptosis GRP78->Paraptosis

Caption: Ophiobolin A-induced ER stress signaling pathway leading to paraptosis.

General MAPK Pathway in Paraptosis

The MAPK pathway is a crucial signaling cascade in many cellular processes, including cell death. In paraptosis, the activation of specific MAPK family members, such as ERK and JNK, is essential for its execution.[1]

MAPK_Paraptosis Inducer Paraptosis Inducer (e.g., Ophiobolin A) Upstream Upstream Mediator (e.g., SHP2) Inducer->Upstream MAPKKK MAPKKK Upstream->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK) MAPKK->MAPK Paraptosis Paraptosis MAPK->Paraptosis

Caption: The central role of the MAPK signaling cascade in the induction of paraptosis.

Experimental Protocols for Validating Paraptosis

Accurate validation of paraptosis requires a combination of morphological and biochemical assays. Below are detailed protocols for essential experiments.

Morphological Analysis of Cytoplasmic Vacuolation

Objective: To visualize the characteristic cytoplasmic vacuoles indicative of paraptosis.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., T98G glioblastoma cells) on glass coverslips in a 24-well plate at an appropriate density.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of Ophiobolin A (e.g., 0, 1, 2, 5, 10 µM) for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

  • Microscopy:

    • Phase-Contrast Microscopy: Observe live cells directly under a phase-contrast microscope at each time point to monitor the formation of vacuoles.

    • Transmission Electron Microscopy (TEM): For high-resolution imaging of organelle swelling:

      • Fix cells with 2.5% glutaraldehyde in 0.1 M cacodylate buffer for 2 hours at room temperature.

      • Post-fix with 1% osmium tetroxide.

      • Dehydrate through a graded series of ethanol concentrations.

      • Embed in resin and prepare ultrathin sections.

      • Stain with uranyl acetate and lead citrate.

      • Examine under a transmission electron microscope.[6]

Western Blot Analysis of ER Stress and MAPK Pathway Markers

Objective: To quantify the expression and phosphorylation of key proteins involved in Ophiobolin A-induced paraptosis.

Protocol:

  • Protein Extraction:

    • Treat cells as described above.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:

      • ER Stress: GRP78/BiP, p-PERK, p-eIF2α, ATF4, CHOP, IRE1α.[6]

      • MAPK Pathway: p-ERK, ERK, p-JNK, JNK.[1]

      • Loading Control: β-actin or GAPDH.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability and Death Assays

Objective: To quantify the cytotoxic effect of Ophiobolin A and distinguish paraptosis from other cell death modalities.

Protocol:

  • Cell Viability Assay (MTT or Calcein-AM/EthD-1):

    • Plate cells in a 96-well plate and treat as described.

    • For MTT assay, add MTT reagent and incubate for 2-4 hours. Solubilize formazan crystals and measure absorbance.

    • For Calcein-AM/EthD-1, stain cells with the reagents and measure fluorescence to distinguish live (green) from dead (red) cells.[6]

  • Distinguishing from Apoptosis:

    • Caspase Activity Assay: Use a fluorometric or colorimetric assay to measure the activity of key caspases (e.g., caspase-3, -7, -9). Paraptosis is caspase-independent.[4]

    • Annexin V/Propidium Iodide (PI) Staining: Analyze cells by flow cytometry. Apoptotic cells will be Annexin V positive, while paraptotic cells will be largely negative for both markers in the early stages.

    • DNA Fragmentation Analysis: Perform a TUNEL assay or DNA laddering gel electrophoresis. Paraptosis does not involve the characteristic DNA fragmentation seen in apoptosis.[2]

Experimental Workflow for Validating Ophiobolin A-Induced Paraptosis

The following diagram illustrates a logical workflow for a comprehensive study on the validation of Ophiobolin A-induced paraptosis.

Experimental_Workflow Start Start: Treat Cancer Cells with Ophiobolin A Viability Cell Viability Assay (e.g., MTT) Start->Viability Morphology Morphological Analysis (Phase Contrast, TEM) Start->Morphology Biochemistry Biochemical Analysis Start->Biochemistry Apoptosis Apoptosis Assays (Caspase, Annexin V, TUNEL) Viability->Apoptosis Is cell death occurring? Conclusion Conclusion: Ophiobolin A induces paraptosis via ER Stress and MAPK activation Morphology->Conclusion Vacuolation observed? ER_Stress Western Blot: ER Stress Markers (GRP78, CHOP, etc.) Biochemistry->ER_Stress MAPK Western Blot: MAPK Markers (p-ERK, p-JNK) Biochemistry->MAPK Apoptosis->Conclusion Apoptosis markers negative? ER_Stress->Conclusion ER stress markers upregulated? MAPK->Conclusion MAPK pathway activated?

Caption: A logical workflow for the experimental validation of Ophiobolin A-induced paraptosis.

By following these comparative guides and detailed protocols, researchers can effectively validate the mechanism of Ophiobolin A-induced paraptosis and explore its potential as a novel anti-cancer therapeutic strategy.

References

Comparative

A Comparative Analysis of Ophiobolin A and Temozolomide in Glioma Treatment

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the efficacy of Ophiobolin A, a natural fungal metabolite, and temozolomide, the standard-of-care chemotherapeu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Ophiobolin A, a natural fungal metabolite, and temozolomide, the standard-of-care chemotherapeutic agent for glioma. The information presented herein is a synthesis of preclinical data from various studies and is intended to inform further research and drug development efforts in the field of neuro-oncology.

Executive Summary

Glioblastoma, the most aggressive form of glioma, presents a significant therapeutic challenge. The current standard of care, temozolomide (TMZ), offers a modest survival benefit, highlighting the urgent need for novel therapeutic agents. Ophiobolin A (OphA) has emerged as a promising candidate with a distinct mechanism of action. This guide compares the in vitro and in vivo efficacy of OphA and TMZ, details their mechanisms of action, and provides relevant experimental protocols. While direct head-to-head comparative studies are limited, this analysis of existing data suggests that Ophiobolin A exhibits potent anti-glioma activity, warranting further investigation as a potential alternative or complementary therapy to temozolomide.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the available quantitative data on the efficacy of Ophiobolin A and temozolomide in glioma models. It is important to note that the data for each compound are derived from different studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Efficacy - IC50 Values in Glioma Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineDrugIC50 (µM)Exposure Time
U251Ophiobolin A~1.048h
SF-268Ophiobolin A~0.548h
SNB-19Ophiobolin A~0.748h
SF-295Ophiobolin A~0.648h
SNB-75Ophiobolin A~0.848h
U251TemozolomideMedian: 176.572h
U87TemozolomideMedian: 230.072h
T98GTemozolomideMedian: 438.372h

Note: IC50 values for Ophiobolin A are approximated from graphical data. Temozolomide IC50 values represent the median from a systematic review, indicating significant variability across studies.

Table 2: In Vivo Efficacy in Glioma Xenograft Models
Animal ModelDrugTreatment RegimenOutcome
Orthotopic U251-LUC Mouse ModelOphiobolin A10 mg/kg, 3x per week for 21 days (IP)Statistically significant increase in survival and reduction in tumor growth.[1]
Various Glioma Models (Meta-analysis)TemozolomideVaries across studiesProlonged survival by a factor of 1.88 and reduced tumor volume by 50.4% compared to controls.

Mechanisms of Action

Ophiobolin A and temozolomide exert their anti-cancer effects through distinct molecular mechanisms.

Ophiobolin A: Induction of Paraptosis-like Cell Death

Ophiobolin A induces a non-apoptotic form of programmed cell death known as paraptosis. This process is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria. The key mechanisms include:

  • ER Stress: Ophiobolin A disrupts thiol proteostasis by covalently modifying free sulfhydryl groups on proteins, leading to an accumulation of misfolded proteins in the ER and inducing the unfolded protein response (UPR).

  • CHOP-mediated Cell Death: The sustained ER stress leads to the upregulation of the pro-apoptotic transcription factor CHOP, a key mediator of ER stress-induced cell death.

  • Disruption of Potassium Ion Homeostasis: Ophiobolin A has been shown to decrease the activity of big conductance Ca2+-activated K+ (BKCa) channels, contributing to the disruption of cellular homeostasis and cell death.[2]

OphiobolinA_Pathway OphA Ophiobolin A Thiol Protein Thiol Groups OphA->Thiol Covalent Modification BKCa BKCa Channel Inhibition OphA->BKCa Misfolded Misfolded Protein Accumulation Thiol->Misfolded ER_Stress Endoplasmic Reticulum Stress Misfolded->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Vacuolization Cytoplasmic Vacuolization ER_Stress->Vacuolization CHOP CHOP Upregulation UPR->CHOP Paraptosis Paraptosis-like Cell Death CHOP->Paraptosis Vacuolization->Paraptosis K_Homeostasis Disrupted K+ Homeostasis BKCa->K_Homeostasis K_Homeostasis->Paraptosis Temozolomide_Pathway TMZ Temozolomide (Prodrug) MTIC MTIC (Active Metabolite) TMZ->MTIC Spontaneous Conversion DNA DNA MTIC->DNA Methylation O6MeG O6-methylguanine DNA->O6MeG MMR Mismatch Repair (MMR) System O6MeG->MMR MGMT MGMT Repair Enzyme O6MeG->MGMT Repair DSB DNA Double-Strand Breaks MMR->DSB Apoptosis Apoptosis DSB->Apoptosis MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Seed Cells in 96-well Plate Adhere Allow Cells to Adhere Seed->Adhere Treat Add Drug (OphA or TMZ) Adhere->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Read Measure Absorbance (570nm) Solubilize->Read

References

Validation

Unraveling the Potency of Synthetic Ophiobolin A Derivatives: A Comparative Guide to Structure-Activity Relationships

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of synthetic Ophiobolin A (OpA) derivatives, focusing on their structure-activity relationships (SAR) in ant...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of synthetic Ophiobolin A (OpA) derivatives, focusing on their structure-activity relationships (SAR) in anticancer applications. We delve into the quantitative data from experimental studies, detail the methodologies of key assays, and visualize the underlying biological and experimental processes.

Ophiobolin A, a sesterterpenoid of fungal origin, has emerged as a promising scaffold for the development of novel anticancer agents, particularly for aggressive malignancies such as glioblastoma. Its unique mode of action, which includes the induction of non-apoptotic cell death and the inhibition of calmodulin, has spurred the synthesis and evaluation of a wide array of derivatives. Understanding the relationship between the chemical structure of these analogues and their biological activity is paramount for designing more potent and selective therapeutics.

Quantitative Comparison of Ophiobolin A Derivatives

The antiproliferative activity of synthetic Ophiobolin A derivatives has been evaluated against various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values, providing a quantitative basis for comparing their efficacy.

Table 1: Antiproliferative Activity of Ophiobolin A and its Synthetic Analogues against Glioblastoma Multiforme (GBM) Cell Lines.

CompoundCell LineIC50 / GI50 (µM)Key Structural FeaturesReference
Ophiobolin AU373-MG0.87Natural Product[1]
Ophiobolin AT98G1.9Natural Product[1]
Ophiobolin AGL193.7Natural Product[1]
Ophiobolin AGBM43 (pH 6.5)0.29Natural Product[2]
Analogue 3abGBM43 (pH 6.5)0.5Acetal prodrug[2]
Analogue 4hGBM43 (pH 6.5)0.14Bromo-containing enol ether[2]
Analogue 5hGBM43 (pH 6.5)0.15Hemiacetal[2]
Dimeric Analogue 22U373~5-10Dimer with one ethylene glycol linker[3]
Dimeric Analogue 23U373~5-10Dimer with two ethylene glycol linkers[3]

Table 2: Cytotoxicity of Ophiobolin A Derivatives in Breast Cancer Cell Lines.

CompoundCell LineIC50 (µM)Key Structural FeaturesReference
Ophiobolin AMDA-MB-231~0.069Natural Product
Bicyclic Derivative (±)-10MDA-MB-231~7Simplified A/B ring system
Bicyclic Derivative (±)-38MDA-MB-231~11Simplified A/B ring system

Key Structure-Activity Relationship Insights

The accumulated data from various studies highlight several key structural features that govern the biological activity of Ophiobolin A derivatives:

  • The C5,C21-Dicarbonyl Moiety is Crucial: Early studies identified the C5 and C21 dicarbonyl groups as essential for the cytotoxic activity of the ophiobolin family.[2] This functionality is believed to be directly involved in the compound's mechanism of action.

  • Paal-Knorr Pyrrole Formation: The biological activity of Ophiobolin A is attributed to its ability to form pyrrole adducts with primary amines via a Paal-Knorr reaction.[2][4] This covalent modification can occur with the amine groups of lysine residues in proteins or with phosphatidylethanolamine in cell membranes, leading to cellular dysfunction and death.

  • Acid-Sensitive Analogues for Tumor Targeting: The acidic microenvironment of tumors presents an opportunity for targeted drug delivery. Researchers have developed acid-sensitive acetal and hemiacetal prodrugs of Ophiobolin A.[2] These compounds are designed to be more stable at physiological pH and become activated to release the potent dicarbonyl warhead selectively within the acidic tumor milieu.

  • Modifications at the Unsaturated Aldehyde and Ketone Moieties: Derivatization through controlled reduction and oxidation of the unsaturated aldehyde and ketone functionalities has been explored to further understand their importance for potency and selectivity towards cancer stem cells.[5]

  • Dimeric Conjugates: The synthesis of dimeric Ophiobolin A analogues has been investigated as a strategy to potentially crosslink biological targets containing primary amines, which could lead to enhanced anticancer activity.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used in the evaluation of Ophiobolin A derivatives.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Plating: Seed cancer cells (e.g., U373-MG, T98G, MDA-MB-231) in 96-well plates at a predetermined density (e.g., 1,000 to 100,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Ophiobolin A derivatives for a specified duration (e.g., 72 hours).[3]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6] Metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50/GI50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) from the dose-response curves.

Calmodulin Inhibition Assay

This assay determines the ability of Ophiobolin A derivatives to inhibit the activity of calmodulin, a key calcium-binding protein involved in cellular signaling.

  • Assay Principle: The assay often measures the activity of a calmodulin-dependent enzyme, such as cyclic nucleotide phosphodiesterase (PDE).[7][8] Inhibition of calmodulin by Ophiobolin A derivatives leads to a decrease in PDE activity.

  • Reaction Mixture: Prepare a reaction mixture containing calmodulin, PDE, Ca2+, and the substrate (e.g., cAMP).

  • Inhibition: Add the Ophiobolin A derivative to the reaction mixture and incubate. The interaction between Ophiobolin A and calmodulin is often irreversible and time-dependent.[8]

  • Activity Measurement: Measure the activity of PDE by quantifying the amount of product formed (e.g., AMP). This can be done using various methods, including colorimetric assays for inorganic phosphate released.[8]

  • Binding Measurement: The direct binding of Ophiobolin A to calmodulin can be monitored by changes in the intrinsic fluorescence of calmodulin or by observing the formation of a new chromophore upon reaction, which can be measured spectrophotometrically.[7][9]

In Vivo Glioblastoma Model

Animal models are essential for evaluating the preclinical efficacy of novel anticancer agents.

  • Cell Implantation: Orthotopically implant human glioblastoma cells (e.g., U373) into the brains of immunodeficient mice.[4]

  • Treatment: Once tumors are established, treat the mice with Ophiobolin A or its derivatives via a suitable route of administration (e.g., intraperitoneal injection).[4]

  • Monitoring: Monitor tumor growth using non-invasive imaging techniques (e.g., bioluminescence imaging) and assess the overall health and survival of the animals.[4]

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the brains for histological and immunohistochemical analysis to evaluate the tumor response to the treatment.[4]

Visualizing Mechanisms and Workflows

To further elucidate the complex interactions and processes involved in the study of Ophiobolin A derivatives, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Start plate_cells Plate Cancer Cells in 96-well Plates start->plate_cells treat_compounds Treat with Ophiobolin A Derivatives plate_cells->treat_compounds add_mtt Add MTT Reagent (Incubate 2-4h) treat_compounds->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50/GI50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 1: A schematic representation of the experimental workflow for determining the cytotoxicity of Ophiobolin A derivatives using the MTT assay.

G cluster_pathway Proposed Mechanism of Action of Ophiobolin A cluster_targets Cellular Targets cluster_effects Downstream Cellular Effects opa Ophiobolin A (C5,C21-dicarbonyl) paal_knorr Paal-Knorr Pyrrole Formation opa->paal_knorr reacts with calmodulin Calmodulin calmodulin->paal_knorr pe Phosphatidylethanolamine (in cell membrane) pe->paal_knorr proteins Other Proteins (with Lysine residues) proteins->paal_knorr covalent_adducts Covalent Adducts (Pyrrole Derivatives) paal_knorr->covalent_adducts cam_inhibition Inhibition of Calmodulin Signaling covalent_adducts->cam_inhibition membrane_disruption Membrane Disruption covalent_adducts->membrane_disruption protein_dysfunction Protein Dysfunction covalent_adducts->protein_dysfunction cell_death Cell Death (Paraptosis) cam_inhibition->cell_death membrane_disruption->cell_death protein_dysfunction->cell_death

Figure 2: A diagram illustrating the proposed mechanism of action of Ophiobolin A, involving the Paal-Knorr reaction with cellular targets, leading to various downstream effects and ultimately cell death.

Conclusion

The synthetic derivatives of Ophiobolin A represent a promising class of compounds for the development of novel anticancer therapies. The structure-activity relationship studies have provided invaluable insights into the key structural motifs required for biological activity. The C5,C21-dicarbonyl functionality and the subsequent Paal-Knorr reaction with biological amines are central to their mechanism of action. Future efforts in this field will likely focus on the design of derivatives with enhanced tumor selectivity, improved pharmacokinetic properties, and the ability to overcome drug resistance. The detailed experimental protocols and mechanistic visualizations provided in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of the ophiobolin scaffold.

References

Comparative

Unraveling Ophiobolin A's Efficacy Against Drug-Resistant Cancers: A Comparative Analysis

A deep dive into the cross-resistance profile of the natural product Ophiobolin A reveals a promising avenue for combating cancers refractory to conventional chemotherapy. Experimental evidence demonstrates that Ophiobol...

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-resistance profile of the natural product Ophiobolin A reveals a promising avenue for combating cancers refractory to conventional chemotherapy. Experimental evidence demonstrates that Ophiobolin A and its analogs can circumvent common multidrug resistance mechanisms and, in some cases, even re-sensitize resistant cells to other anticancer agents. This guide provides a comprehensive comparison of Ophiobolin A's performance against various drug-resistant cancer cell lines, supported by experimental data and detailed protocols.

Ophiobolin A (OPA), a sesterterpenoid derived from fungi, exhibits potent cytotoxicity against a broad spectrum of cancer cells.[1] A key area of investigation has been its activity in cancer cells that have developed resistance to standard chemotherapeutic drugs. Studies indicate that OPA's unique mechanism of action allows it to bypass the typical resistance pathways that render many conventional drugs ineffective.

Overcoming Multidrug Resistance: A Comparative Look

Research has shown that Ophiobolin A maintains its growth-inhibitory effects in cancer cell lines resistant to a variety of commonly used chemotherapy drugs. For instance, OPA's efficacy remains consistent in ovarian cancer cells resistant to cisplatin, small cell lung cancer cells resistant to adriamycin, and leukemia cells resistant to mitoxantrone, vincristine, or adriamycin.[2] This suggests that OPA is not a substrate for the multidrug resistance (MDR)-related efflux pumps, such as P-glycoprotein (P-gp/MDR1), that are often responsible for acquired drug resistance.[2]

Further studies with a related compound, Ophiobolin-O, have demonstrated the potential to reverse existing drug resistance. In adriamycin-resistant human breast carcinoma (MCF-7/ADR) cells, a low concentration of Ophiobolin-O was able to re-sensitize the cells to adriamycin.[3] This effect was attributed to the downregulation of P-gp expression, induction of G2/M phase cell cycle arrest, and increased apoptosis.[3]

Quantitative Analysis of Cytotoxicity and Resistance Reversal

The following tables summarize the quantitative data from key studies, highlighting the cytotoxic potency of Ophiobolins and their ability to overcome and reverse drug resistance.

Cell LineDrugIC50 (µM)Fold ResistanceReference
MCF-7 (Breast Cancer)Adriamycin2.02 ± 0.05-[3]
MCF-7/ADR (Adriamycin-Resistant)Adriamycin74.00 ± 0.18~37[3]
MCF-7/ADRAdriamycin + 0.1 µM Ophiobolin-O6.67 ± 0.98~3.3 (Reversal Factor: 11)[3]
Cell LineCompoundEC50 (µM)Reference
NCI-H1703 (Lung Cancer)Ophiobolin A0.54[1]
NCI-H17036-epi-OPA3.7[1]
NCI-H1703anhydro-6-epi-OPA4.0[1]

Mechanism of Action and Resistance to Ophiobolin A

A pivotal discovery in understanding Ophiobolin A's mechanism of action and the development of resistance to it lies in its interaction with the membrane lipid phosphatidylethanolamine (PE).[4][5][6] OPA covalently modifies PE, leading to the formation of a cytotoxic adduct that destabilizes the cell membrane, ultimately causing cell death.[4][5][6]

Resistance to Ophiobolin A has been directly linked to a reduction in cellular PE levels.[4][5] Genetic screens have revealed that inactivation of the de novo PE synthesis pathway, also known as the Kennedy pathway, confers resistance to OPA.[4][5] This novel mechanism of action and resistance is distinct from the well-characterized efflux pump-mediated resistance to many other anticancer drugs.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures described in the literature, the following diagrams have been generated using the DOT language.

Ophiobolin_A_Mechanism cluster_cell Cancer Cell OPA Ophiobolin A PE Phosphatidylethanolamine (PE) OPA->PE Covalent Modification Adduct OPA-PE Adduct PE->Adduct Membrane Cell Membrane Adduct->Membrane Incorporation Destabilization Membrane Destabilization Membrane->Destabilization CellDeath Cell Death Destabilization->CellDeath

Ophiobolin A's Mechanism of Cytotoxicity.

Ophiobolin_A_Resistance cluster_cell Resistant Cancer Cell Kennedy Kennedy Pathway (de novo PE synthesis) PE_synthesis Reduced PE Synthesis Kennedy->PE_synthesis Inactivation Low_PE Low Cellular PE PE_synthesis->Low_PE Reduced_Adduct Reduced OPA-PE Adduct Formation Low_PE->Reduced_Adduct Limits Substrate OPA Ophiobolin A OPA->Reduced_Adduct Resistance Ophiobolin A Resistance Reduced_Adduct->Resistance

Mechanism of Resistance to Ophiobolin A.

Ophiobolin_O_Resistance_Reversal cluster_cell Adriamycin-Resistant Cell (MCF-7/ADR) Oph_O Ophiobolin-O Pgp P-glycoprotein (P-gp) Expression Oph_O->Pgp Inhibits Apoptosis Apoptosis Oph_O->Apoptosis Induces CellCycleArrest G2/M Arrest Oph_O->CellCycleArrest Induces ADM_efflux Adriamycin Efflux Pgp->ADM_efflux causes Intra_ADM Intracellular Adriamycin ADM_efflux->Intra_ADM Reduces CellDeath Cell Death Intra_ADM->CellDeath Apoptosis->CellDeath CellCycleArrest->CellDeath

Ophiobolin-O Reversal of Adriamycin Resistance.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MCF-7, MCF-7/ADR) are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Drug Treatment: Cells are treated with various concentrations of the test compound (e.g., Ophiobolin A, Adriamycin, or a combination) for a specified duration (e.g., 48 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated from the dose-response curves.

Western Blot Analysis for P-glycoprotein Expression
  • Cell Lysis: After treatment with the desired compounds, cells are washed with PBS and lysed in RIPA buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody against P-glycoprotein (and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The available data strongly suggest that Ophiobolin A and its analogs are promising candidates for the treatment of drug-resistant cancers. Their ability to circumvent common multidrug resistance mechanisms, coupled with the potential to reverse existing resistance to other chemotherapeutic agents, warrants further investigation. The unique mechanism of action, centered on the covalent modification of phosphatidylethanolamine, provides a novel therapeutic target. Future cross-resistance studies should continue to explore the efficacy of Ophiobolins in a wider range of resistant cancer models and in combination with other anticancer drugs.

References

Validation

Unraveling the Double-Edged Sword: Ophiobolin A's Differential Impact on Cancer and Normal Cells

For Immediate Release A comprehensive analysis of the sesterterpenoid natural product, Ophiobolin A, reveals a significant therapeutic window, demonstrating potent cytotoxic effects against various cancer cell lines whil...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the sesterterpenoid natural product, Ophiobolin A, reveals a significant therapeutic window, demonstrating potent cytotoxic effects against various cancer cell lines while exhibiting markedly reduced toxicity towards healthy, normal cells. This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a detailed comparison of Ophiobolin A's cellular mechanisms, quantitative efficacy, and the experimental protocols used for its evaluation.

Ophiobolin A, a fungal metabolite, has emerged as a promising candidate in oncology due to its novel mechanisms of action that circumvent common drug resistance pathways. Studies have shown its ability to induce a non-apoptotic form of programmed cell death known as paraptosis-like cell death, primarily in cancer cells. This is often accompanied by endoplasmic reticulum (ER) stress and the disruption of mitochondrial function. A key aspect of its selectivity appears to lie in its interaction with the cell membrane component, phosphatidylethanolamine (PE), which can be differentially expressed in cancer cells.

Quantitative Analysis of Cytotoxicity

The differential effect of Ophiobolin A is most evident in its half-maximal inhibitory concentration (IC50) values across various cell lines. While data from a single, comprehensive study tabulating a wide array of cancer and normal cell lines is not available, a compilation of findings from multiple sources highlights a consistent trend of selectivity.

Cell LineCell TypeCancer TypeIC50 (µM)Reference
Glioblastoma
T98GHuman GlioblastomaBrain~1-2[1]
U373MGHuman GlioblastomaBrain~1-2[1]
A172Human GlioblastomaBrain<1[1]
Normal Brain Cells
Normal Human AstrocytesHuman AstrocyteN/ANot significantly affected at 2µM[1]
Hepatocellular Carcinoma
Huh-7Human Hepatocellular CarcinomaLiverDose-dependent cytotoxicity observed[1]
Normal Liver Cells
Chang cellsHuman LiverN/AMinimal effects observed[1]
Melanoma
A375Human MelanomaSkin~0.3-0.6[2]
CHL-1Human MelanomaSkin~0.3-0.6[2]
Normal Skin Cells
HaCaTHuman Keratinocyte (Immortalized)N/ANo significant cell death at 0.3-0.6 µM[2]
Other Cancer Lines
NCI-H1703Human Lung Squamous Cell CarcinomaLung0.17[3]
KBM7Human Chronic Myelogenous LeukemiaBloodDose-dependent cytotoxicity observed[4]
HEK293THuman Embryonic Kidney (Immortalized)N/ADose-dependent cytotoxicity observed[4]

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

Deciphering the Mechanisms: A Tale of Two Cell Types

The selective action of Ophiobolin A appears to be rooted in the distinct cellular responses it elicits in cancerous versus normal cells.

In Cancer Cells:

  • Induction of Paraptosis-like Cell Death: Ophiobolin A triggers a non-apoptotic cell death pathway characterized by extensive cytoplasmic vacuolization, and swelling of the endoplasmic reticulum and mitochondria.[5] This alternative death mechanism is particularly promising for cancers that have developed resistance to apoptosis-based therapies.

  • ER Stress and Disruption of Thiol Proteostasis: The compound induces significant stress on the endoplasmic reticulum, leading to the accumulation of misfolded proteins.[1] It achieves this by covalently modifying free sulfhydryl groups on proteins, disrupting cellular protein homeostasis.[1]

  • Covalent Modification of Phosphatidylethanolamine (PE): Ophiobolin A reacts with PE in the cell membrane to form cytotoxic adducts. This interaction is thought to destabilize the lipid bilayer, leading to cell death.[4] The altered membrane composition of some cancer cells, with potentially higher PE exposure, may contribute to their increased sensitivity.[4]

  • Mitochondrial Dysfunction: It directly targets mitochondrial complex IV, leading to a collapse in mitochondrial metabolism and a depletion of ATP, ultimately causing rapid cell death.[3]

In Normal Cells:

The signaling pathways affected by Ophiobolin A in normal cells are less well-characterized, likely due to their reduced sensitivity to the compound at concentrations that are lethal to cancer cells. It is hypothesized that normal cells may possess more robust homeostatic mechanisms to counteract the initial stress induced by Ophiobolin A, or they may have a lower abundance of its primary targets. The observation that normal astrocytes and liver cells show minimal effects suggests that the cellular context is a critical determinant of Ophiobolin A's activity.[1]

Visualizing the Divergent Pathways

To illustrate the differential signaling cascades, the following diagrams depict the proposed mechanisms of Ophiobolin A in cancer versus normal cells.

G cluster_cancer Cancer Cell Response cluster_normal Normal Cell Response OPA_cancer Ophiobolin A Membrane Cell Membrane (High PE) OPA_cancer->Membrane Mitochondria Mitochondria (Complex IV) OPA_cancer->Mitochondria ER Endoplasmic Reticulum OPA_cancer->ER Proteostasis Thiol Proteostasis Disruption OPA_cancer->Proteostasis PE_adduct PE-OPA Adducts Membrane->PE_adduct Membrane_destabilization Membrane Destabilization PE_adduct->Membrane_destabilization Paraptosis Paraptosis-like Cell Death Membrane_destabilization->Paraptosis Mito_dysfunction Metabolic Collapse ATP Depletion Mitochondria->Mito_dysfunction Mito_dysfunction->Paraptosis ER_stress ER Stress (UPR activation) ER->ER_stress ER_stress->Paraptosis Proteostasis->ER_stress OPA_normal Ophiobolin A Membrane_normal Cell Membrane (Normal PE) OPA_normal->Membrane_normal Homeostasis Robust Homeostatic Mechanisms Membrane_normal->Homeostasis Minimal_effect Minimal Cytotoxicity Homeostasis->Minimal_effect

Caption: Differential effects of Ophiobolin A on cancer vs. normal cells.

Experimental Protocols

The following are standardized protocols for key assays used to evaluate the effects of Ophiobolin A.

Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer and normal cell lines

  • Complete culture medium

  • Ophiobolin A

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Ophiobolin A in complete culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of Ophiobolin A. Include untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after treatment with Ophiobolin A by trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Conclusion

The available evidence strongly suggests that Ophiobolin A holds significant promise as a selective anti-cancer agent. Its ability to induce a non-apoptotic form of cell death in cancer cells at concentrations that are well-tolerated by normal cells provides a compelling rationale for its further development. Future research should focus on in-depth studies of its effects on a wider range of normal primary cells and in vivo models to fully elucidate its therapeutic potential and safety profile. The detailed protocols and comparative data presented in this guide are intended to facilitate such investigations and accelerate the translation of this promising natural product into a clinical reality.

References

Comparative

Ophiobolin A: A Promising Novel Anticancer Agent in Preclinical Validation

A comparative analysis of the sesterterpenoid Ophiobolin A against established anticancer therapies, supported by experimental data, reveals its potential as a multi-pathway targeting agent for various malignancies. Ophi...

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the sesterterpenoid Ophiobolin A against established anticancer therapies, supported by experimental data, reveals its potential as a multi-pathway targeting agent for various malignancies.

Ophiobolin A (OPA), a natural product derived from fungi of the Bipolaris genus, has demonstrated significant anticancer activity across a spectrum of cancer cell lines, including those resistant to conventional therapies.[1] Its unique mechanisms of action, which include the induction of paraptosis-like cell death, disruption of mitochondrial function, and induction of endoplasmic reticulum (ER) stress, position it as a compelling candidate for further drug development.[2][3] This guide provides a comparative overview of Ophiobolin A's performance against standard-of-care anticancer agents, supported by in vitro cytotoxicity data, detailed experimental protocols, and visualizations of its targeted signaling pathways.

Comparative Cytotoxicity Analysis

The in vitro efficacy of Ophiobolin A has been evaluated against various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values of Ophiobolin A in comparison to standard chemotherapeutic agents. It is important to note that direct head-to-head comparisons in the same study are limited, and variations in experimental conditions can influence IC50 values.

Table 1: Comparison of IC50/GI50 Values in Glioblastoma and Lung Cancer Cell Lines

Cell LineCancer TypeCompoundIC50/GI50 (µM)Reference
T98GGlioblastomaOphiobolin A~1.0-2.0[4]
U373MGGlioblastomaOphiobolin A~1.0-2.0[4]
NCI-H1703Lung Squamous Cell CarcinomaOphiobolin A0.17 (GI50)[5]

Table 2: Comparison of IC50 Values in Breast Cancer Cell Lines

Cell LineCancer TypeCompoundIC50 (µM)Reference
MDA-MB-231Breast CancerOphiobolin A0.4 - 4.3[6]
MCF7Breast CancerOphiobolin A0.4 - 4.3[6]
MDA-MB-231Breast CancerDoxorubicin6.602[6]
MCF-7Breast CancerDoxorubicin8.306[6]
T47DBreast CancerDoxorubicin0.202
T47DBreast CancerPaclitaxel1.577

Table 3: Comparison of IC50 Values in Liver Cancer Cell Lines

Cell LineCancer TypeCompoundIC50 (µM)Reference
HepG2Hepatocellular CarcinomaSorafenib5.93 - 8.51[2]
Huh7Hepatocellular CarcinomaSorafenib7.11 - 17.11[2]

Table 4: Comparison of IC50 Values in Leukemia Cell Lines

Cell LineCancer TypeCompoundIC50 (µM)Reference
KG-1Acute Myeloid LeukemiaCytarabine>10[4]
MOLM13Acute Myeloid LeukemiaCytarabine~0.1[4]
HL60Promyelocytic LeukemiaOphiobolin A0.4 - 4.3[6]

Mechanisms of Action and Signaling Pathways

Ophiobolin A exerts its anticancer effects through multiple mechanisms, distinguishing it from many conventional chemotherapeutics that target a single pathway. Key mechanisms include:

  • Covalent Modification of Phosphatidylethanolamine (PE): Ophiobolin A reacts with the headgroup of PE, a major component of cell membranes, leading to the formation of covalent adducts. This disrupts membrane integrity and is thought to contribute to its cytotoxic effects.[3]

  • Induction of Paraptosis-like Cell Death: In several cancer cell lines, particularly glioblastoma, Ophiobolin A induces a non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum and mitochondria.[4][7] This is significant as it may be effective against apoptosis-resistant cancers.

  • Induction of Endoplasmic Reticulum (ER) Stress: Ophiobolin A triggers the unfolded protein response (UPR) by causing an accumulation of misfolded proteins in the ER.[4] This sustained ER stress can ultimately lead to cell death.

  • Inhibition of Multiple Oncogenic Signaling Pathways: Ophiobolin A has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, including the PI3K/mTOR, Ras/Raf/ERK, and CDK/RB pathways.[6]

Signaling Pathway Diagrams

PI3K_Akt_mTOR_pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates S6 S6 mTOR->S6 phosphorylates Proliferation Cell Proliferation & Survival S6->Proliferation OphiobolinA Ophiobolin A OphiobolinA->S6 inhibits phosphorylation

Ophiobolin A inhibits the PI3K/Akt/mTOR pathway.

Ras_Raf_ERK_pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation OphiobolinA Ophiobolin A OphiobolinA->ERK inhibits phosphorylation

Ophiobolin A inhibits the Ras/Raf/ERK pathway.

ER_Stress_Pathway OphiobolinA Ophiobolin A MisfoldedProteins Accumulation of Misfolded Proteins OphiobolinA->MisfoldedProteins induces ER_Stress ER Stress MisfoldedProteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates PERK PERK UPR->PERK eIF2a eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 activates CHOP CHOP ATF4->CHOP induces Paraptosis Paraptosis-like Cell Death CHOP->Paraptosis

References

Validation

Ophiobolin A: A Promising Candidate Against Multidrug-Resistant Cancers

An objective comparison of Ophiobolin A's efficacy and mechanisms in overcoming multidrug resistance in cancer, supported by experimental data. In the ongoing battle against cancer, a significant hurdle is the developmen...

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Ophiobolin A's efficacy and mechanisms in overcoming multidrug resistance in cancer, supported by experimental data.

In the ongoing battle against cancer, a significant hurdle is the development of multidrug resistance (MDR), a phenomenon where cancer cells become resilient to a broad spectrum of chemotherapeutic agents. This resistance often stems from the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove anticancer drugs from the cell, diminishing their efficacy. Researchers are in constant pursuit of novel compounds that can either bypass or overcome these resistance mechanisms. One such promising candidate is Ophiobolin A (OPA), a natural sesterterpenoid produced by phytopathogenic fungi. This guide provides a comprehensive comparison of the efficacy of Ophiobolin A and its derivatives in multidrug-resistant cancer cell lines against conventional chemotherapeutics, supported by experimental data and detailed methodologies.

Comparative Efficacy of Ophiobolin A in MDR Cancer Cells

Studies have demonstrated that Ophiobolin A exhibits potent cytotoxic effects against a variety of cancer cell lines, including those that have developed resistance to standard chemotherapeutic drugs. A key finding is that the efficacy of Ophiobolin A appears to be largely unaffected by the common mechanisms of multidrug resistance.

Experimental data indicates that Ophiobolin A's growth-inhibitory activity is comparable in both drug-sensitive and drug-resistant cancer cell lines. For instance, in cisplatin-sensitive (A2780) and cisplatin-resistant ovarian cancer cells, as well as adriamycin-sensitive (GLC-4) and adriamycin-resistant small-cell lung cancer cells, Ophiobolin A demonstrated similar levels of in vitro growth inhibition[1]. This suggests that Ophiobolin A is not a substrate for the MDR-related efflux pumps that are commonly responsible for resistance to drugs like cisplatin and doxorubicin[1].

While direct head-to-head IC50 comparisons of Ophiobolin A with other chemotherapeutics in the same MDR cell lines are limited in the reviewed literature, the consistent efficacy of OPA across sensitive and resistant lines underscores its potential to circumvent common resistance pathways.

A closely related compound, Ophiobolin-O, has been shown to not only be effective on its own but also to reverse adriamycin resistance in human breast cancer cells (MCF-7/ADR). In a notable study, a low concentration of Ophiobolin-O, when used in combination with adriamycin, significantly decreased the IC50 of adriamycin in the resistant cell line, effectively re-sensitizing the cancer cells to the conventional drug.

Table 1: Comparative IC50 Values of Ophiobolin Derivatives and Doxorubicin in Sensitive and MDR Breast Cancer Cells
Cell LineCompoundIC50 (µM)
MCF-7 (Sensitive)Doxorubicin2.02 ± 0.05
MCF-7/ADR (Resistant)Doxorubicin74.00 ± 0.18
MCF-7/ADR (Resistant)Doxorubicin + 0.1 µM Ophiobolin-O6.67 ± 0.98

Data sourced from a study on Ophiobolin-O's effect on adriamycin resistance.

Unraveling the Mechanisms of Action

The ability of Ophiobolin A and its analogues to combat multidrug-resistant cancer appears to stem from a multi-faceted mechanism of action that differs from many conventional chemotherapeutic agents.

1. Bypassing Efflux Pumps: As suggested by its consistent efficacy in both sensitive and resistant cell lines, Ophiobolin A is likely not recognized and expelled by major MDR efflux pumps like P-glycoprotein[1]. This allows the compound to accumulate within the cancer cells and exert its cytotoxic effects.

2. Induction of Paraptosis-like Cell Death: Ophiobolin A has been observed to induce a form of programmed cell death known as paraptosis. Unlike apoptosis, which is often evaded by cancer cells, paraptosis is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum and mitochondria. This alternative cell death pathway provides a route to eliminate cancer cells that have become resistant to apoptosis-inducing drugs.

3. Downregulation of P-glycoprotein Expression: In the case of the derivative Ophiobolin-O, studies have shown that it can reverse adriamycin resistance by inhibiting the expression of the MDR1 gene, which codes for P-glycoprotein. By reducing the number of these efflux pumps on the cancer cell surface, Ophiobolin-O allows for the intracellular accumulation and enhanced efficacy of co-administered chemotherapeutic drugs.

4. Other Proposed Mechanisms: Research also points to other potential mechanisms of Ophiobolin A's action, including the disruption of thiol proteostasis leading to endoplasmic reticulum stress, and the inhibition of calmodulin, a calcium-binding protein involved in various cellular processes.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for the key assays are provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (both sensitive and resistant lines) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the cells are treated with varying concentrations of Ophiobolin A, doxorubicin, cisplatin, or a combination of agents for 48-72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is employed to detect changes in the expression of proteins involved in apoptosis.

  • Protein Extraction: Cells are treated with the compounds of interest for a specified time, after which they are lysed to extract total protein. Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP) and a loading control (e.g., β-actin).

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Ophiobolin A Action in MDR Cancer Cell cluster_1 Downstream Effects OPA Ophiobolin A Cell_Membrane Cell Membrane OPA->Cell_Membrane Enters Cell OPA_inside Intracellular Ophiobolin A Cell_Membrane->OPA_inside Pgp P-glycoprotein (Efflux Pump) Bypassed by Ophiobolin A ER_Stress Endoplasmic Reticulum Stress OPA_inside->ER_Stress Calmodulin Calmodulin Inhibition OPA_inside->Calmodulin Paraptosis Paraptosis-like Cell Death ER_Stress->Paraptosis

Caption: Mechanism of Ophiobolin A in overcoming multidrug resistance.

G start Start: Seed Cells treat Treat with Ophiobolin A / Other Drugs start->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add DMSO to Solubilize Formazan incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 Values read->analyze

Caption: Experimental workflow for the MTT cell viability assay.

G cluster_0 Ophiobolin A vs. Standard Chemotherapy in MDR Cancer opa Ophiobolin A mdr_cell Multidrug-Resistant Cancer Cell opa->mdr_cell chemo Standard Chemotherapy (e.g., Doxorubicin) chemo->mdr_cell efflux Efflux by P-glycoprotein mdr_cell->efflux no_efflux Bypasses P-glycoprotein mdr_cell->no_efflux low_efficacy Low Efficacy efflux->low_efficacy high_efficacy High Efficacy no_efflux->high_efficacy

Caption: Logical comparison of Ophiobolin A and standard chemotherapy efficacy.

Conclusion

Ophiobolin A and its derivatives present a compelling case for further investigation as potential therapeutic agents for multidrug-resistant cancers. Their ability to circumvent common resistance mechanisms, such as efflux by P-glycoprotein, and to induce alternative cell death pathways like paraptosis, positions them as promising candidates to overcome the clinical challenges posed by MDR. The data, particularly the consistent efficacy of Ophiobolin A across sensitive and resistant cell lines and the resistance-reversing properties of Ophiobolin-O, strongly supports their continued development and evaluation in preclinical and clinical settings. Further research focusing on direct comparative studies with a broader range of standard chemotherapeutics in various MDR models will be crucial to fully delineate the therapeutic potential of this class of compounds.

References

Safety & Regulatory Compliance

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling Ophiobolin A

FOR IMMEDIATE RELEASE This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ophiobolin A. Adherence to these guidelines is critica...

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ophiobolin A. Adherence to these guidelines is critical to ensure personal safety and proper disposal of this potent compound.

Ophiobolin A, a sesterterpenoid fungal phytotoxin, is a valuable tool in cancer research, notably for its activity against drug-resistant glioblastoma cells.[1][2] However, its toxicological profile necessitates stringent handling protocols. This guide offers procedural, step-by-step guidance to mitigate risks associated with its use.

I. Personal Protective Equipment (PPE)

The primary defense against exposure to Ophiobolin A is the consistent and correct use of appropriate personal protective equipment. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. Double gloving is advised for handling concentrated solutions.
Eye and Face Protection Safety glasses with side shields or gogglesMust be compliant with ANSI Z87.1 or equivalent standards. A face shield should be used when there is a risk of splashing.
Skin and Body Protection Laboratory coatA full-length lab coat, buttoned completely, is required. Consider a disposable gown for procedures with a high risk of contamination.
Respiratory Protection NIOSH-approved respiratorRequired when handling the solid form to avoid inhalation of dust particles. Use in a well-ventilated area or a chemical fume hood is mandatory.

II. Safe Handling and Operational Plan

A systematic approach to handling Ophiobolin A is crucial to minimize exposure risk. The following workflow outlines the key steps for a safe laboratory practice.

G Figure 1: Ophiobolin A Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment a Don Appropriate PPE b Prepare Work Area in Fume Hood a->b c Weigh Solid Ophiobolin A b->c d Prepare Stock Solution c->d e Perform Experiment d->e f Decontaminate Work Surfaces e->f g Segregate and Label Waste f->g h Doff PPE Correctly g->h

Figure 1: Ophiobolin A Handling Workflow

Experimental Protocol: Preparation of a 10 mM Stock Solution of Ophiobolin A in DMSO

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Designate a specific area within a certified chemical fume hood for the procedure.

    • Cover the work surface with absorbent, plastic-backed paper.

  • Weighing:

    • Tare a clean, dry microcentrifuge tube on an analytical balance.

    • Carefully add the desired amount of solid Ophiobolin A to the tube using a micro-spatula to minimize dust formation.

    • Record the exact weight.

  • Solubilization:

    • In the chemical fume hood, add the appropriate volume of anhydrous DMSO to the microcentrifuge tube to achieve a 10 mM concentration.

    • Cap the tube securely and vortex until the solid is completely dissolved.

  • Storage:

    • Label the tube clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at -20°C or as recommended by the supplier.

III. Disposal Plan

Proper disposal of Ophiobolin A and associated waste is essential to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Workflow

G Figure 2: Ophiobolin A Waste Disposal cluster_waste_generation Waste Generation cluster_waste_containment Containment cluster_disposal Final Disposal a Contaminated Solid Waste (Gloves, Tubes, Pipette Tips) d Labeled Hazardous Waste Bag (for Solids) a->d b Contaminated Liquid Waste (Unused Solutions, Rinsates) e Labeled Hazardous Waste Container (for Liquids) b->e c Contaminated Sharps (Needles, Syringes) f Puncture-Resistant Sharps Container c->f g Arrange for Hazardous Waste Pickup (Contact EH&S) d->g e->g f->g

Figure 2: Ophiobolin A Waste Disposal

All materials contaminated with Ophiobolin A must be treated as hazardous chemical waste.[3] This includes unused solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment. Waste should be segregated into appropriate, clearly labeled containers for disposal by your institution's Environmental Health and Safety (EH&S) department. Never dispose of Ophiobolin A waste down the drain or in regular trash.

IV. Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]

For any significant spill, evacuate the area and contact your institution's emergency response team and EH&S department.

By adhering to these safety protocols, researchers can confidently and safely advance their work with Ophiobolin A, contributing to the development of new therapies while ensuring a secure laboratory environment.

References

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